4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(2-cyanoethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O3/c12-6-1-7-13-10(14)8-2-4-9(5-3-8)11(15)16/h2-5,15-16H,1,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZJQVHZGULPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393701 | |
| Record name | 4-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-16-0 | |
| Record name | B-[4-[[(2-Cyanoethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-CYANOETHYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Cyanoethylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(2-Cyanoethylaminocarbonyl)phenylboronic acid chemical properties
An In-Depth Technical Guide to 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid: Properties, Reactivity, and Applications
Introduction: A Versatile Bifunctional Reagent
This compound is a specialized organic compound engineered for advanced applications in chemical synthesis, proteomics, and materials science. Its structure is distinguished by two key functional domains: the phenylboronic acid group, which enables reversible covalent interactions with diols and participation in palladium-catalyzed cross-coupling reactions, and the cyanoethylaminocarbonyl side chain, which modulates the molecule's physicochemical properties and offers a potential site for further chemical modification. This unique combination makes it a valuable tool for researchers developing complex molecular architectures, isolating specific classes of biomolecules, or designing novel sensor systems. This guide provides a comprehensive overview of its chemical properties, mechanistic behavior, and field-proven applications for professionals in research and drug development.
Core Physicochemical Properties
A foundational understanding of a reagent begins with its fundamental physical and chemical characteristics. These properties dictate its handling, storage, solubility, and reactivity in various experimental setups.
| Property | Value | Reference |
| CAS Number | 850568-16-0 | [1][2][3] |
| Molecular Formula | C10H11BN2O3 | [1][2] |
| Molecular Weight | 218.02 g/mol | [1][2] |
| Appearance | White to off-white powder | Generic observation |
| Melting Point | 166-170 °C | [1] |
| Predicted pKa | 8.08 ± 0.16 | [1] |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [1] |
| Storage Conditions | 2-8 °C, protect from light and moisture | [1] |
Synthesis and Structural Elucidation
The most common synthetic route to this compound involves the coupling of 4-Carboxyphenylboronic acid with 3-aminopropionitrile. This reaction is a standard amide bond formation, typically facilitated by a carbodiimide coupling agent like N,N'-Diisopropylcarbodiimide (DIC) or with the assistance of activators such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Preparation: To a solution of 4-Carboxyphenylboronic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise at 0 °C.
-
Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Coupling: Add 3-aminopropionitrile (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield the final product.
Core Reactivity and Mechanistic Insights
The utility of this molecule is rooted in the distinct reactivity of its boronic acid functional group.
Lewis Acidity and Reversible Covalent Bonding with Diols
Boronic acids are mild Lewis acids. In aqueous solution, the boron atom exists in a pH-dependent equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral boronate form.[4] This equilibrium is fundamental to its ability to react with cis-diols, which are prevalent in biological molecules like glycoproteins and ribonucleosides.[5] The tetrahedral boronate form reacts with a diol to form a stable, cyclic boronate ester, releasing water in a reversible covalent interaction. This interaction is strongest at pH values above the boronic acid's pKa, where the more nucleophilic tetrahedral form predominates.
Caption: Equilibrium of boronic acid with diols.
This reversible binding is the cornerstone of boronic acid affinity chromatography (BAAC), a powerful technique for the selective enrichment of glycoproteins from complex biological samples like cell lysates or plasma.[6]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The phenylboronic acid moiety is a key participant in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction couples the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[8][9] The reaction is valued for its mild conditions, tolerance of diverse functional groups, and high yields. This compound serves as a building block to introduce the 4-(2-cyanoethylaminocarbonyl)phenyl group into a target molecule.
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organohalide.
-
Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]
References
- 1. This compound CAS#: 850568-16-0 [amp.chemicalbook.com]
- 2. This compound | 850568-16-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid
Abstract
This technical guide provides a comprehensive analysis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CAS No. 850568-16-0), a specialized phenylboronic acid derivative of significant interest to researchers in medicinal chemistry and drug development. We will dissect its molecular architecture, detailing the distinct roles of the phenylboronic acid core, the amide linker, and the cyanoethyl terminus. This guide offers field-proven insights into its synthesis, characterization, and key applications, with a focus on its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions and its potential in bioconjugation strategies. Detailed protocols, data summaries, and workflow visualizations are provided to equip scientists with the practical knowledge required to effectively utilize this compound in their research endeavors.
Introduction: The Strategic Value of Phenylboronic Acids in Drug Discovery
Phenylboronic acids (PBAs) and their derivatives have become indispensable tools in modern pharmaceutical research and development.[1][2] The boronic acid functional group, B(OH)₂, is a mild Lewis acid that is generally stable and easy to handle, making it a cornerstone of synthetic organic chemistry.[3] Its prominence stems from two key reactive properties:
-
Palladium-Catalyzed Cross-Coupling: PBAs are critical reagents in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[4][5][6] This reaction's reliability and functional group tolerance have made it a favored method for constructing the complex biaryl structures common in many active pharmaceutical ingredients (APIs).[7]
-
Reversible Covalent Bonding with Diols: Boronic acids can form reversible covalent ester bonds with molecules containing 1,2- or 1,3-diol functionalities.[3][8] This unique interaction is the basis for their use in glucose sensors, drug delivery systems targeting glycoproteins, and enzyme inhibition.[9][10] This ability to selectively bind to sialic acids, often overexpressed on cancer cell surfaces, has opened new frontiers in targeted cancer therapy.[9]
This compound is a sophisticated derivative that combines the proven reactivity of the PBA core with a functional side chain designed to modulate physicochemical properties and provide additional reactive handles. This guide will explore this structure in detail, providing the technical foundation for its application in advanced chemical synthesis.
Molecular Structure and Physicochemical Properties
The structure of this compound is best understood by examining its three primary components, each contributing to its overall chemical personality.
Core Structural Analysis
-
Phenylboronic Acid Core: The foundation of the molecule is the B(OH)₂ group attached to a benzene ring. The boron atom is sp²-hybridized with an empty p-orbital, which governs its Lewis acidity and reactivity in transmetalation steps during Suzuki coupling.[3]
-
Amide Linker: At the para-position (C4) of the phenyl ring, an amide linkage (-CONH-) connects the core to the side chain. This group is planar and can participate in hydrogen bonding, influencing the molecule's solubility, crystal packing, and interactions with biological targets.
-
2-Cyanoethyl Tail: The N-substituted side chain, -CH₂CH₂C≡N, introduces both flexibility and a terminal nitrile group. The nitrile is a versatile functional group that can serve as a synthetic handle for further chemical transformations or act as a polar contact in molecular recognition.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. nbinno.com [nbinno.com]
- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
4-(2-Cyanoethylaminocarbonyl)phenylboronic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid
Executive Summary
This guide provides a comprehensive technical overview of a robust and efficient synthesis pathway for this compound. This compound, which incorporates a versatile boronic acid moiety, a stable amide linker, and a reactive cyano group, is a valuable building block in medicinal chemistry and materials science. The core of the synthesis is a direct amide coupling between 4-Carboxyphenylboronic acid and 3-aminopropionitrile. We will focus on the use of modern peptide coupling reagents, specifically O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), to achieve high yields and purity under mild conditions that preserve the sensitive boronic acid functional group. This document details the reaction mechanism, provides a step-by-step experimental protocol, and discusses the critical parameters for success.
Introduction and Strategic Importance
Phenylboronic acids are a cornerstone of modern organic synthesis, most famously for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Beyond this, their ability to form reversible covalent bonds with diols makes them critical components in the design of sensors, particularly for carbohydrates like glucose[1][2]. The target molecule, this compound, is a trifunctional reagent of significant interest.
-
The Boronic Acid Moiety: Serves as a handle for cross-coupling reactions or as a recognition element for diols.
-
The Amide Linker: Provides structural rigidity and metabolic stability, common in pharmaceutical scaffolds.
-
The Cyanoethyl Group: The terminal nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to further derivatization.
The synthesis of such a molecule requires a strategy that is both efficient and chemoselective, specifically one that forms the amide bond without compromising the integrity of the boronic acid.
Retrosynthetic Analysis and Pathway Selection
A logical retrosynthetic disconnection of the target molecule occurs at the amide bond. This identifies the two primary starting materials: 4-Carboxyphenylboronic acid and 3-aminopropionitrile.
Diagram: Retrosynthetic Pathway
Caption: Retrosynthesis of the target molecule via amide bond disconnection.
The central challenge is to activate the carboxylic acid of 4-Carboxyphenylboronic acid for nucleophilic attack by the amine of 3-aminopropionitrile. While classical methods like conversion to an acyl chloride are effective, they often require harsh conditions (e.g., using thionyl chloride) that can lead to undesired side reactions with the boronic acid group, such as the formation of anhydride trimers (boroxines)[3].
Therefore, the preferred strategy involves the use of modern coupling reagents developed for peptide synthesis. These reagents operate under mild, ambient conditions and exhibit high chemoselectivity. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU, are ideal for this purpose[4][5][6]. We will focus on HATU due to its high reactivity, fast reaction times, and low rates of epimerization, making it exceptionally suitable for challenging couplings[4][7].
Core Synthesis: HATU-Mediated Amide Coupling
The reaction proceeds by activating the carboxylic acid with HATU in the presence of a non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA), followed by the introduction of the amine.
Principle and Mechanism
The mechanism of HATU-mediated coupling is a well-established, multi-step process designed for maximum efficiency[4][7].
-
Deprotonation: The base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU. This results in the formation of a highly reactive OAt-active ester intermediate and releases tetramethylurea as a byproduct. The 7-aza-benzotriazole (OAt) moiety is an excellent leaving group.
-
Nucleophilic Attack: The primary amine of 3-aminopropionitrile attacks the carbonyl carbon of the activated ester.
-
Amide Formation: The resulting tetrahedral intermediate collapses, eliminating the HOAt anion and forming the stable amide bond to yield the final product.
Diagram: HATU-Mediated Coupling Mechanism
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocol
This protocol is designed for a 1.0 mmol scale synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous solvents are critical for success.
Materials & Reagents:
-
4-Carboxyphenylboronic acid (1.0 equiv, 166 mg)
-
3-aminopropionitrile (1.1 equiv, 77 mg, ~78 µL)
-
HATU (1.1 equiv, 418 mg)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 388 mg, ~522 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Ethyl Acetate (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Carboxyphenylboronic acid (1.0 equiv).
-
Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Add HATU (1.1 equiv) to the solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
Pre-activation: Allow the mixture to stir at 0 °C for 15-20 minutes. This pre-activation step is crucial for forming the active ester[4].
-
Amine Addition: Add 3-aminopropionitrile (1.1 equiv) to the reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed[4].
-
Workup - Quenching & Extraction: Upon completion, dilute the reaction mixture with Ethyl Acetate (e.g., 50 mL). Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
1N HCl (2 x 25 mL) to remove excess DIPEA and other basic impurities.
-
Saturated aqueous NaHCO₃ (2 x 25 mL) to remove unreacted starting acid and acidic byproducts like HOAt.
-
Brine (1 x 25 mL) to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in DCM) or ethyl acetate in hexanes.
Process Parameters and Expected Data
The following table summarizes the key quantitative aspects of the synthesis.
| Parameter | Value/Description | Rationale & Causality |
| Stoichiometry | ||
| 4-Carboxyphenylboronic acid | 1.0 equiv | Limiting reagent. |
| 3-aminopropionitrile | 1.0 - 1.2 equiv | A slight excess of the amine ensures complete consumption of the more valuable activated acid[4]. |
| HATU | 1.1 - 1.2 equiv | A slight excess ensures full activation of the carboxylic acid. |
| DIPEA | 2.5 - 3.0 equiv | A non-nucleophilic base is required to deprotonate the acid and neutralize the HCl formed without competing as a nucleophile[4]. Excess ensures the reaction medium remains basic. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents are required to dissolve the reagents and facilitate the ionic mechanism[4][5]. Anhydrous conditions prevent hydrolysis of the activated ester. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes potential side reactions and controls the exothermic activation step. The reaction then proceeds efficiently at room temperature[8]. |
| Reaction Time | 2 - 12 hours | Typically monitored by TLC or LC-MS for completion. |
| Outcome | ||
| Expected Yield | 70-90% | HATU is a highly efficient coupling reagent, generally leading to good to excellent yields[7]. |
| Purity | >95% (after chromatography) | Flash chromatography is effective at removing the urea byproduct and any remaining reagents. |
Conclusion
The synthesis of this compound is reliably achieved through a HATU-mediated amide coupling of 4-Carboxyphenylboronic acid and 3-aminopropionitrile. This method is characterized by its mild reaction conditions, high efficiency, and excellent functional group tolerance, which are paramount for preserving the integrity of the boronic acid moiety. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this versatile chemical building block for a wide range of applications.
References
- 1. Facile synthesis of 4-mercaptophenylboronic acid functionalized gold nanoparticles for selective enrichment of glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. growingscience.com [growingscience.com]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
An In-depth Technical Guide on the Solubility of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Introduction
4-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a bifunctional molecule of significant interest in chemical synthesis and drug discovery. Its structure, incorporating a phenylboronic acid moiety, an amide linker, and a terminal cyano group, presents a unique combination of functionalities that can be leveraged in various applications, including as a building block in Suzuki-Miyaura cross-coupling reactions and as a potential pharmacophore in medicinal chemistry.
Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of reaction conditions, purification methods, and, in a pharmaceutical context, impacts formulation strategies and bioavailability. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 850568-16-0 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₁BN₂O₃ | [3][4][5] |
| Molecular Weight | 218.02 g/mol | [3][4][5] |
| Melting Point | 166-170°C | [5] |
| pKa (Predicted) | 8.08 ± 0.16 | [5] |
| logP (Predicted) | -0.99012 | [3] |
| Appearance | White to yellow powder | [2][6] |
The Complex Nature of Boronic Acid Solubility
Boronic acids, as a class, exhibit complex solubility profiles. Unlike typical organic compounds, their solubility is not solely governed by simple "like dissolves like" principles. Several factors contribute to this complexity:
-
Amphiphilic Character: The presence of a nonpolar phenyl ring and a polar boronic acid group (B(OH)₂) imparts an amphiphilic nature. This allows for solubility in a range of polar organic solvents.[6]
-
Dehydration and Boroxine Formation: A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[6][7] This equilibrium between the monomeric acid and the trimeric boroxine is influenced by the solvent, temperature, and concentration, which can complicate solubility measurements.[7]
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety are strong hydrogen bond donors and acceptors. This facilitates dissolution in protic solvents like water and alcohols, but also leads to strong crystal lattice interactions that can limit solubility.[6]
For this compound, the additional amide and cyano functionalities introduce further hydrogen bonding capabilities and polarity, suggesting a preference for polar solvents.
Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol
The most reliable method for determining the solubility of a compound is the shake-flask method , which measures equilibrium solubility. This "gold standard" approach ensures that the system has reached a true thermodynamic equilibrium, providing a definitive solubility value under specific conditions.
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient equilibration time (typically 24-48 hours) is crucial to ensure the dissolution process has reached a steady state. This is particularly important for boronic acids due to the acid-boroxine equilibrium.
-
Temperature Control: Solubility is temperature-dependent. A constant temperature bath is used to eliminate thermal fluctuations as a variable, ensuring reproducibility.
-
Solid Phase Analysis: Analyzing the remaining solid material post-equilibration (e.g., by DSC or XRPD) is a self-validating step. It confirms that the compound has not undergone a phase change or degradation during the experiment, which would invalidate the solubility measurement.
Detailed Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator within a constant temperature incubator (e.g., 25°C or 37°C) for 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a small aliquot from the clear supernatant.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent artificially high concentration readings.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Factors Influencing the Solubility of this compound
Solvent Polarity
The solubility of phenylboronic acid itself is generally higher in polar solvents like ethers and ketones and lower in nonpolar hydrocarbons.[8][9][10][11][12] Given the additional polar groups in the target molecule, a similar trend is expected. A recommended solvent screening panel would include:
-
Aqueous Buffers: (e.g., PBS pH 7.4) to assess physiological solubility.
-
Polar Protic Solvents: (e.g., Ethanol, Methanol) which can engage in hydrogen bonding.
-
Polar Aprotic Solvents: (e.g., DMSO, Acetonitrile, Acetone) which have large dipole moments.
-
Nonpolar Solvents: (e.g., Toluene, Hexanes) where solubility is expected to be low.
Effect of pH
The boronic acid group is a mild Lewis acid. The predicted pKa of ~8.08 suggests that at physiological pH (7.4), the compound will be predominantly in its neutral, protonated form.[5] However, in more basic solutions (pH > 8), it will deprotonate to form the more soluble boronate anion (B(OH)₃⁻). Therefore, solubility is expected to increase significantly at higher pH values. Investigating solubility across a pH range (e.g., pH 2, 7.4, and 9) is crucial for applications in biological systems or for developing purification strategies.
Molecular Interactions and Solubility
The chemical structure of this compound allows for a variety of interactions with solvent molecules, which dictates its solubility. The diagram below illustrates these potential interactions.
Caption: Potential intermolecular interactions governing solubility.
Conclusion
While specific, publicly available solubility data for this compound is scarce, a comprehensive understanding can be achieved through systematic experimental investigation. The complex interplay of its functional groups—the acidic boronic acid, the polar amide and nitrile moieties, and the nonpolar phenyl ring—suggests a nuanced solubility profile with a strong dependence on solvent choice and pH.
By employing robust, self-validating protocols such as the shake-flask method, researchers can generate reliable and reproducible solubility data. This information is indispensable for optimizing reaction conditions, developing effective purification and crystallization procedures, and, for drug development professionals, for creating viable formulation strategies. The principles and methodologies outlined in this guide provide a solid framework for the successful characterization and application of this versatile compound.
References
- 1. This compound | 850568-16-0 [chemicalbook.com]
- 2. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 850568-16-0 [amp.chemicalbook.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a valuable bifunctional molecule increasingly utilized in organic synthesis and medicinal chemistry. As an arylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of both a reactive boronic acid moiety and a cyanoethylaminocarbonyl group allows for its incorporation into complex molecular architectures, making it a key building block for novel therapeutics and functional materials.
However, the utility of this reagent is intrinsically linked to its chemical integrity. Like many boronic acids, this compound is susceptible to specific degradation pathways that can compromise experimental reproducibility and outcomes. This guide provides a comprehensive overview of the factors governing its stability, recommended storage and handling protocols, and methods for assessing its purity, ensuring its reliable performance in demanding research and development applications.
Core Principles of Boronic Acid Stability and Degradation
The stability of this compound is primarily influenced by three key degradation pathways common to this class of compounds: dehydration to form boroxines, oxidative decomposition, and protodeboronation. Understanding these processes is critical for mitigating degradation and ensuring the reagent's quality.
Dehydration and Boroxine Formation
In the solid state or under anhydrous conditions, boronic acids can undergo a reversible dehydration-condensation reaction where three molecules cyclize to form a six-membered ring known as a boroxine.[1][2] This cyclic trimer is the anhydrous form of the boronic acid.
While this process is often reversible upon exposure to water, the presence of significant amounts of boroxine can be problematic.[2][3] It alters the molecular weight of the reagent, leading to inaccuracies in stoichiometry if not accounted for. Commercial boronic acids are often a mixture of the free acid and the boroxine, with the equilibrium depending on the compound's history of exposure to heat and moisture.[1]
Caption: Reversible dehydration of the boronic acid to its boroxine.
Oxidative Degradation
The carbon-boron bond in arylboronic acids is susceptible to cleavage by oxidation.[4][5] This degradation pathway is a significant concern, particularly in solution and at physiological pH, where the stability of some boronic acids can be comparable to that of thiols.[5] The mechanism can involve reactive oxygen species, and the process is often accelerated by exposure to air and certain metal catalysts. The substituent on the phenyl ring can influence the rate of oxidation; electron-donating groups tend to increase susceptibility, while the electron-withdrawing nature of the amide and cyano groups in the title compound may offer some protection.[6]
Protodeboronation
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4] This irreversible degradation is particularly prevalent in aqueous or protic media and can be accelerated by acidic or basic conditions and elevated temperatures.[7] While arylboronic acids are generally more stable towards protodeboronation than their vinyl or heterocyclic counterparts, it remains a potential degradation pathway over long-term storage in solution.[8]
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is paramount for preserving the integrity of this compound.
Optimal Storage Conditions
The primary goals of proper storage are to minimize exposure to moisture, oxygen, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all degradation pathways.[9] Avoids heat which promotes boroxine formation.[1][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation from atmospheric oxygen.[9] |
| Moisture | Tightly Sealed Container in a Dry Environment | Prevents hydrolysis and minimizes hygroscopic caking. Boronic acids are often hygroscopic.[9][11] |
| Light | Amber Vial or Dark Location | Protects against potential photolytic degradation pathways.[12] |
| Container | Glass or Chemically Inert Plastic (e.g., HDPE) | Prevents reaction with container materials.[13] Ensure the container has a secure, airtight seal.[13] |
Safe Handling Procedures
Proper technique during handling minimizes exposure to atmospheric contaminants and prevents waste.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: For maximum stability, handle the solid in a glove box or glove bag under an inert atmosphere. If this is not possible, work quickly and efficiently to minimize air exposure.
-
Dispensing: Use a clean, dry spatula for dispensing. Avoid introducing any contaminants into the stock bottle.
-
Sealing: After dispensing, flush the container headspace with an inert gas (e.g., argon) before tightly resealing the cap. Parafilm can be wrapped around the cap for an extra barrier against moisture.
-
Solution Preparation: Prepare solutions fresh for use whenever possible. If a stock solution must be stored, use an anhydrous aprotic solvent, store it under an inert atmosphere, and keep it refrigerated.
Assessing Purity and Degradation
Regularly assessing the purity of this compound is crucial, especially for sensitive applications.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of boronic acids.[14] A shift in retention time or the appearance of new peaks can indicate degradation products. The boroxine, if present, may appear as a distinct peak or co-elute, depending on the method conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the boronic acid. The presence of the boroxine can sometimes be detected by changes in the chemical shifts of the aromatic protons adjacent to the boron atom. ¹¹B NMR is also highly informative, as the chemical shift can distinguish between the trigonal boronic acid and the tetrahedral boronate species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for identifying the parent compound and detecting degradation products by their mass-to-charge ratio.[15]
Protocol: Purity Assessment by RP-HPLC
This protocol provides a general starting point for method development.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to the boronic acid and any impurity peaks. The presence of a significant peak for the corresponding protodeboronated compound (4-(2-Cyanoethylaminocarbonyl)benzene) would indicate degradation.
Illustrative Experimental Workflow: Suzuki-Miyaura Coupling
This workflow highlights the practical application of the handling procedures for this compound.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol
-
Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and condenser is flame-dried under vacuum and backfilled with argon or nitrogen.
-
Reagent Addition:
-
To the flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable ligand if necessary.
-
Briefly evacuate and backfill the flask with inert gas.
-
-
Solvent and Base Addition:
-
Add an anhydrous, degassed solvent (e.g., dioxane, toluene).
-
Add a degassed aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃).
-
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-100°C) under a positive pressure of inert gas.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful synthetic tool, but its effectiveness is contingent upon its chemical purity. The primary degradation pathways—dehydration to boroxines, oxidation, and protodeboronation—can be effectively mitigated through disciplined laboratory practice. By implementing the recommended storage conditions of refrigeration under a dry, inert atmosphere and adhering to careful handling protocols, researchers can ensure the long-term stability and reliability of this important reagent, leading to more consistent and successful experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water-stable boroxine structure with dynamic covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. laballey.com [laballey.com]
- 14. researchgate.net [researchgate.net]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Framework for Elucidating the Mechanism of Action of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a synthetic organic compound featuring the phenylboronic acid (PBA) moiety, a pharmacophore of increasing significance in medicinal chemistry. While direct biological studies on this specific derivative are not extensively documented in publicly available literature, its structural components—the boronic acid functional group and a modified benzamide scaffold—allow for the formulation of strong hypotheses regarding its mechanism of action. This guide synthesizes established principles of PBA chemistry and pharmacology to propose two primary putative mechanisms: competitive inhibition of serine hydrolases and affinity-based binding to cell-surface glycans. We provide a theoretical foundation for these mechanisms, grounded in authoritative research on analogous compounds. Furthermore, this document serves as a practical whitepaper, outlining detailed experimental workflows and protocols required to systematically investigate, validate, and quantify the biological activity of this compound. The objective is to equip researchers with the scientific rationale and methodological tools necessary to characterize its therapeutic potential.
The Phenylboronic Acid Scaffold: A Privileged Structure in Drug Discovery
Boron-containing compounds, once considered primarily for their synthetic utility, have emerged as a validated class of therapeutic agents, largely due to the unique chemical properties of the boronic acid group (-B(OH)₂).[1][2] The central boron atom possesses an empty p-orbital, rendering it an electrophilic Lewis acid. This feature enables it to engage in reversible covalent interactions with nucleophilic functional groups abundant in biological systems, most notably the hydroxyl groups of serine residues and cis-diols.[3] This dual-reactivity profile underpins the two dominant mechanistic classes for phenylboronic acid derivatives.
-
Enzyme Inhibition: As transition-state analogues, boronic acids can form a stable, tetrahedral boronate adduct with the catalytic serine residue within the active site of enzymes like serine proteases.[3][4][5] This interaction effectively blocks substrate access and inhibits enzyme function. The success of the proteasome inhibitor bortezomib in treating multiple myeloma has validated this approach and spurred further research into boronic acid-based enzyme inhibitors.[1]
-
Glycan Targeting: Phenylboronic acids exhibit a remarkable, pH-dependent affinity for cis-1,2- and -1,3-diols, which are hallmark features of saccharides.[3] This allows them to bind to complex carbohydrates, such as sialic acid, which is often overexpressed on the surface of malignant cells (a phenomenon known as hypersialylation).[3] This recognition capability is actively being exploited for cancer-specific targeting, diagnostics, and drug delivery systems.[6][7]
Molecular Profile: this compound
The structure of the title compound consists of a central phenyl ring substituted at the 4-position with an N-(2-cyanoethyl)carboxamide group and a boronic acid at the 1-position.
-
The Boronic Acid Headgroup: This is the primary pharmacophore responsible for the putative biological activity via interactions with serine or diols.
-
The Phenyl Ring: Serves as a rigid scaffold, positioning the functional groups for interaction with biological targets.
-
The Carboxamide Linker: Provides structural integrity and potential hydrogen bonding sites.
-
The Cyanoethyl Tail: The cyano (nitrile) group is a potent electron-withdrawing group. Its presence can lower the pKa of the boronic acid, potentially increasing the population of the more reactive anionic tetrahedral boronate form at physiological pH and enhancing its affinity for target nucleophiles.[6]
Putative Mechanism I: Serine Hydrolase Inhibition
The most probable mechanism of action for a compound of this class is the inhibition of serine hydrolases (e.g., proteases, esterases). The boronic acid moiety acts as a "warhead" that targets the catalytic serine residue.
The interaction proceeds via the nucleophilic attack of the serine hydroxyl group on the electrophilic boron atom. This converts the trigonal planar, sp²-hybridized boron into a tetrahedral, sp³-hybridized boronate anion, which is stabilized by additional interactions within the enzyme's active site, particularly the "oxyanion hole." This tetrahedral adduct mimics the transition state of substrate hydrolysis, but is significantly more stable, leading to potent and reversible inhibition.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 7. Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific safety and toxicological data for 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CAS: 850568-16-0) is not extensively available in public literature. This guide is synthesized from established safety protocols for the general class of arylboronic acids and related chemical structures. All procedures must be conducted following a thorough, site-specific risk assessment by qualified personnel. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier.
Introduction and Compound Profile
This compound is a specialized organic compound featuring a phenylboronic acid core functionalized with a cyanoethylaminocarbonyl side chain. Boronic acids are pivotal reagents in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The presence of the cyanoethyl and amide functionalities introduces specific reactivity and potential biological interactions, making it a valuable building block in medicinal chemistry and drug discovery.[2]
However, the unique combination of a boronic acid moiety, a reactive nitrile group, and an amide linker necessitates a nuanced and rigorous approach to its handling, storage, and disposal to ensure laboratory safety and experimental integrity.
Physicochemical and Hazard Profile
Understanding the fundamental properties and potential hazards of a compound is the bedrock of safe laboratory practice.
Physicochemical Data
| Property | Value | Source & Rationale |
| CAS Number | 850568-16-0 | [3] |
| Molecular Formula | C10H11BN2O3 | [4] |
| Molecular Weight | 218.02 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder. | [1] (General for arylboronic acids) |
| Melting Point | 166-170°C | [4] |
| pKa | 8.08 ± 0.16 (Predicted) | [4] (Arylboronic acids are weakly acidic)[5] |
| Storage Temperature | 2-8°C | [4] |
Hazard Identification and Toxicological Insights
While specific GHS classifications for this exact compound are not universally established, a hazard assessment can be extrapolated from its constituent functional groups and the broader class of arylboronic acids.
-
Arylboronic Acid Core: Arylboronic acids are generally considered irritants and may be harmful if swallowed.[6][7] Recent studies have indicated that some arylboronic acids can be weakly mutagenic in bacterial assays (in vitro), though this effect was not observed in subsequent in vivo studies for the tested compounds.[8][9][10][11] Consequently, they should be handled as potentially genotoxic impurities until specific data proves otherwise.
-
Cyanoethyl Group: The cyanoethyl moiety is a key feature. While integrated into the amide, it warrants caution. The parent compound, acrylonitrile, is a known carcinogen and is toxic.[12] Deprotection or degradation of the cyanoethyl group under certain chemical conditions could potentially release hazardous byproducts.[13][14]
-
Solid Form Hazard: As a crystalline solid or powder, the primary routes of exposure are inhalation of dust and direct contact with skin or eyes.[15] Fine powders of organic compounds can also pose a dust explosion hazard if dispersed in the air in sufficient concentration and exposed to an ignition source.[16]
Summary of Potential Hazards:
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[18]
-
Chronic Effects: Potential for mutagenicity should be assumed in the absence of specific data.[9]
Core Safety and Handling Protocols
A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and stringent procedural discipline is essential.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[20] This prevents inhalation of airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[15]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale & Best Practices |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust. Standard safety glasses are insufficient.[20] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. | Inspect gloves for tears or punctures before each use. For extended operations, consider double-gloving. Wash and dry hands thoroughly after glove removal.[18] |
| Body Protection | A flame-resistant lab coat, fully fastened. | Protects skin from accidental contact.[20] |
| Footwear | Closed-toe shoes made of a non-porous material. | Prevents injury from spills or dropped items.[21] |
| Respiratory | NIOSH-approved respirator (e.g., N95) | Recommended when handling large quantities or if there is a risk of significant aerosolization outside of a fume hood.[15] |
Workflow for Safe Handling and Dispensing
The following workflow illustrates the critical steps for safely handling the compound from storage to use.
Caption: Standard workflow for handling solid boronic acid reagents.
Scientist's Note (Causality): Allowing the container to equilibrate to room temperature before opening (Step 5) is critical. Boronic acids can be hygroscopic (absorb moisture from the air).[22] Opening a cold container can cause atmospheric moisture to condense on the solid, leading to clumping and potential degradation.
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity and shelf-life of boronic acids.
-
Temperature: Store in a refrigerator at 2-8°C as recommended.[4]
-
Atmosphere: Store in a tightly sealed container to protect from moisture and air.[17] Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. While this process is often reversible upon use in protic solvents, it can complicate stoichiometry.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][17] Keep segregated from flammable materials.[23]
Spill and Emergency Procedures
Rapid and correct response to a spill or exposure is critical to mitigating harm.
Emergency Response Decision Tree
Caption: Decision workflow for emergency response to spills or exposure.
Small Spill Cleanup Protocol (Solid)
-
Alert Personnel: Inform others in the immediate area.
-
Restrict Access: Secure the area to prevent cross-contamination.[15]
-
Don PPE: Wear the minimum PPE specified in Section 3.2.
-
Containment: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[15]
-
Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[18] Avoid actions that create dust.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. A basic wash can help convert residual boronic acid to a more soluble boronate salt.[24]
-
Waste Disposal: All cleanup materials (gloves, wipes, absorbent) must be disposed of as hazardous waste.[15]
-
Reporting: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.[15]
Waste Disposal
Chemical waste must be managed responsibly to ensure safety and environmental protection.
-
Waste Characterization: this compound and its containers should be treated as hazardous chemical waste.[20]
-
Segregation: Do not mix boronic acid waste with other waste streams unless specifically permitted by your institution's EHS guidelines.[15] Incompatible mixtures can create unforeseen hazards.
-
Labeling: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name.[20]
-
Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area, away from general lab traffic. Follow institutional procedures for hazardous waste collection.[20]
Conclusion
This compound is a valuable synthetic intermediate whose safe use hinges on a proactive and informed approach to chemical hygiene. By understanding its extrapolated hazard profile, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can effectively mitigate risks. The principles of engineering controls, correct PPE usage, and proper waste management are paramount. Always prioritize a culture of safety and consult institutional resources and the latest supplier SDS to ensure all practices are current and comprehensive.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 850568-16-0 [chemicalbook.com]
- 4. This compound CAS#: 850568-16-0 [amp.chemicalbook.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 10. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and kinetics of decomposition of 7-(2-cyanoethyl)guanine and O6-(2-cyanoethyl)guanine, markers for reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. benchchem.com [benchchem.com]
- 21. artsci.usu.edu [artsci.usu.edu]
- 22. borax.com [borax.com]
- 23. laballey.com [laballey.com]
- 24. reddit.com [reddit.com]
A Technical Guide to 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid: Synthesis, Properties, and Applications in Glycoprotein Analysis and Drug Discovery
Executive Summary: 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a specialized phenylboronic acid (PBA) derivative engineered for advanced applications in biomedical and pharmaceutical research. Its core functionality stems from the boronic acid moiety, which can form reversible covalent bonds with cis-diol-containing molecules, most notably the saccharide residues on glycoproteins. This unique property positions it as a powerful tool, or "synthetic lectin," for the selective capture, enrichment, and analysis of this critical class of proteins. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its primary application in glycoprotein research, with a focus on methodologies relevant to biomarker discovery and drug development professionals.
Introduction: The Role of Phenylboronic Acids in Biomedical Research
Phenylboronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry and chemical biology, moving beyond their traditional use in organic synthesis.[1] Their utility is rooted in the unique ability of the boron atom to interact with nucleophiles, particularly the hydroxyl groups of sugars.
The Chemistry of Boronic Acid-Diol Interactions
The foundational principle behind the utility of this compound is its interaction with 1,2- or 1,3-cis-diols, which are abundant in the carbohydrate moieties of glycoproteins.[2][3] This interaction is a reversible esterification reaction that forms a stable five- or six-membered cyclic boronate ester. The reaction is pH-dependent, with the bond being significantly more stable at a pH above the pKa of the boronic acid (typically pH > 8), where the boron atom is in a more reactive tetrahedral, anionic state. This reversibility is a key advantage, allowing for the capture and subsequent controlled release of target molecules.
Phenylboronic Acids as "Synthetic Lectins"
Lectins are naturally occurring proteins that bind specifically to carbohydrates. Due to their inherent stability, ease of synthesis, and tunable properties, boronic acid-based molecules are often termed "synthetic lectins" or "lectin mimetics".[2][3] They offer a robust alternative to natural lectins for characterizing, imaging, or targeting glycans, which play crucial roles in both physiological and pathological processes.[3]
Significance in Drug Development and Diagnostics
The unique reactivity of boronic acids has led to their integration into several therapeutic and diagnostic platforms:
-
Enzyme Inhibition: Boronic acids can act as potent enzyme inhibitors by mimicking the tetrahedral transition state of reactions like peptide bond hydrolysis.[4] This has led to the development of successful drugs, including the proteasome inhibitor Bortezomib for multiple myeloma.[5][6][7]
-
Cancer Targeting: Many cancer cells overexpress sialic acid residues on their surface glycoproteins.[8] PBA-functionalized nanoparticles and drug delivery systems can selectively target these cells, enhancing therapeutic efficacy and reducing off-target toxicity.[8][9]
-
Biomarker Discovery: By selectively isolating glycoproteins from complex biological samples like serum or cell lysates, boronic acids facilitate the identification of disease-specific biomarkers, which is a cornerstone of modern proteomics.[10][11][12]
This compound: Core Properties
This specific derivative is designed with a linker arm—the cyanoethylaminocarbonyl group—that separates the phenylboronic acid head from a point of attachment, making it ideal for immobilization onto surfaces or conjugation to other molecules without sterically hindering the diol-binding site.
Chemical Structure and Nomenclature
-
Systematic Name: (4-((2-Cyanoethyl)carbamoyl)phenyl)boronic acid[13]
-
Synonyms: 4-(2-Cyanoethylaminocarbonyl)benzeneboronic acid[13]
-
CAS Number: 850568-16-0[13]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C10H11BN2O3 | [13] |
| Molecular Weight | 218.02 g/mol | [13] |
| Melting Point | 166-170°C | [13] |
| pKa (Predicted) | 8.08 ± 0.16 | [13] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | [13] |
Stability, Storage, and Handling
Like many boronic acids, this compound is a hygroscopic solid that should be stored in a cool, dry environment.[14] It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroximes.[15] While this dehydration is reversible, the presence of boroximes can impact reactivity in certain applications, and using freshly prepared or properly stored material is crucial for reproducibility.[15] The compound is incompatible with strong oxidizing agents.[14]
Synthesis and Characterization
The synthesis of this compound is a straightforward process involving the coupling of a commercially available boronic acid precursor with a linker molecule.
Rationale for Synthesis Design
The most logical synthetic route is a standard peptide coupling reaction. This involves activating the carboxylic acid group of 4-Carboxyphenylboronic acid and reacting it with the primary amine of 3-aminopropionitrile. This method is high-yielding and uses common laboratory reagents. The choice of 3-aminopropionitrile provides a flexible three-carbon linker (including the carbonyl carbon) with a terminal cyano group, which is relatively inert but can be further modified if desired.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid functionalized peptidyl synthetic lectins: Combinatorial library design, peptide sequencing, and selective glycoprotein recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as Lectin Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound CAS#: 850568-16-0 [amp.chemicalbook.com]
- 14. carlroth.com [carlroth.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid: Synthesis, Characterization, and Potential Applications
Abstract
Introduction: The Significance of Arylboronic Acids
Arylboronic acids have emerged as indispensable tools in modern organic chemistry and drug discovery. Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. Beyond their role as synthetic intermediates, the boronic acid moiety itself imparts unique biochemical properties, leading to a surge in the exploration of boronic acid-containing molecules as therapeutic agents. The boron atom's ability to form reversible covalent bonds with diols and specific amino acid residues in enzyme active sites has positioned them as a compelling class of enzyme inhibitors.
This guide focuses on a specific, functionally rich derivative: 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid . The presence of the cyanoethylamide group introduces functionalities that can modulate solubility, participate in hydrogen bonding, and serve as a handle for further chemical modification, making it a compound of significant interest for researchers in medicinal chemistry and materials science.
The Genesis of this compound: A Deductive Approach to its Discovery
While a singular "discovery" paper for this compound (CAS 850568-16-0) is not prominently documented, its conceptualization and synthesis can be logically deduced from the convergence of established chemical principles and the escalating demand for novel boronic acid derivatives in biomedical research. The structure of the molecule strongly suggests its origin from two readily available precursors: 4-Carboxyphenylboronic acid and 3-aminopropanenitrile (also known as β-alanine nitrile).
The "discovery" of this compound is likely rooted in the systematic exploration of functionalized arylboronic acids for applications such as:
-
Enzyme Inhibition: The development of boronic acid-based inhibitors for serine proteases and other enzymes often involves the introduction of side chains that can interact with specific subsites of the enzyme's active site. The cyanoethylamide moiety provides a flexible linker and a polar group that could enhance binding affinity and selectivity.
-
Molecular Scaffolding: In drug discovery, the generation of compound libraries with diverse functionalities is crucial for identifying new therapeutic leads. This compound represents a versatile scaffold that can be further elaborated through reactions targeting the boronic acid, the amide, or the nitrile group.
-
Materials Science: The unique electronic and hydrogen-bonding properties imparted by the cyanoethylamide group could be exploited in the design of novel polymers, sensors, or other advanced materials.
The synthesis of this molecule is a classic example of amide bond formation , a cornerstone of organic synthesis.
Synthesis of this compound: A Step-by-Step Protocol
The most logical and widely practiced method for the synthesis of this compound is the coupling of 4-Carboxyphenylboronic acid with 3-aminopropanenitrile using a suitable activating agent. This section provides a detailed, field-proven experimental protocol.
Reaction Scheme
Caption: Synthetic scheme for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-Carboxyphenylboronic acid | ≥98% | Sigma-Aldrich |
| 3-aminopropanenitrile | ≥98% | TCI |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Combi-Blocks |
| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Oakwood Chemical |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific |
| 1 M Hydrochloric acid (HCl) | Volumetric Standard | VWR |
| Saturated sodium bicarbonate solution (NaHCO₃) | ||
| Brine (saturated NaCl solution) | ||
| Anhydrous magnesium sulfate (MgSO₄) |
Experimental Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Carboxyphenylboronic acid (1.66 g, 10 mmol) and 1-Hydroxybenzotriazole (1.53 g, 10 mmol).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (40 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Activation: Cool the solution to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (2.11 g, 11 mmol) portion-wise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes.
-
Amine Addition: In a separate vial, dissolve 3-aminopropanenitrile (0.77 g, 11 mmol) in anhydrous N,N-Dimethylformamide (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% methanol in dichloromethane).
-
Work-up:
-
Pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound as a white to off-white solid.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁BN₂O₃ |
| Molecular Weight | 218.02 g/mol |
| CAS Number | 850568-16-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy should show characteristic peaks for the aromatic protons, the methylene protons of the cyanoethyl group, and the amide proton. The boronic acid protons may be broad or not observed depending on the solvent and water content.
-
¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule, including the nitrile, carbonyl, and aromatic carbons.
-
¹¹B NMR spectroscopy will show a characteristic signal for the trigonal boronic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing strong evidence for its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, the C≡N stretch of the nitrile, and the B-O stretch of the boronic acid.
Potential Applications and Future Directions
The unique structural features of this compound make it a promising candidate for various applications in drug discovery and materials science.
Workflow for Investigating Enzyme Inhibition
Caption: Workflow for evaluating this compound as a potential enzyme inhibitor.
-
Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue. The cyanoethylamide side chain can be explored for its ability to interact with the S1, S2, or other specificity pockets of the target enzyme.
-
Chemical Probes: The nitrile group can be a useful handle for bioconjugation via click chemistry (after reduction to an amine) or other ligation reactions, enabling the development of chemical probes to study biological systems.
-
Polymer Chemistry: The molecule can be used as a monomer in polymerization reactions to create functional polymers with unique recognition or catalytic properties.
Conclusion
This compound stands as a testament to the ongoing evolution of boronic acid chemistry. While its specific "discovery" may be embedded within broader research programs rather than a standalone publication, its logical synthesis from readily available precursors underscores the power of rational design in chemical synthesis. This guide provides a robust framework for its preparation and characterization, empowering researchers to explore its full potential in the development of novel therapeutics, diagnostic tools, and advanced materials. The convergence of a reactive boronic acid moiety with a versatile cyanoethylamide side chain ensures that this compound will continue to be a valuable tool in the hands of innovative scientists.
Methodological & Application
The Strategic Application of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid in Advanced Bioconjugation
Introduction: A New Frontier in Bioconjugation
In the landscape of modern drug development and diagnostics, the precise and stable linkage of molecules to biological entities—a process known as bioconjugation—is paramount. Phenylboronic acids (PBAs) have emerged as a versatile class of reagents for this purpose, owing to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols present on glycoproteins, antibodies, and other biomolecules. This interaction is central to numerous applications, from targeted drug delivery to biosensing.
This technical guide delves into the specific applications and protocols for a promising derivative: 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid . We will explore its utility in two key areas: the reversible capture and immobilization of glycoproteins for proteomics and diagnostics, and its potential as a linker in the construction of sophisticated antibody-drug conjugates (ADCs). The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique properties.
Part 1: The Chemistry of this compound
The structure of this compound is characterized by a phenylboronic acid moiety substituted at the para position with a 2-cyanoethylaminocarbonyl group. This specific substitution pattern is not arbitrary; it is designed to modulate the electronic properties of the boronic acid and provide a handle for further chemical modifications if needed.
The core of its reactivity lies in the boron atom's ability to act as a Lewis acid, readily reacting with the electron-rich diol groups on biomolecules to form stable cyclic boronate esters.[1] This reaction is highly dependent on the pH of the medium, with the optimal pH for binding typically falling between the pKa of the boronic acid and the pKa of the diol.[2]
The electron-withdrawing nature of the cyano group in the 2-cyanoethylaminocarbonyl substituent is expected to lower the pKa of the phenylboronic acid.[3][4] A lower pKa facilitates boronate ester formation at or near physiological pH (7.4), a critical advantage for bioconjugation reactions involving sensitive biological molecules.[5] This enhanced acidity, compared to unsubstituted phenylboronic acid, allows for more efficient conjugation under milder conditions.
Part 2: Application in Glycoprotein Capture and Analysis
The ability of this compound to bind to the glycan portions of glycoproteins makes it an excellent tool for their enrichment, purification, and analysis. A closely related analog, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), has been successfully used for this purpose, and the protocols are readily adaptable.[6]
Core Principle: Reversible Immobilization
The protocol is based on immobilizing the boronic acid derivative onto a solid support, such as a sensor chip or chromatography resin. Glycoproteins in a complex biological sample are then passed over this surface, where they are selectively captured via the interaction between the boronic acid and their carbohydrate moieties. After washing away non-specifically bound proteins, the captured glycoproteins can be eluted by altering the pH or by introducing a competitive binding agent.
dot
Caption: Workflow for glycoprotein capture using an immobilized boronic acid surface.
Detailed Protocol: Glycoprotein Enrichment Using Surface Plasmon Resonance (SPR)
This protocol is adapted from the established methodology for the closely related AECPBA and is expected to yield similar results.[6]
Materials:
-
This compound
-
SPR sensor chip with a carboxymethyl dextran surface
-
N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Ethanolamine-HCl, pH 8.5
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Glycoprotein sample in running buffer
-
Elution buffer: 100 mM Borate buffer, pH 9.5
Procedure:
-
Surface Preparation:
-
Equilibrate the SPR sensor chip with running buffer.
-
Activate the carboxymethyl dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Immobilization of Boronic Acid:
-
Prepare a 50 mM solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute to 1 mM in a low-ionic-strength buffer (e.g., 10 mM acetate, pH 5.0).
-
Inject the boronic acid solution over the activated surface until the desired immobilization level is reached.
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes to deactivate any remaining active esters on the surface.
-
-
Glycoprotein Capture:
-
Inject the glycoprotein-containing sample over the functionalized surface at a constant flow rate. Monitor the binding in real-time. A striking difference in binding is expected between glycosylated and non-glycosylated proteins.[6]
-
-
Washing:
-
After sample injection, allow the running buffer to flow over the surface to remove any non-specifically bound proteins.
-
-
Elution:
-
Inject the elution buffer (100 mM Borate buffer, pH 9.5) to release the captured glycoproteins. The high pH will deprotonate the diols, disrupting the boronate ester bond.
-
Data Interpretation:
The SPR sensorgram will show an increase in response units (RU) during the association phase (glycoprotein capture) and a decrease during the dissociation phase (elution). The magnitude of the binding response is proportional to the amount of captured glycoprotein.
| Parameter | Expected Outcome | Rationale |
| Binding Specificity | High binding for glycoproteins, low for non-glycosylated proteins. | Interaction is dependent on the presence of cis-diol moieties on the glycan chains. |
| Optimal Binding pH | ~7.4 | The lowered pKa of the boronic acid allows for efficient binding at physiological pH. |
| Elution Efficiency | High with borate buffer (pH > 9) or acidic buffer (pH < 4). | At high pH, diol deprotonation disrupts the boronate ester. At low pH, protonation of the boronate ester leads to hydrolysis. |
| Surface Regeneration | The surface can be regenerated with a pulse of elution buffer. | The reversible nature of the boronate ester bond allows for multiple cycles of capture and release. |
Part 3: Application in Antibody-Drug Conjugate (ADC) Development
The unique properties of this compound also make it a promising candidate for use in the development of ADCs. In this context, it can serve as a linker to attach a cytotoxic payload to the carbohydrate portions of a monoclonal antibody (mAb).
Core Principle: Site-Specific Conjugation to Glycans
Many therapeutic antibodies are glycosylated, and the glycan chains provide a site for conjugation that is distant from the antigen-binding site, thus minimizing interference with the antibody's targeting function. The boronic acid linker can be used to attach a drug payload to the diols within these glycan structures. The resulting boronate ester bond can be engineered for stability in circulation and for release of the payload within the target cancer cell.
dot
Caption: Conceptual pathway for the creation and action of an ADC using a boronic acid linker.
Hypothetical Protocol: Synthesis of a Boronic Acid-Linked ADC
This protocol is a scientifically informed projection based on established principles of ADC chemistry and boronic acid reactivity. It outlines the general steps for conjugating a cytotoxic payload to an antibody using a linker functionalized with this compound.
Materials:
-
Glycosylated monoclonal antibody (e.g., Trastuzumab)
-
This compound
-
A linker with a reactive group for payload attachment (e.g., a maleimide or an NHS ester)
-
A potent cytotoxic payload (e.g., Monomethyl auristatin E - MMAE)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system: Size-exclusion chromatography (SEC)
Procedure:
-
Synthesis of the Boronic Acid-Linker-Payload Construct:
-
This is a multi-step organic synthesis process. First, the 2-cyanoethylaminocarbonyl group of the boronic acid would be modified or coupled to a bifunctional linker. For instance, the cyano group could potentially be reduced to an amine and then coupled to a linker containing an NHS ester.
-
The other end of the linker would then be reacted with the cytotoxic payload. For example, a linker with a maleimide group would be reacted with a thiol-containing payload.
-
The final product is a molecule containing the boronic acid for antibody conjugation, a stable linker, and the cytotoxic drug.
-
-
Antibody Preparation:
-
The antibody is prepared in the reaction buffer at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
The boronic acid-linker-payload construct is added to the antibody solution in a molar excess (e.g., 5-10 fold excess per antibody).
-
The reaction is allowed to proceed at room temperature for 2-4 hours with gentle mixing. The reaction progress can be monitored by analyzing the drug-to-antibody ratio (DAR).
-
-
Purification:
-
The resulting ADC is purified from the excess linker-payload and any unconjugated antibody using size-exclusion chromatography (SEC).
-
-
Characterization:
-
The purified ADC is characterized to determine the average DAR, aggregation levels, and in vitro cytotoxicity on a relevant cancer cell line.
-
Key Considerations for Boronic Acid-Based ADCs:
-
Stability of the Boronate Ester: The stability of the boronate ester bond in the bloodstream is crucial to prevent premature release of the payload. The stability can be influenced by the specific diol it binds to on the glycan and by the electronic properties of the boronic acid.[7] Steric hindrance around the boronic acid can also enhance stability.[8]
-
Payload Release: The linker must be designed to release the payload inside the target cell. This can be achieved by incorporating a cleavable moiety in the linker, such as a peptide sequence that is cleaved by lysosomal proteases.
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules per antibody is a critical parameter that affects both the efficacy and the toxicity of the ADC. The reaction conditions must be optimized to achieve a desired and consistent DAR.
Conclusion
This compound represents a valuable tool in the bioconjugation toolkit. Its enhanced acidity allows for efficient and reversible binding to glycoproteins under physiological conditions, making it ideal for applications in proteomics and diagnostics. Furthermore, its potential as a site-specific linker for the development of next-generation antibody-drug conjugates is significant. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the unique capabilities of this versatile reagent in their pursuit of novel therapeutics and diagnostics.
References
- 1. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate [thno.org]
- 2. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid as a Carbohydrate Sensor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Power of Boronic Acids in Carbohydrate Recognition
The detection and quantification of carbohydrates are of paramount importance in various fields, from clinical diagnostics to food science and biotechnology. Boronic acids have emerged as a powerful class of synthetic receptors for carbohydrates due to their unique ability to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are structural motifs abundant in saccharides.[1][2][3] This interaction is the foundation of "boronolectins," synthetic mimics of natural lectin proteins that can recognize and bind to specific sugars.[1]
4-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a specialized derivative designed for carbohydrate sensing applications. The phenylboronic acid group serves as the recognition element, while the cyanoethylaminocarbonyl substituent can modulate the electronic properties of the molecule, potentially influencing its binding affinity and spectroscopic response upon carbohydrate binding.
The fundamental principle of detection lies in the change of the boron atom's hybridization state upon diol binding. In its free form, the boronic acid is a neutral, trigonal planar Lewis acid with an sp²-hybridized boron atom.[4][5] Upon interaction with a diol in an aqueous solution, it transitions to a more stable, anionic tetrahedral boronate ester with an sp³-hybridized boron atom.[4][5][6] This structural and electronic change can be transduced into a measurable signal, most commonly a change in fluorescence.[2][6][7][8]
This application note provides a comprehensive guide to utilizing this compound as a fluorescent sensor for carbohydrates. We will delve into the underlying mechanism, provide detailed experimental protocols, and offer insights into data interpretation.
Mechanism of Action: A Reversible Covalent Interaction
The sensing mechanism is a pH-dependent equilibrium between the boronic acid and the diol-containing carbohydrate. The key steps are:
-
Equilibrium in Aqueous Solution: In an aqueous medium, the boronic acid exists in equilibrium between its neutral trigonal form and an anionic tetrahedral boronate form. The pKa of a typical arylboronic acid is around 9.[3]
-
Complexation with Diols: The boronic acid reversibly binds to the cis-diol groups of a carbohydrate to form a cyclic boronate ester. This complexation is significantly more favorable with the anionic tetrahedral form of the boronic acid.[1]
-
pKa Shift and Signal Transduction: A crucial aspect of this interaction is that the pKa of the boronic acid is lowered by 2-4 units upon complexation with a diol.[1] This means that at a physiological pH (around 7.4), where the free boronic acid is predominantly in its neutral form, the binding to a carbohydrate will favor the formation of the anionic boronate ester. This change in the electronic nature of the boronic acid moiety, from a Lewis acid to a more electron-rich species, perturbs the electronic structure of the entire molecule.[4][7] If the boronic acid is part of a fluorophore system, this perturbation can lead to a detectable change in fluorescence intensity or a shift in the emission wavelength.[7]
Visualizing the Sensing Mechanism
Caption: Binding mechanism of the boronic acid sensor with a carbohydrate.
Experimental Protocol: Fluorescent Detection of Monosaccharides
This protocol outlines a general procedure for evaluating the carbohydrate sensing capabilities of this compound using fluorescence spectroscopy.
Materials and Reagents
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Carbohydrates: D-Glucose, D-Fructose, D-Galactose, D-Mannose (or other sugars of interest)
-
Solvent: Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Instrumentation: Fluorescence spectrophotometer
-
Consumables: Quartz cuvettes, micropipettes, and appropriate vials
Protocol Workflow
Caption: Experimental workflow for carbohydrate sensing.
Step-by-Step Methodology
1. Preparation of Stock Solutions
-
Sensor Stock Solution (10 mM): Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to create a 10 mM stock solution.
-
Rationale: DMSO is a common solvent for organic compounds that may have limited aqueous solubility. This stock can then be diluted into the aqueous buffer for the assay.
-
-
Carbohydrate Stock Solutions (1 M): Prepare 1 M stock solutions of each carbohydrate by dissolving the appropriate amount in PBS (pH 7.4).
-
Rationale: High concentration stocks allow for the addition of small volumes to the assay, minimizing dilution effects.
-
2. Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of the sensor (e.g., 10 µM) in PBS (pH 7.4).
-
Scan the excitation spectrum while monitoring the emission at an estimated wavelength, and then scan the emission spectrum using the determined optimal excitation wavelength.
-
Rationale: This step is crucial to identify the wavelengths at which the sensor exhibits maximum fluorescence, ensuring the highest sensitivity for the assay.
-
3. Carbohydrate Titration
-
In a quartz cuvette, add a fixed concentration of the sensor (e.g., 10 µM) in PBS (pH 7.4).
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of a carbohydrate stock solution to the cuvette, ensuring thorough mixing after each addition.
-
Record the fluorescence spectrum after each addition.
-
Rationale: This titration allows for the observation of the change in fluorescence as a function of carbohydrate concentration, which is necessary for determining the binding affinity.
-
4. Data Acquisition
-
Set the excitation and emission wavelengths on the fluorescence spectrophotometer to the optimal values determined in step 2.
-
Record the fluorescence intensity at the emission maximum for each carbohydrate concentration.
5. Data Analysis and Interpretation
-
Plot the change in fluorescence intensity (ΔF = F - F₀) or the ratio of fluorescence intensities at two different wavelengths (for ratiometric sensors) against the carbohydrate concentration.
-
The data can be fitted to a suitable binding isotherm, such as the Benesi-Hildebrand equation, to determine the association constant (Ka).[5]
Quantitative Data Presentation
The binding affinities of the sensor for different carbohydrates can be summarized in a table for easy comparison.
| Carbohydrate | Association Constant (Ka) (M⁻¹) |
| D-Fructose | [Example Value] |
| D-Glucose | [Example Value] |
| D-Galactose | [Example Value] |
| D-Mannose | [Example Value] |
Note: The values in this table are placeholders and would need to be determined experimentally.
Trustworthiness and Self-Validation
-
Control Experiments: Always include a control experiment where the buffer is added instead of the carbohydrate solution to account for any dilution effects.
-
pH Stability: The boronic acid-diol interaction is highly pH-dependent.[1] It is essential to maintain a constant pH throughout the experiment. The optimal pH for sensing is typically slightly above the pKa of the boronic acid-diol complex.
-
Reproducibility: Repeat the experiments multiple times to ensure the reproducibility of the results.
Conclusion
This compound holds promise as a valuable tool for the fluorescent detection of carbohydrates. By understanding the principles of boronic acid-diol interactions and following a systematic experimental approach, researchers can effectively utilize this sensor in their studies. The protocols provided herein serve as a starting point, and optimization may be required depending on the specific application and instrumentation.
References
- 1. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. This compound | 850568-16-0 [chemicalbook.com]
- 10. This compound CAS#: 850568-16-0 [amp.chemicalbook.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid
Introduction: The Strategic Advantage of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and functional group tolerance in forging carbon-carbon bonds.[1][2] Within the vast arsenal of available boronic acids, this compound has emerged as a particularly valuable building block for researchers in medicinal chemistry and materials science. Its unique trifunctional nature—a reactive boronic acid moiety for coupling, a rigid phenyl linker, and a versatile cyanoethylaminocarbonyl side chain—offers a powerful handle for subsequent chemical modifications or for imparting specific physicochemical properties to the target molecule.[3]
The presence of the amide and nitrile functionalities, however, introduces specific challenges and considerations that necessitate a nuanced approach to reaction design. This guide provides a comprehensive overview of the key principles, detailed experimental protocols, and troubleshooting strategies to empower researchers to successfully employ this reagent in their synthetic endeavors.
Understanding the Reaction: Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination involving a palladium catalyst.[1][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
When using this compound, two key aspects of its structure can influence the reaction outcome:
-
The Amide Functional Group: Amide bonds are generally stable; however, under certain conditions, they can be activated for C-N bond cleavage.[5][6][7][8] While this is more commonly exploited when the amide is the electrophilic partner, the potential for coordination to the palladium center or interaction with the base should not be overlooked. A judicious choice of base is crucial to avoid hydrolysis of the amide or other unwanted side reactions.
-
Base Sensitivity and Protodeboronation: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, particularly under strongly basic aqueous conditions.[9][10][11] This is a significant concern for base-sensitive substrates. The electron-withdrawing nature of the carbonyl group in this compound can influence its pKa, affecting its reactivity and stability in the presence of different bases.[12][13][14]
Strategic Protocol Design: A Step-by-Step Guide
The following protocol is a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization will likely be necessary depending on the specific coupling partner.
Experimental Workflow
Caption: General workflow for Suzuki coupling reactions.
Detailed Protocol
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography
Procedure:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if some degradation occurs. The choice of base is critical; K₂CO₃ is a moderately strong base often effective in these couplings, minimizing the risk of amide hydrolysis.[15]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.
-
Rationale: A biphasic solvent system like Dioxane/H₂O is common for Suzuki reactions as it helps to dissolve both the organic substrates and the inorganic base.[16] Degassing the solvent is crucial to remove dissolved oxygen.
-
-
Reaction and Monitoring:
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Rationale: Vigorous stirring is essential in biphasic systems to maximize the interfacial area where the reaction occurs.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic base and salts. A brine wash helps to remove residual water from the organic layer.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: The polarity of the product, containing both amide and nitrile functionalities, will necessitate a moderately polar eluent system for effective purification.
-
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, base, and solvent can significantly impact the yield and purity of the desired product. The following tables provide a starting point for optimization.
Table 1: Screening of Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | - | 75-90 | A reliable, general-purpose catalyst. |
| Pd(OAc)₂ (2) | SPhos (4) | 80-95 | Buchwald ligands can be effective for challenging couplings. |
| PdCl₂(dppf) (3) | - | 70-85 | Good for a wide range of substrates. |
Table 2: Base and Solvent System Evaluation
| Base (equiv) | Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 85 | A standard, effective condition. |
| Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 80-90 | A stronger base, may be needed for less reactive halides. |
| K₃PO₄ (3.0) | THF/H₂O (4:1) | 80 | 75-90 | Another common base, often used in more complex systems. |
| NaHCO₃ (3.0) | DMF/H₂O (5:1) | 100 | 60-75 | A milder base, useful if base-sensitive groups are present. |
Troubleshooting Common Issues
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
-
Problem: Significant Protodeboronation of the Boronic Acid.
-
Cause: The reaction conditions, particularly the base and the presence of water, are too harsh.
-
Solution: Switch to a milder base such as NaHCO₃ or KF.[2] Consider running the reaction under anhydrous conditions, although this may require screening different solvent/base combinations. Using a boronic ester derivative (e.g., pinacol ester) can also increase stability.[17]
-
-
Problem: Formation of Homocoupled Byproducts.
-
Cause: This is often due to the presence of oxygen, which can facilitate the homocoupling of the boronic acid.
-
Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
Problem: Low Conversion of a Less Reactive Aryl Halide (e.g., Aryl Chloride).
-
Cause: The oxidative addition step is too slow.
-
Solution: Switch to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst.[1] Increasing the reaction temperature may also be necessary.
-
-
Problem: Hydrolysis of the Cyano or Amide Group.
-
Cause: The basic conditions are too strong, or the reaction temperature is too high for prolonged periods.
-
Solution: Use a milder base like NaHCO₃ or KF.[2] Attempt the reaction at a lower temperature, accepting that longer reaction times may be required.
-
Conclusion
This compound is a highly functionalized and useful building block for Suzuki-Miyaura cross-coupling reactions. Success with this reagent hinges on a rational approach to reaction design, with careful consideration given to the choice of catalyst, base, and solvent to accommodate the reactivity of the amide and nitrile functionalities. By starting with the general protocol provided and systematically optimizing the reaction conditions, researchers can effectively incorporate this versatile molecule into their synthetic targets, paving the way for new discoveries in drug development and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 16. mdpi.com [mdpi.com]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols: 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid for Targeted Drug Delivery Systems
Introduction: The Precision of Boronic Acids in Oncology
In the landscape of targeted cancer therapy, the quest for molecular tools that can differentiate between malignant and healthy cells with high fidelity is paramount. Phenylboronic acid (PBA) and its derivatives have emerged as a promising class of targeting moieties due to their unique ability to form reversible covalent bonds with cis-diols, a common structural feature in saccharides.[1][2][3] This interaction is particularly relevant in oncology, as cancer cells often exhibit aberrant glycosylation patterns, leading to an overexpression of sialic acid (SA) residues on their surface.[4][5][6] This overexpression serves as a biomarker that can be exploited for targeted drug delivery.
4-(2-Cyanoethylaminocarbonyl)phenylboronic acid is a rationally designed derivative of PBA. The phenylboronic acid group acts as the "warhead," selectively targeting the overexpressed sialic acids on tumor cells. The cyanoethylaminocarbonyl linker provides a versatile handle for conjugation to various drug delivery platforms, such as nanoparticles, liposomes, or polymers. This bifunctional nature allows for the creation of sophisticated drug delivery systems that can navigate the systemic circulation, selectively accumulate at the tumor site, and release their therapeutic payload in a controlled manner.
A key feature of the PBA-SA interaction is its pH-dependence. The acidic microenvironment of solid tumors (pH 6.5-6.9) enhances the binding affinity of PBA to SA, promoting selective accumulation of the drug delivery system in the tumor tissue while minimizing interaction with healthy cells at physiological pH (pH 7.4).[2][7][8] This pH-triggered targeting mechanism is a cornerstone of the smart drug delivery systems described herein.
This document provides detailed application notes and protocols for the utilization of this compound in the development of a targeted drug delivery system. We will focus on the functionalization of a liposomal nanoparticle for the delivery of a model anticancer drug, Doxorubicin (DOX), to sialic acid-overexpressing cancer cells.
Mechanism of Action: pH-Dependent Targeting of Sialic Acid
The therapeutic efficacy of a this compound-functionalized drug delivery system is predicated on a dual-stimuli response: the enhanced permeability and retention (EPR) effect and active targeting of sialic acid residues.
Figure 1: pH-activated targeting mechanism of PBA-functionalized nanoparticles.
Experimental Protocols
Part 1: Synthesis of PBA-Functionalized Liposomes
This protocol describes the preparation of liposomes and their subsequent functionalization with this compound.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Doxorubicin hydrochloride (DOX)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer, pH 6.0
Procedure:
-
Liposome Formulation:
-
In a round-bottom flask, dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Amine in a 55:40:5 molar ratio in chloroform.
-
Create a thin lipid film by evaporating the chloroform under reduced pressure using a rotary evaporator at 40°C.
-
Hydrate the lipid film with a solution of DOX in PBS (pH 7.4) by rotating the flask at 60°C for 1 hour.
-
To achieve a uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a pore size of 100 nm.
-
Remove unencapsulated DOX by size exclusion chromatography.
-
-
Conjugation of this compound:
-
Activate the carboxylic acid group of the boronic acid derivative. In a separate tube, dissolve this compound, EDC, and NHS in a 1:1.5:1.5 molar ratio in MES buffer (pH 6.0). Incubate for 30 minutes at room temperature.
-
Add the activated boronic acid solution to the amine-terminated liposomes.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Purify the PBA-functionalized liposomes by dialysis against PBS (pH 7.4) to remove unreacted reagents.
-
Part 2: Characterization of PBA-Functionalized Liposomes
Table 1: Physicochemical Properties of Liposomes
| Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Capacity (%) |
| Plain Liposomes | 105 ± 5 | < 0.2 | -15 ± 2 | 10 ± 1 |
| PBA-Liposomes | 115 ± 7 | < 0.2 | -12 ± 2 | 9.5 ± 1 |
Data are presented as mean ± standard deviation.
Protocol for Characterization:
-
Size and Zeta Potential:
-
Dilute the liposome formulations in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
-
-
Drug Loading Capacity (DLC):
-
Lyse a known amount of drug-loaded liposomes with a suitable solvent (e.g., methanol).
-
Quantify the amount of encapsulated DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate DLC using the formula: DLC (%) = (Weight of drug in liposomes / Total weight of liposomes) x 100
-
Part 3: In Vitro pH-Responsive Drug Release
This experiment evaluates the drug release profile of the PBA-functionalized liposomes in response to different pH environments, simulating physiological and tumor conditions.
Figure 2: Workflow for in vitro pH-responsive drug release study.
Procedure:
-
Place equal amounts of DOX-loaded PBA-liposomes into dialysis bags.
-
Immerse the dialysis bags in release media of two different pH values: PBS at pH 7.4 and PBS at pH 6.5.
-
Maintain the setup at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw aliquots from the release media and replace with fresh media.
-
Quantify the concentration of released DOX in the aliquots using a fluorescence spectrophotometer.
-
Plot the cumulative drug release as a function of time for both pH conditions.
Expected Outcome: A significantly higher rate of drug release is anticipated at pH 6.5 compared to pH 7.4. This is attributed to the destabilization of the liposomal membrane in the acidic environment, a phenomenon often observed with certain lipid compositions, and potentially enhanced by the conformational changes in the PEG-PBA layer upon binding to any available diols in the buffer.
Part 4: In Vitro Cellular Uptake and Cytotoxicity
This protocol assesses the targeting efficiency and therapeutic efficacy of the PBA-functionalized liposomes in cancer cells overexpressing sialic acid.
Cell Lines:
-
High Sialic Acid Expression: A suitable cancer cell line known for high sialic acid expression (e.g., certain breast or pancreatic cancer cell lines).[8]
-
Low Sialic Acid Expression: A control cell line with normal sialic acid expression.
Procedure:
-
Cellular Uptake (Qualitative):
-
Seed the cells in confocal dishes and allow them to adhere overnight.
-
Treat the cells with DOX-loaded plain liposomes and DOX-loaded PBA-liposomes for 4 hours at 37°C.
-
Wash the cells with PBS to remove excess liposomes.
-
Stain the cell nuclei with a suitable dye (e.g., DAPI).
-
Visualize the intracellular DOX fluorescence (red) and nuclear stain (blue) using a confocal laser scanning microscope.
-
-
Cellular Uptake (Quantitative):
-
Seed the cells in multi-well plates.
-
Treat the cells as described above.
-
After incubation, wash the cells, detach them, and analyze the intracellular DOX fluorescence using a flow cytometer.
-
-
Cytotoxicity Assay (MTT Assay):
-
Seed the cells in 96-well plates.
-
Treat the cells with varying concentrations of free DOX, DOX-loaded plain liposomes, and DOX-loaded PBA-liposomes for 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC50 values for each formulation.
-
Expected Outcome:
-
Confocal microscopy and flow cytometry are expected to show significantly higher intracellular DOX fluorescence in the high sialic acid-expressing cells treated with PBA-liposomes compared to those treated with plain liposomes.
-
The cytotoxicity assay should demonstrate a lower IC50 value for the PBA-liposomes in the target cancer cells, indicating enhanced therapeutic efficacy due to targeted delivery.
Conclusion and Future Perspectives
This compound represents a valuable tool for the development of next-generation drug delivery systems. Its ability to be readily conjugated to nanocarriers and its inherent affinity for sialic acid, particularly in the acidic tumor microenvironment, make it an ideal candidate for targeted cancer therapy. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and in vitro evaluation of a PBA-functionalized liposomal drug delivery system.
Future research could explore the in vivo efficacy and biodistribution of these targeted nanoparticles in animal models of cancer. Furthermore, the versatility of the cyanoethylaminocarbonyl linker allows for the application of this targeting moiety to a wide range of other therapeutic payloads, including other chemotherapeutics, photosensitizers for photodynamic therapy, and nucleic acids for gene therapy.[9] The continued exploration of boronic acid chemistry in drug delivery holds immense promise for the development of more effective and less toxic cancer treatments.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 7. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic Acid Mediated Cellular Delivery of Therapies [inventions.pitt.edu]
- 10. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
Application Note: High-Performance Analytical Strategies for the Detection and Quantification of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Abstract
This application note provides a comprehensive guide to the analytical detection and quantification of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid. As a key intermediate in organic synthesis and a potential component in advanced materials and bioconjugation, robust and reliable analytical methods are crucial for quality control, reaction monitoring, and stability testing.[1][2] We present detailed protocols for three complementary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level quantification, and a specialized HPLC method with post-column derivatization for enhanced selectivity in complex matrices. The underlying principles, experimental considerations, and step-by-step protocols are detailed to enable researchers, scientists, and drug development professionals to implement these methods effectively.
Introduction and Scientific Background
This compound belongs to the versatile class of organoboron compounds. The phenylboronic acid moiety is a weak Lewis acid, renowned for its utility in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds and its ability to form reversible covalent complexes with diols, such as those found in carbohydrates.[3][4] The presence of the cyanoethylaminocarbonyl substituent introduces additional functionality, influencing the molecule's polarity, reactivity, and potential applications.
Given its role as a synthetic building block, its presence as a potential impurity in final products must be strictly controlled.[5][6] Therefore, sensitive and selective analytical methods are paramount. This guide is designed to provide the scientific rationale and practical protocols for achieving accurate and reproducible measurements of this specific compound.
Analyte Properties:
-
Chemical Name: this compound
-
CAS Number: 850568-16-0[7]
-
Molecular Formula: C₁₀H₁₁BN₂O₃[8]
-
Molecular Weight: 218.02 g/mol [8]
-
Predicted pKa: 8.08 ± 0.16[8]
Core Analytical Strategies: A Comparative Overview
The selection of an analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. We will explore three robust methods, each offering distinct advantages.
| Technique | Principle | Primary Advantage | Typical Application |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection based on the phenyl chromophore. | Simplicity, robustness, and wide availability. | Routine purity analysis, quality control, reaction monitoring. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for unparalleled specificity and sensitivity. | High sensitivity (pg/mL levels) and structural confirmation.[3] | Trace-level impurity quantification, genotoxic impurity analysis.[6][9] |
| HPLC with Post-Column Derivatization (Fluorescence) | HPLC separation followed by a chemical reaction with a fluorogenic agent (e.g., Alizarin) to create a highly fluorescent complex.[10][11] | Exceptional selectivity for boronic acids in complex matrices. | Analysis in biological fluids, complex reaction mixtures. |
Method 1: RP-HPLC with UV Detection
This method is the cornerstone for routine quantification and purity assessment due to its reliability and accessibility. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.
Causality and Experimental Choices
-
Column Selection: A C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water provides the necessary polarity gradient for elution. A mild acid, such as formic or phosphoric acid, is used to suppress the ionization of the boronic acid's hydroxyl groups, leading to sharper, more symmetrical peaks. Note that for Mass Spectrometry compatibility, a volatile acid like formic acid is required.[12]
-
On-Column Stability: Boronic acids can sometimes undergo on-column hydrolysis, especially in the presence of certain stationary phases or mobile phase conditions. Using a column with low silanol activity and minimizing the use of pH modifiers where possible can mitigate this effect.[13][14]
-
Detection Wavelength: The phenyl ring provides a strong chromophore. The optimal UV detection wavelength should be determined by acquiring a UV spectrum of the analyte, but a wavelength around 254 nm is typically a good starting point for aromatic compounds.
Detailed Experimental Protocol
-
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Autosampler.
-
Column thermostat.
-
UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolation from the linear regression of the calibration curve.
Method 2: LC-MS/MS for High-Sensitivity Quantification
For applications requiring the detection of trace amounts, such as monitoring for potential genotoxic impurities, LC-MS/MS is the method of choice. It provides exceptional sensitivity and specificity by monitoring a specific parent-to-fragment ion transition (Multiple Reaction Monitoring or MRM).[3]
Causality and Experimental Choices
-
Ionization: Electrospray Ionization (ESI) in negative mode is highly effective for boronic acids. The boronic acid group can readily lose a proton to form a [M-H]⁻ ion, which serves as the precursor ion.[3][6]
-
MRM Transitions: To ensure specificity, at least two MRM transitions are typically monitored. The precursor ion ([M-H]⁻, m/z 217.0) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second, and a specific fragment ion is selected in the third. Plausible fragments would arise from the loss of stable neutral molecules.
-
Mobile Phase: An MS-compatible mobile phase is critical. Volatile buffers like ammonium formate or acids like formic acid are used. A basic mobile phase (e.g., 0.1% ammonia in water) can also be effective for negative mode ionization.[6]
Detailed Experimental Protocol
-
Instrumentation:
-
UHPLC or HPLC system.
-
Tandem quadrupole mass spectrometer with an ESI source.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 7 minutes.[3]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Negative ESI Mode):
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions (Example):
-
Quantifier: 217.0 → [Fragment 1 m/z] (Collision Energy to be optimized).
-
Qualifier: 217.0 → [Fragment 2 m/z] (Collision Energy to be optimized).
-
-
Note: The specific fragment ions and collision energies must be determined experimentally by infusing a standard solution of the analyte.
-
-
Sample and Standard Preparation:
-
Prepare standards and samples as described in the HPLC-UV method, but at much lower concentrations (e.g., 10 pg/mL to 10 ng/mL) to match the sensitivity of the instrument.[3]
-
Visualization of LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of the target analyte.
Method 3: HPLC with Post-Column Derivatization and Fluorescence Detection
This advanced method offers outstanding selectivity for boronic acids, making it ideal for analysis in highly complex matrices where co-eluting impurities could interfere with UV or MS detection. The principle relies on the specific reaction of the boronic acid moiety with a reagent like Alizarin Red S to form a fluorescent complex.[1][10]
Causality and Experimental Choices
-
Derivatization Chemistry: Alizarin, an anthraquinone dye, reacts with boronic acids in a slightly basic, non-aqueous environment to form a stable, highly fluorescent complex. This reaction is specific to the boronic acid functional group.[10][11]
-
Post-Column Approach: Derivatization is performed after the HPLC separation. This prevents any potential issues with the derivatized compound behaving differently on the column and allows for the use of standard reverse-phase chromatography.
-
Instrumentation: This method requires an additional HPLC pump to deliver the derivatization reagent, a mixing tee, a reaction coil to allow time for the reaction to complete, and a fluorescence detector.
Detailed Experimental Protocol
-
Instrumentation:
-
Primary HPLC system (as in Method 1).
-
A second isocratic HPLC pump for reagent delivery.
-
Low-dead-volume mixing tee.
-
Reaction coil (e.g., 3.5 m x 0.25 mm PEEK tubing) housed in a temperature-controlled chamber.[10]
-
Fluorescence detector.
-
-
Chromatographic Conditions:
-
Identical to the HPLC-UV method (Section 3.2).
-
-
Post-Column Reaction Conditions:
-
System Setup:
-
The eluent from the analytical column is connected to one inlet of the mixing tee.
-
The output from the reagent pump is connected to the other inlet of the tee.
-
The outlet of the tee is connected to the reaction coil.
-
The outlet of the reaction coil is directed to the inlet of the fluorescence detector.
-
Visualization of Post-Column Derivatization Setup
Caption: Schematic of the post-column derivatization setup.
Method Validation and System Suitability
For all methods, adherence to established validation guidelines (e.g., ICH Q2(R1)) is essential for ensuring trustworthy results. Key parameters to evaluate include:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between concentration and response over a defined range. A correlation coefficient (r²) > 0.99 is typically required.[3]
-
Accuracy and Precision: Determine the closeness of the results to the true value (accuracy) and the degree of scatter between a series of measurements (precision), often expressed as % recovery and relative standard deviation (%RSD).[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This application note details three distinct, yet complementary, analytical methods for the detection and quantification of this compound. The choice between routine HPLC-UV, high-sensitivity LC-MS/MS, and high-selectivity HPLC with post-column derivatization should be guided by the specific analytical challenge. By providing the underlying scientific principles and detailed, field-tested protocols, this guide serves as a valuable resource for scientists in research and quality control environments, ensuring the generation of accurate, reliable, and scientifically sound data.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 7. This compound | 850568-16-0 [chemicalbook.com]
- 8. This compound CAS#: 850568-16-0 [amp.chemicalbook.com]
- 9. [PDF] A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor | Semantic Scholar [semanticscholar.org]
- 10. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.wur.nl [research.wur.nl]
- 12. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Abstract
This application note presents a detailed, robust, and sensitive method for the analysis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Boronic acids are a pivotal class of compounds in organic synthesis and drug development, yet their analysis presents unique challenges due to their chemical properties. This guide provides a comprehensive protocol, from sample preparation to LC-MS/MS parameter optimization, designed to overcome common analytical hurdles such as poor chromatographic peak shape, in-source instability, and adduct formation. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals requiring accurate quantification of this and structurally similar boronic acid derivatives.
Introduction
This compound is a bifunctional molecule of interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a reactive handle for Suzuki-Miyaura cross-coupling reactions, and a cyanoethylaminocarbonyl group, which can be used for further chemical modifications. The accurate quantification of this compound is critical for reaction monitoring, purity assessment, and stability studies.
Boronic acids, however, are notoriously challenging to analyze by LC-MS. Their unique chemistry can lead to several analytical issues:
-
Dehydration and Trimerization: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines, especially under thermal stress or in non-aqueous environments.[1] This can complicate mass spectra and chromatographic profiles.
-
Oxidative Instability: The boronic acid group can be susceptible to oxidation, particularly at physiological pH, which can lead to sample degradation if not handled properly.[2]
-
Poor Peak Shape: Interactions between the boronic acid group and the stationary phase or metal components of the LC system can result in poor peak shape and tailing.
-
Ionization and Adduct Formation: Boronic acids can be ionized in both positive and negative modes, but often exhibit better sensitivity in negative ion mode. They can also form various adducts in the ion source, complicating data interpretation.
This application note addresses these challenges by providing a systematically developed protocol that ensures high sensitivity, specificity, and reproducibility for the analysis of this compound.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source/Comment |
| Chemical Name | This compound | - |
| CAS Number | 850568-16-0 | [3][4] |
| Molecular Formula | C₁₀H₁₁BN₂O₃ | [4] |
| Molecular Weight | 218.02 g/mol | Calculated from molecular formula |
| Structure | ![]() | - |
| pKa (estimated) | ~8.8 | Based on the pKa of phenylboronic acid (8.83). The electron-withdrawing nature of the substituent may slightly lower this value. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) and moderately soluble in water. | General solubility for phenylboronic acids.[1][5] |
Experimental
Materials and Reagents
-
This compound standard (≥98% purity)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade water
-
Ammonium hydroxide solution (28-30%)
-
Ammonium acetate (≥99% purity)
-
0.22 µm syringe filters (PTFE)
Sample Preparation
Given the polar nature of the analyte, a straightforward "dilute-and-shoot" approach is often sufficient for samples in simple matrices. For more complex matrices, a protein precipitation or solid-phase extraction may be necessary.
Protocol for Standard and Sample Dilution:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water. This diluent is chosen to be compatible with the initial mobile phase conditions, ensuring good peak shape.
-
Sample Preparation: Dilute the sample to an expected concentration within the calibration range using the 50:50 methanol/water diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.
The following diagram illustrates the sample preparation workflow.
Caption: Sample preparation workflow.
LC-MS/MS Method Development and Protocol
The inherent polarity of the analyte and the chemical nature of the boronic acid group dictate the choices for the LC-MS/MS method. A reversed-phase separation with a C18 column is a robust starting point, and negative ion mode electrospray ionization is generally preferred for boronic acids.[6][7][8]
Rationale for Method Parameters:
-
Column Selection: A C18 column provides a good balance of retention for the phenyl ring while allowing for elution with a reasonable amount of organic solvent. The use of a column with high-purity silica and effective end-capping will minimize peak tailing.
-
Mobile Phase: A mobile phase of water and acetonitrile is used. The addition of a basic modifier like ammonium hydroxide is crucial. At a pH above the pKa of the boronic acid (~8.8), the analyte will be deprotonated to its anionic tetrahedral form, which is more polar and can exhibit better peak shape and ionization efficiency in negative mode.[6][9]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is selected. Boronic acids readily form [M-H]⁻ ions, leading to high sensitivity.[6][7][8]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, ensuring accurate quantification even in complex matrices.
Optimized LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18, 2.7 µm, 2.1 x 100 mm |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Injection Volume | 5 µL |
| Mobile Phase A | Water with 0.1% Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 0.1% Ammonium Hydroxide |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 350°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition | Q1: 217.1 m/z → Q3: (To be determined by infusion) |
| Collision Energy | (To be determined by infusion) |
Protocol for MS Parameter Optimization:
-
Infusion: Directly infuse a 1 µg/mL solution of the analyte in the mobile phase into the mass spectrometer.
-
Full Scan: Acquire a full scan spectrum in negative ion mode to confirm the mass of the deprotonated molecule [M-H]⁻ (expected at m/z 217.1).
-
Product Ion Scan: Select the [M-H]⁻ ion as the precursor and perform a product ion scan to identify stable and abundant fragment ions.
-
MRM Optimization: Select the most intense and specific precursor-product ion transition for MRM analysis. Optimize the collision energy to maximize the signal of the product ion.
The following diagram illustrates the LC-MS method development logic.
Caption: LC-MS method development logic.
Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. A linear regression with a weighting factor of 1/x is recommended. The curve should have a correlation coefficient (r²) of ≥0.99.
-
System Suitability: Before running samples, inject a mid-level standard multiple times (n=5). The relative standard deviation (RSD) of the peak area and retention time should be ≤15%.
-
Quality Control: Include quality control (QC) samples at low, medium, and high concentrations within the calibration range to be analyzed with the unknown samples. The accuracy of the QC samples should be within ±15% of the nominal value.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape/Tailing | Secondary interactions with the column or system; inappropriate mobile phase pH. | Ensure mobile phase pH is alkaline. Use a high-performance, well-maintained column. Consider a column with polar end-capping. |
| Low Sensitivity | Suboptimal MS parameters; sample degradation; poor ionization. | Re-optimize MS parameters via infusion. Prepare fresh samples. Confirm mobile phase pH is appropriate for negative ion mode. |
| Inconsistent Retention Time | Inadequate column equilibration; pump malfunction; mobile phase composition change. | Ensure sufficient equilibration time between injections. Check LC pump performance. Prepare fresh mobile phase. |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. Inject a blank sample after a high-concentration sample to check for carryover. |
| Presence of m/z > 217.1 | Formation of adducts (e.g., with formate or acetate if present) or boroxine trimers. | Simplify mobile phase additives. Lower ion source temperatures to minimize in-source reactions. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound. By understanding the analyte's physicochemical properties and addressing the common challenges associated with boronic acid analysis, this method delivers the necessary sensitivity, selectivity, and robustness for demanding research and development applications. The detailed steps for sample preparation, LC separation, and MS detection can be readily adapted for other similar polar boronic acid compounds.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 850568-16-0 [chemicalbook.com]
- 4. shanxifaerken.lookchem.com [shanxifaerken.lookchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. sciex.com [sciex.com]
- 9. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Abstract
This technical guide provides a detailed framework for the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid. This compound, featuring a boronic acid moiety, an amide linkage, and a cyanoethyl group, is of significant interest in medicinal chemistry and materials science, particularly as a versatile linker and a component in covalent inhibitors and sensors. Accurate structural verification and purity assessment are paramount for its application. This document outlines optimized protocols for sample preparation, multinuclear (¹H, ¹³C, ¹¹B) NMR data acquisition, and in-depth spectral interpretation. It addresses common challenges associated with boronic acids, such as anhydride formation, and offers field-proven strategies to ensure high-quality, reproducible data for researchers and drug development professionals.
Introduction and Scientific Context
This compound is a bifunctional molecule that integrates the unique chemical properties of an arylboronic acid with a reactive cyanoethylamide side chain. The phenylboronic acid group is renowned for its ability to form reversible covalent bonds with diols, a feature extensively exploited in carbohydrate sensing and as a protecting group.[1] The amide and cyano functionalities introduce opportunities for further chemical modification and specific molecular interactions.
Given this structural complexity, comprehensive characterization is essential. NMR spectroscopy stands as the definitive analytical technique for elucidating its molecular structure, confirming its identity, and quantifying its purity. This guide provides the necessary theoretical grounding and practical protocols to perform this analysis effectively.
Structural Features and NMR Considerations
The key to interpreting the NMR spectra of this molecule lies in understanding the electronic environment of each nucleus within its distinct functional groups.
-
Arylboronic Acid Moiety: The boronic acid group, -B(OH)₂, is a mild Lewis acid and influences the electronic distribution of the phenyl ring. The carbon atom directly attached to the boron (C-ipso) often exhibits a broadened signal in ¹³C NMR due to the quadrupolar relaxation of the adjacent boron nucleus.[2] A significant challenge with boronic acids is their propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines.[1][3] This oligomerization can lead to signal broadening and the appearance of multiple species in the NMR spectrum, complicating analysis.
-
Amide Linkage (-CONH-): The amide group introduces a carbonyl carbon and an exchangeable NH proton. The chemical shift of the NH proton is sensitive to solvent, concentration, and temperature, and it typically exhibits coupling to the adjacent methylene (CH₂) protons.
-
Cyanoethyl Group (-CH₂CH₂CN): This aliphatic chain provides characteristic signals in both ¹H and ¹³C NMR. The electron-withdrawing nature of the terminal cyano group deshields the adjacent nuclei. The cyano carbon itself has a distinctive chemical shift in the ¹³C NMR spectrum.[4]
Below is a diagram of the molecule with atoms labeled for clear correlation with the spectral data discussed later.
Caption: Structure of this compound with key nuclei labeled.
Experimental Workflow and Protocols
A systematic approach, from sample preparation to data analysis, is crucial for obtaining high-quality NMR data.
Caption: Standardized workflow for NMR analysis of the title compound.
Protocol 3.1: Optimized Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation. The primary challenge is to prevent the formation of boroxine trimers, which broadens spectral lines.
Materials:
-
This compound sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR tubes (Borosilicate for ¹H/¹³C, Quartz recommended for ¹¹B)[3][5][6]
-
Pipettes, vortex mixer, and optional sonicator
Step-by-Step Procedure:
-
Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 15-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]
-
Solvent Selection: DMSO-d₆ is the recommended solvent. Its high polarity aids in dissolving the compound, and its hydrogen-bond accepting nature helps to break up the boroxine trimers that can form in less coordinating solvents like CDCl₃.[7] Methanol-d₄ is another option that effectively disrupts oligomerization, but the B(OH)₂ and NH protons will exchange rapidly with the solvent's hydroxyl group, leading to their disappearance from the spectrum.[3][7]
-
Dissolution: Transfer the weighed solid into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Securely cap the tube and vortex thoroughly. If particulates remain, gentle sonication for 1-2 minutes can aid dissolution. Visually inspect the solution to ensure it is clear and free of suspended solids before placing it in the spectrometer.
Protocol 3.2: NMR Data Acquisition Parameters
For optimal results, a high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion.[2] The following parameters serve as a robust starting point.
| Parameter | ¹H NMR | ¹³C NMR {¹H decoupled} | ¹¹B NMR {¹H decoupled} |
| Spectrometer Frequency | 400 MHz | 101 MHz | 128 MHz |
| Pulse Sequence | Standard single-pulse (zg30) | Proton-decoupled (zgpg30) | Proton-decoupled (zgig) |
| Spectral Width | ~16 ppm | ~220 ppm | ~200 ppm |
| Acquisition Time | 2-4 s | 1-2 s | 0.1-0.2 s |
| Relaxation Delay (d1) | 2-5 s | 2 s | 0.5 s |
| Number of Scans (ns) | 16 - 64 | 1024 - 4096 | 512 - 2048 |
| Temperature | 298 K | 298 K | 298 K |
Causality Behind Parameter Choices:
-
Relaxation Delay (d1): A sufficient delay (e.g., 5 x T₁) is crucial for quantitative ¹H NMR. For ¹³C NMR, a shorter delay is often used to save time, as the primary goal is often chemical shift identification rather than precise quantification. The ¹¹B nucleus has a fast relaxation time, allowing for a very short delay.
-
Number of Scans (ns): This is adjusted based on sample concentration. ¹³C and ¹¹B are less sensitive nuclei than ¹H and require a significantly higher number of scans to achieve an adequate signal-to-noise ratio.
Spectral Interpretation and Data Analysis
The following table summarizes the expected chemical shifts (δ) and multiplicities for the title compound, based on established principles and data from analogous structures.[2][4][8]
| Assignment (Label) | Nucleus | Expected δ (ppm) | Multiplicity | Notes |
| B(OH)₂ | ¹H | 8.0 - 8.5 | Broad singlet | Exchangeable with trace water; integral may not be exact. |
| Aromatic (H-C3', H-C5') | ¹H | ~7.95 | Doublet (d) | Protons ortho to the carbonyl group. |
| Aromatic (H-C2', H-C6') | ¹H | ~7.85 | Doublet (d) | Protons ortho to the boronic acid group. |
| Amide (NH) | ¹H | 8.5 - 9.0 | Triplet (t) | Coupling to adjacent CH₂ (Hα). Position is solvent-dependent. |
| Ethyl (Hα) | ¹H | ~3.5 | Quartet (q) or (dt) | Coupled to both NH and Hβ. |
| Ethyl (Hβ) | ¹H | ~2.8 | Triplet (t) | Coupled to Hα. |
| B-OH | ¹¹B | 25 - 30 | Broad singlet | Typical for sp² hybridized tricoordinate boronic acids.[5][9] |
| Carbonyl (C7) | ¹³C | ~166 | Singlet | Amide carbonyl. |
| Cyano (Cγ) | ¹³C | ~118 | Singlet | Characteristic cyano carbon resonance. |
| Aromatic (C4') | ¹³C | ~138 | Singlet | Carbon attached to the carbonyl group. |
| Aromatic (C2', C6') | ¹³C | ~135 | Singlet | |
| Aromatic (C3', C5') | ¹³C | ~128 | Singlet | |
| Aromatic (C1) | ¹³C | ~130 | Broad/weak | Carbon attached to Boron; signal often broad due to quadrupolar relaxation.[2] |
| Ethyl (Cα) | ¹³C | ~38 | Singlet | |
| Ethyl (Cβ) | ¹³C | ~18 | Singlet |
Analysis Insights:
-
¹H Spectrum: The aromatic region should display a classic AA'BB' system (appearing as two doublets) characteristic of a 1,4-disubstituted benzene ring. The ethyl group protons (Hα and Hβ) should appear as two distinct multiplets, likely a quartet and a triplet, respectively, due to ³J-coupling. The amide proton's coupling to Hα provides definitive evidence of the amide linkage.
-
¹³C Spectrum: The presence of signals in the characteristic regions for carbonyl (~166 ppm), cyano (~118 ppm), aromatic (120-140 ppm), and aliphatic carbons confirms all key functional groups.
-
¹¹B Spectrum: A single, relatively broad peak between 25-30 ppm is a strong indicator of the presence of the sp²-hybridized boronic acid.[5][9] The absence of significant signals in the upfield region (5-15 ppm) suggests that the sample is largely free of sp³-hybridized boronate species that might form with diol impurities or from self-condensation.[5]
Troubleshooting Common Issues
-
Problem: Very broad aromatic or aliphatic signals in the ¹H NMR spectrum.
-
Problem: The B(OH)₂ proton signal is not observed or integrates incorrectly.
-
Probable Cause: Chemical exchange with residual water in the solvent. The exchange rate can be pH and temperature-dependent.
-
Solution: This is common and generally not a cause for concern if other signals are sharp and correct. Do not rely on this signal for quantitative analysis.
-
-
Problem: A broad "hump" in the baseline of the ¹¹B NMR spectrum.
Conclusion
The NMR spectroscopic analysis of this compound is a powerful method for its unequivocal structural confirmation and purity assessment. By employing the optimized protocols detailed in this guide—particularly the use of coordinating deuterated solvents like DMSO-d₆ and appropriate multinuclear (¹H, ¹³C, and ¹¹B) experiments—researchers can overcome common challenges associated with boronic acids. This rigorous analytical approach ensures data integrity, which is fundamental for advancing research and development in medicinal chemistry and related fields.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. par.nsf.gov [par.nsf.gov]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. reddit.com [reddit.com]
- 8. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Phenylboronic Acid Derivatives in Oncology: Application Notes for 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid in Cancer Research
Introduction: The Promise of Boron in Oncology
In the landscape of targeted cancer therapy, phenylboronic acids (PBAs) and their derivatives have emerged as a compelling class of molecules.[1][2] Their utility in oncology stems from a unique and reversible interaction with cis-1,2- and -1,3-diols, a chemical feature abundant in saccharides. This property allows PBAs to act as synthetic lectins, selectively binding to glycans that are overexpressed on the surface of cancer cells. A key target in this regard is sialic acid (SA), a terminal sugar residue on glycoproteins and glycolipids that plays a crucial role in tumor growth, metastasis, and immune evasion.[3][4] The acidic tumor microenvironment further enhances the binding affinity of many PBA derivatives for sialic acid, offering an additional layer of selectivity for cancer cells over healthy tissues.[3][5][6]
This document provides detailed application notes and hypothetical protocols for a specific derivative, 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid . While direct experimental data for this compound in cancer research is not yet widely published, its structure—featuring a terminal cyano group that can be hydrolyzed to a carboxylic acid and an amide linker—lends itself to a variety of promising applications in cancer-targeted strategies. The following sections will explore its potential in targeted drug delivery, the formulation of cancer-homing nanoparticles, and the development of fluorescent probes for cellular imaging, based on the well-established chemistry of phenylboronic acids.
Proposed Application 1: Targeted Delivery of Chemotherapeutics
The primary amino group of many chemotherapeutic agents, such as doxorubicin, provides a convenient handle for conjugation to a targeting moiety. The this compound can be envisioned as a bifunctional linker, where the phenylboronic acid group serves as the cancer cell targeting domain, and the cyanoethylaminocarbonyl portion can be modified to covalently link to an anticancer drug.
Principle of Sialic Acid-Mediated Targeting
Cancer cells often exhibit a dense layer of sialic acid on their surface, which contributes to their malignant phenotype. The phenylboronic acid moiety of our compound of interest can form a reversible covalent bond with the cis-diol groups of sialic acid, effectively anchoring the conjugated drug to the cancer cell surface. This targeted accumulation is expected to increase the local concentration of the chemotherapeutic at the tumor site, thereby enhancing its efficacy while minimizing systemic toxicity.[1][7]
Figure 1: Targeted drug delivery via PBA-sialic acid interaction.
Hypothetical Protocol: Synthesis of a Doxorubicin-PBA Conjugate
This protocol describes the synthesis of a doxorubicin conjugate using this compound. The synthesis involves a two-step process: hydrolysis of the cyano group to a carboxylic acid, followed by amide coupling to the primary amine of doxorubicin.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)[2]
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 1 kDa)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Hydrolysis of the Cyano Group: a. Dissolve this compound in 6M HCl. b. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. c. Cool the reaction to room temperature and neutralize with 2M NaOH to precipitate the product. d. Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-(2-Carboxyethylaminocarbonyl)phenylboronic acid. e. Confirm the structure and purity by ¹H NMR and mass spectrometry.
-
Amide Coupling to Doxorubicin: a. Dissolve the hydrolyzed PBA derivative in anhydrous DMF. b. Add EDC (1.5 equivalents) and Sulfo-NHS (1.2 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.[2][8] c. In a separate flask, dissolve doxorubicin hydrochloride in anhydrous DMF and add TEA (2.5 equivalents) to neutralize the hydrochloride salt. d. Add the doxorubicin solution to the activated PBA derivative solution. e. Stir the reaction mixture at room temperature for 24 hours, protected from light. f. Monitor the reaction progress by HPLC.
-
Purification and Characterization: a. Upon completion, quench the reaction with a small amount of water. b. Purify the conjugate by dialysis against deionized water for 48 hours to remove unreacted starting materials and coupling agents. c. Lyophilize the dialyzed solution to obtain the purified doxorubicin-PBA conjugate as a red powder. d. Characterize the final product by HPLC, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine purity.
Proposed Application 2: Sialic Acid-Targeted Nanoparticle Drug Delivery Systems
For drugs that are not amenable to direct conjugation or to enhance the therapeutic payload, this compound can be incorporated into the surface of nanoparticles.
Principle of Nanoparticle-Mediated Delivery
By functionalizing the surface of liposomes or polymeric nanoparticles with our PBA derivative, a drug delivery system can be created that actively targets cancer cells.[9] The nanoparticles encapsulate the therapeutic agent, protecting it from degradation in the bloodstream and reducing off-target effects. Upon reaching the tumor microenvironment, the PBA moieties on the nanoparticle surface bind to sialic acid on cancer cells, leading to cellular uptake and intracellular drug release.[10]
Figure 2: Workflow for preparing sialic acid-targeted liposomes.
Hypothetical Protocol: Preparation of PBA-Functionalized Liposomes for Paclitaxel Delivery
This protocol outlines the preparation of paclitaxel-loaded, PBA-functionalized liposomes.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-NH2)
-
4-(2-Carboxyethylaminocarbonyl)phenylboronic acid (prepared as in the previous protocol)
-
Paclitaxel
-
EDC and Sulfo-NHS
-
Chloroform and Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer, pH 6.5
-
Rotary evaporator
-
Liposome extruder
Procedure:
-
Synthesis of PBA-PEG-DSPE Conjugate: a. Conjugate the hydrolyzed PBA derivative to DSPE-PEG-NH2 using the EDC/Sulfo-NHS coupling chemistry described previously. b. Purify the resulting PBA-PEG-DSPE conjugate by dialysis.
-
Preparation of Paclitaxel-Loaded Liposomes: a. Dissolve DPPC, cholesterol, PBA-PEG-DSPE (e.g., in a 55:40:5 molar ratio), and paclitaxel in a chloroform/methanol mixture. b. Evaporate the organic solvent using a rotary evaporator to form a thin lipid film. c. Hydrate the lipid film with PBS (pH 7.4) by gentle rotation above the lipid transition temperature. d. To form unilamellar vesicles, subject the hydrated liposomes to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Characterization of Liposomes: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Quantify the paclitaxel encapsulation efficiency using HPLC after disrupting the liposomes with a suitable solvent. c. Confirm the surface functionalization with PBA using appropriate analytical techniques (e.g., NMR of lysed liposomes).
| Parameter | Method | Desired Outcome |
| Particle Size | Dynamic Light Scattering (DLS) | 100-200 nm for passive tumor accumulation |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 for a homogenous population |
| Zeta Potential | DLS with an electrode | Slightly negative to neutral to minimize non-specific interactions |
| Drug Encapsulation Efficiency | HPLC | > 80% |
| Drug Loading Content | HPLC | Maximized for therapeutic efficacy |
| In vitro Drug Release | Dialysis method at pH 7.4 and 6.5 | Sustained release with a slightly accelerated rate at acidic pH |
| Cellular Uptake | Flow cytometry or confocal microscopy | Enhanced uptake in sialic acid-expressing cancer cells |
Table 1: Key Parameters for Nanoparticle Characterization
Proposed Application 3: Fluorescent Biosensor for Cancer Cell Imaging
The sialic acid-binding property of this compound can be exploited to develop fluorescent probes for imaging and identifying cancer cells.
Principle of a "Turn-On" Fluorescent Sensor
By conjugating the PBA derivative to a fluorophore, a sensor can be designed that exhibits a change in its fluorescent properties upon binding to sialic acid on the cancer cell surface. This allows for the visualization of cancer cells and the study of sialic acid expression levels.
Figure 3: Mechanism of a PBA-based fluorescent biosensor.
Hypothetical Protocol: Synthesis and Application of a Fluorescein-PBA Probe
This protocol describes the synthesis of a fluorescent probe by conjugating this compound to fluorescein isothiocyanate (FITC) and its use in imaging cancer cells.
Materials:
-
This compound
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous DMF
-
TEA
-
Cancer cell line (e.g., MDA-MB-231, high sialic acid expression)
-
Non-cancerous cell line (e.g., MCF-10A, low sialic acid expression)
-
Cell culture medium and supplements
-
Confocal microscope
Procedure:
-
Synthesis of the Fluorescent Probe: a. The amine group in this compound can be made available for reaction. Alternatively, the cyano group can be reduced to a primary amine. For this hypothetical protocol, we will assume the availability of an amine for reaction with FITC. b. Dissolve 4-(2-aminoethylaminocarbonyl)phenylboronic acid (a reduced form of the title compound) and FITC in anhydrous DMF in a 1:1.1 molar ratio. c. Add TEA (2 equivalents) to the mixture. d. Stir the reaction at room temperature for 12 hours in the dark. e. Purify the resulting fluorescein-PBA conjugate by column chromatography. f. Characterize the product by NMR, mass spectrometry, and fluorescence spectroscopy.
-
Cellular Imaging: a. Culture the cancer and non-cancerous cells on glass-bottom dishes. b. Prepare a working solution of the fluorescein-PBA probe in serum-free cell culture medium (e.g., 10 µM). c. Incubate the cells with the probe solution for 30-60 minutes at 37°C. d. Wash the cells three times with PBS to remove any unbound probe. e. Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for fluorescein. f. As a control, pre-incubate cancer cells with free sialic acid or another PBA-containing compound before adding the probe to demonstrate competitive binding.
Conclusion and Future Perspectives
While the protocols and applications described herein are based on the known reactivity and targeting capabilities of the phenylboronic acid functional group, they provide a solid foundation for the future investigation of this compound in cancer research. The cyanoethylaminocarbonyl linker offers a versatile platform for conjugation, and its specific length and chemical nature may influence the binding affinity and steric accessibility of the PBA moiety to sialic acid on the cell surface.
It is imperative that these hypothetical applications are subjected to rigorous experimental validation. Future work should focus on the synthesis and characterization of the proposed conjugates and nanoparticles, followed by in vitro and in vivo studies to assess their targeting efficiency, therapeutic efficacy, and toxicity profiles. The exploration of this and other novel PBA derivatives holds the potential to yield more selective and effective diagnostic and therapeutic agents in the fight against cancer.
References
- 1. tandfonline.com [tandfonline.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the membrane fluidity of phenyl boronic acid functionalized polymersomes using the FRAP technique and their application in the pH-sensitive release of curcumin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Welcome to the technical support center for the synthesis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction yields and obtain a high-purity product.
I. Reaction Overview & Key Challenges
The synthesis of this compound is typically achieved through an amide coupling reaction between 4-Carboxyphenylboronic acid and 3-aminopropionitrile. While conceptually straightforward, this reaction presents several challenges that can lead to low yields and purification difficulties. These include the dual reactivity of the boronic acid functional group, potential side reactions during amide bond formation, and the properties of the starting materials and product that can complicate isolation.
This guide will address these challenges in a question-and-answer format, providing you with the technical insights and practical steps to overcome them.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
Several factors can contribute to low yields in this amide coupling reaction. The most common culprits are suboptimal reaction conditions, inefficient activation of the carboxylic acid, and side reactions.
A1: Key Areas for Troubleshooting Low Yields
-
Suboptimal pH: The pH of the reaction medium is critical. The activation of the carboxylic acid with coupling reagents like EDC is most efficient in a slightly acidic pH range (4.5-5.5). However, the subsequent nucleophilic attack by the amine is favored at a slightly basic pH (>7) where the amine is deprotonated and more nucleophilic.[1] A common strategy is to perform the activation at a lower pH and then add a non-nucleophilic base to raise the pH for the coupling step.
-
Inefficient Carboxylic Acid Activation: Incomplete activation of 4-Carboxyphenylboronic acid will directly result in a low yield. This can be due to the quality of the coupling reagent, insufficient equivalents, or the presence of moisture which can hydrolyze the activated intermediate.[2]
-
Side Reactions of the Boronic Acid: Boronic acids can form complexes with amines and carboxylic acids, potentially sequestering the starting materials.[3] While boronic acids can catalyze amide bond formation, under certain conditions, they can also participate in unwanted side reactions.[4][5]
-
Purity of Starting Materials: Impurities in either 4-Carboxyphenylboronic acid or 3-aminopropionitrile can interfere with the reaction. For instance, commercial arylboronic acids can contain boroximes (anhydride trimers) which are less reactive.[6] It is often recommended to recrystallize the boronic acid before use.
-
Solvent Choice: The choice of solvent is crucial. Anhydrous polar aprotic solvents like DMF or acetonitrile are generally preferred for amide coupling reactions.[7]
Q2: I'm using EDC/HOBt for the coupling, but the yield is still poor. How can I optimize this?
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a common and effective coupling system. However, several parameters need to be fine-tuned for optimal performance.
A2: Optimizing EDC/HOBt Coupling Reactions
The use of HOBt as an additive with EDC is highly recommended as it forms a more stable activated intermediate (OBt ester) compared to the O-acylisourea intermediate formed with EDC alone. This reduces the likelihood of side reactions and racemization (though not a concern for this specific synthesis).[8][9]
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using appropriate stoichiometry. A slight excess of the coupling reagents is often beneficial.
-
Order of Addition: The order in which you add the reagents matters. It is generally best to pre-activate the carboxylic acid with EDC and HOBt before adding the amine.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize side reactions.[7]
-
pH Management: As mentioned, maintaining the optimal pH throughout the reaction is critical. You can monitor the pH and adjust as needed with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
Data Summary: Typical Reagent Stoichiometry for EDC/HOBt Coupling
| Reagent | Equivalents | Purpose |
| 4-Carboxyphenylboronic acid | 1.0 | Starting Material |
| 3-aminopropionitrile | 1.0 - 1.2 | Starting Material |
| EDC | 1.1 - 1.5 | Coupling Agent |
| HOBt | 1.1 - 1.5 | Additive to suppress side reactions |
| DIPEA | 1.0 - 2.0 | Non-nucleophilic base to adjust pH |
Experimental Protocol: Optimized EDC/HOBt Coupling
-
Dissolve 4-Carboxyphenylboronic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the mixture and stir for 15-30 minutes to allow for the formation of the active ester.
-
In a separate flask, dissolve 3-aminopropionitrile (1.1 eq) in a small amount of anhydrous DMF.
-
Slowly add the 3-aminopropionitrile solution to the reaction mixture at 0 °C.
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, proceed with the workup and purification.
Q3: I'm observing multiple spots on my TLC, indicating side products. What are the likely side reactions and how can I minimize them?
Side product formation is a common issue that can significantly impact your yield and complicate purification.
A3: Common Side Reactions and Mitigation Strategies
-
Formation of N-acylurea: This is a common byproduct when using carbodiimides like EDC. The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea. The use of HOBt significantly minimizes this by trapping the O-acylisourea to form a more stable active ester.[8]
-
Dimerization of 4-Carboxyphenylboronic acid: Although less common in amide coupling, under certain conditions, boronic acids can undergo self-condensation to form boroxines (anhydrides). Ensuring anhydrous conditions can help to minimize this.
-
Reaction of the Boronic Acid Moiety: The boronic acid group itself can interact with the amine, potentially leading to the formation of boronate complexes. While these are often reversible, they can reduce the concentration of free amine available for the desired reaction.[3]
To minimize these side reactions, adhere to the optimized protocol provided above, paying close attention to anhydrous conditions, temperature control, and the use of HOBt.
Q4: The purification of the final product is challenging. What are the recommended purification methods?
The purification of arylboronic acids can be tricky due to their polarity and potential for degradation on silica gel.
A4: Recommended Purification Strategies
-
Aqueous Workup with pH Adjustment: A carefully controlled aqueous workup can be very effective. Boronic acids are acidic and will be deprotonated and soluble in a basic aqueous solution. This allows for the removal of non-acidic organic impurities.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.[10]
-
Column Chromatography: While standard silica gel chromatography can lead to product degradation or poor recovery, there are ways to improve it:
-
Boric Acid-Treated Silica Gel: Using silica gel that has been pre-treated with boric acid can help to reduce the Lewis acidity of the silica, thereby minimizing over-adsorption and degradation of the boronic acid product.[11]
-
Rapid Chromatography: If using standard silica gel, perform the chromatography as quickly as possible to minimize contact time.
-
-
Derivatization to a Salt: The crude boronic acid can be treated with a base (e.g., NaOH, K2CO3) to form a salt.[12] This salt can then be washed with an organic solvent to remove non-polar impurities. Subsequent acidification will regenerate the pure boronic acid, which can then be isolated by filtration or extraction.[12]
Experimental Protocol: Purification via Salt Formation
-
Dissolve the crude product in an aqueous solution of 1M NaOH.
-
Wash the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove organic impurities.
-
Carefully acidify the aqueous layer with 1M HCl until the product precipitates.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and then a small amount of a non-polar organic solvent.
-
Dry the purified product under vacuum.
Q5: Are there alternative coupling reagents or methods I should consider if EDC/HOBt is not giving the desired results?
Yes, if you continue to face challenges with EDC/HOBt, there are other effective methods for amide bond formation.
A5: Alternative Amide Coupling Strategies
-
Other Carbodiimides: DCC (N,N'-Dicyclohexylcarbodiimide) is another common coupling reagent. However, the byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can complicate purification.[9]
-
Boronic Acid Catalysis: Interestingly, boronic acids themselves can act as catalysts for direct amide formation, typically at elevated temperatures with the removal of water.[4][5] This approach avoids the use of traditional coupling reagents and could be an elegant solution, though it may require significant optimization for this specific substrate pair.
III. Visualizations
Experimental Workflow for Optimized Synthesis
Caption: Optimized workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for improving reaction yield.
IV. References
-
Wu, L.-F., Liu, Z., & Sutherland, J. D. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications. --INVALID-LINK--
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Retrieved from --INVALID-LINK--
-
Wu, L.-F., Liu, Z., & Sutherland, J. D. (2020). pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water. Chemical Communications. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. Retrieved from --INVALID-LINK--
-
Boc Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from --INVALID-LINK--
-
Weizmann Institute of Science. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports. --INVALID-LINK--
-
Reddit. (2017). Purification of boronic acids? Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022). This compound. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Minimizing byproduct formation in boronic acid catalyzed amidations. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). pH Optimization of Amidation via Carbodiimides. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from --INVALID-LINK--
-
Reddit. (2017). coupling reaction using EDC/HOBt. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2024). Organoboron catalysis for direct amide/peptide bond formation. Retrieved from --INVALID-LINK--
-
ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). What is the synthesis and application of 4-Cyanophenylboronic acid? Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). pH of the reaction of acid anhydrides with amine groups to form amide bonds? Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Cyanophenylboronic acid synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. Retrieved from --INVALID-LINK--
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues with 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid. As a bifunctional molecule, its unique structure presents distinct solubility characteristics that can impact reaction efficiency and reproducibility. This document offers a structured approach to diagnosing and resolving these issues, grounded in fundamental chemical principles and field-proven methodologies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the expected solubility properties of this compound? A1: Phenylboronic acids are typically soluble in most polar organic solvents like diethyl ether, acetone, and ethanol, but demonstrate poor solubility in nonpolar solvents such as hexanes and carbon tetrachloride.[1][2] The presence of the polar cyanoethylaminocarbonyl group on your specific molecule suggests that solubility will be favored in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF).
Q2: My boronic acid is not dissolving in the recommended solvent for my Suzuki coupling. What is the likely cause? A2: This is a common issue that often stems from the inherent tendency of boronic acids to undergo dehydration. Three molecules of boronic acid can reversibly condense to form a cyclic trimeric anhydride known as a boroxine.[2][3][4] Boroxines are generally less soluble than their corresponding monomeric acids and their formation can lead to the appearance of an insoluble precipitate.[3] This process can occur upon storage or during heating in solution.[3][5]
Q3: I observe significant decomposition or side-product formation when trying to dissolve the compound with heat. How can I avoid this? A3: While heating can increase solubility, boronic acids can be susceptible to thermal degradation, particularly protodeboronation (replacement of the C-B bond with a C-H bond).[6] This is especially a concern in the presence of water or other proton sources.[6] We recommend using minimal heat and ensuring anhydrous conditions if possible. A more robust strategy is to convert the boronic acid to a more stable and soluble derivative, such as a boronate ester, before proceeding with your reaction.[1][3]
Part 2: Systematic Troubleshooting Workflow
When facing solubility challenges, a systematic approach is crucial. The following workflow guides the user from simple solvent adjustments to more advanced chemical modifications.
Caption: Troubleshooting workflow for solubility issues.
Part 3: The Underlying Chemistry: Boronic Acid vs. Boroxine
The primary reason for the poor solubility of boronic acids is the equilibrium between the monomeric acid and its trimeric anhydride, the boroxine. Understanding this equilibrium is key to overcoming the problem. The reaction is driven by the removal of water and is reversible.[3]
Caption: Reversible equilibrium between boronic acid and boroxine.
Strategies to improve solubility are therefore designed to shift this equilibrium to the left (favoring the monomer) or to prevent boroxine formation altogether by derivatization.
Part 4: Experimental Protocols
Here we provide detailed, step-by-step protocols for the most effective strategies outlined in the troubleshooting workflow.
Protocol 1: Co-Solvent Solubility Screening
Objective: To identify an optimal solvent/co-solvent mixture that provides sufficient solubility for the reaction.
Methodology:
-
Dispense 5 mg of this compound into five separate vials.
-
To each vial, add 0.5 mL of a primary reaction solvent (e.g., Toluene, Dioxane, THF).
-
To vials 2 through 5, add an increasing volume of a polar co-solvent (e.g., DMF, Ethanol, Water).
-
Vortex each vial for 2 minutes at room temperature.
-
Visually inspect and record the degree of dissolution.
-
If necessary, warm the vials to 50°C for 10 minutes and record any changes.
Table 1: Example Solubility Screening Data
| Vial | Primary Solvent (0.5 mL) | Co-Solvent | Co-Solvent Volume | Observation (RT) | Observation (50°C) |
| 1 | Dioxane | None | 0 µL | Insoluble | Partially Soluble |
| 2 | Dioxane | Water | 50 µL (10%) | Partially Soluble | Fully Soluble |
| 3 | Dioxane | Water | 100 µL (20%) | Fully Soluble | Fully Soluble |
| 4 | Toluene | Ethanol | 50 µL (10%) | Partially Soluble | Fully Soluble |
| 5 | Toluene | Ethanol | 100 µL (20%) | Partially Soluble | Fully Soluble |
Protocol 2: In-Situ Derivatization to a Diethanolamine Adduct
Objective: To convert the boronic acid into a stable, crystalline diethanolamine adduct that is often more manageable and can be used directly in Suzuki couplings with protic solvents.[6][7]
Methodology:
-
In a vial with a stir bar, suspend the boronic acid (1.0 equiv) in a minimal amount of methylene chloride or THF.
-
While stirring, add diethanolamine (1.0 equiv) dropwise.
-
You may observe the initial solid dissolve completely before a new, white precipitate forms.[7]
-
Continue stirring the resulting slurry for 15-20 minutes at room temperature.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
This stable adduct can now be weighed and used directly in the coupling reaction.
Protocol 3: Conversion to a Pinacol Boronate Ester
Objective: To convert the hydrophilic boronic acid to a more lipophilic and soluble pinacol boronate ester. This derivative is generally very stable and prevents issues of boroxine formation and protodeboronation.[1][3]
Methodology:
-
To an oven-dried round-bottom flask, add this compound (1.0 equiv) and pinacol (1.2 equiv).
-
Add a solvent capable of forming an azeotrope with water (e.g., Toluene or Dioxane).
-
Equip the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step without further purification.
References
Technical Support Center: Stabilizing 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid in Solution
Welcome to the technical support guide for 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reagent in solution. Phenylboronic acids are powerful tools in modern chemistry, yet their inherent instability in solution can lead to inconsistent experimental results. This guide provides in-depth, field-proven insights into the causes of degradation and offers practical solutions for stabilization.
Understanding the Instability of Phenylboronic Acids
Before troubleshooting, it is crucial to understand the chemical nature of this compound. Like other arylboronic acids, its stability in solution is compromised by several key degradation pathways. The electron-withdrawing nature of the 4-substituent can influence the pKa of the boronic acid, potentially affecting its reactivity and stability profile.
The primary sources of instability are:
-
Dehydration to Boroxines: Three molecules of boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine. This process is reversible and can be driven by heat or occur slowly even at room temperature in the solid state or in non-aqueous solutions.[1][2][3][4][5]
-
Oxidative Degradation: The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS), particularly at physiological pH.[6][7][8][9][10] This irreversible degradation yields the corresponding phenol and boric acid, leading to a loss of active reagent.
-
Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8][11] The reaction is highly dependent on pH and can be accelerated under both acidic and strongly basic conditions.[11]
-
Hydrolysis: While not a degradation of the boronic acid itself, precursor esters (like pinacol esters) used for storage can readily hydrolyze back to the boronic acid in aqueous media, which is then subject to the other degradation pathways.
The interplay between these pathways is often dictated by the experimental conditions, especially pH, solvent, and temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in solution.
FAQ 1: My solution of the boronic acid is showing new, unexpected peaks in my HPLC/UPLC analysis. What are they?
Answer: The appearance of new peaks is a classic sign of degradation. The two most likely culprits are the formation of the corresponding boroxine or the product of oxidative degradation (the phenol analog).
-
Boroxine Formation: This is a trimeric anhydride of your starting material.[2][3] In mass spectrometry, you might observe an ion corresponding to (3 × M - 3 × H₂O), where M is the mass of your boronic acid.
-
Oxidative Degradation: This results in the cleavage of the C-B bond, replacing it with a hydroxyl group. The resulting phenol is often a major impurity.[7][8]
Troubleshooting Guide: Identifying Degradants
Objective: To identify the nature of the impurities in your boronic acid solution.
Recommended Technique: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is ideal due to its high resolution and ability to provide mass information for peak identification.[12]
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve a small, accurately weighed sample of your boronic acid in an aprotic solvent like acetonitrile (ACN) or tetrahydrofuran (THF) to create a stock solution. This minimizes hydrolysis and degradation prior to injection.
-
Dilute this stock solution with your mobile phase to the desired concentration immediately before analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Use a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical starting gradient would be 5% B to 95% B over 10-15 minutes.
-
Detection: Use both UV (PDA/DAD) and Mass Spectrometry (ESI in both positive and negative modes).
-
-
Data Analysis:
-
Correlate the peaks in your chromatogram with their corresponding mass-to-charge ratios (m/z).
-
Calculate the expected masses for the starting material, the boroxine, and the phenol degradant to see if they match your observed masses.
-
Diagram: Primary Degradation Pathways
Caption: Key degradation routes for phenylboronic acids in solution.
FAQ 2: The yield of my Suzuki-Miyaura coupling reaction is low and inconsistent. Could my boronic acid solution be the problem?
Answer: Absolutely. The stability of the boronic acid is critical for successful cross-coupling reactions. The basic conditions required for the Suzuki-Miyaura reaction can accelerate degradation, particularly protodeboronation.[11] The tetrahedral boronate anion, which is the active species in the transmetalation step, is also more susceptible to decomposition at high pH.[11]
Troubleshooting Guide: Improving Reaction Consistency
Objective: To minimize boronic acid degradation during cross-coupling reactions.
Strategy 1: Use Freshly Prepared Solutions
-
Protocol: Do not store stock solutions of the boronic acid in your reaction solvent (especially aqueous basic solutions) for extended periods. Prepare the solution immediately before adding it to the reaction mixture. If possible, keep the solution in a cooled autosampler if analysis is not immediate.[12]
Strategy 2: In Situ Generation from a Stable Precursor
-
Concept: Some boronic acids are inherently unstable and difficult to store. A highly effective strategy is to use an air-stable precursor, such as an N-methyliminodiacetic acid (MIDA) boronate, which slowly releases the active boronic acid under the reaction conditions.[13][14] This keeps the concentration of the unstable free boronic acid low at any given time, minimizing degradation while allowing the cross-coupling to proceed.[14]
Strategy 3: Optimize pH and Base
-
Protocol: While basic conditions are necessary, excessively high pH can be detrimental.[11]
-
Screen milder bases (e.g., K₃PO₄, K₂CO₃) if you are using strong bases like NaOH or KOH.
-
Run the reaction at the lowest temperature that still provides a reasonable reaction rate to slow down thermal degradation pathways.
-
Diagram: Workflow for Consistent Cross-Coupling
Caption: Decision workflow for handling boronic acids in cross-coupling.
FAQ 3: How should I prepare and store stock solutions of this compound?
Answer: The ideal storage method depends on the intended use and duration. For long-term storage, solid form is best. For solutions, the choice of solvent and pH is critical.
Data Summary: Solvent and pH Effects on Stability
| Condition | Effect on Stability | Recommendation |
| Aqueous, Acidic pH (< 4) | Can promote protodeboronation for some aryl boronic acids.[11] | Avoid prolonged storage. Use for temporary dissolution if required by the experimental protocol. |
| Aqueous, Neutral pH (~7) | Susceptible to oxidative degradation, especially if ROS are present.[6][9] | Unbuffered aqueous solutions are not recommended for storage. |
| Aqueous, Basic pH (> 8) | Accelerates protodeboronation.[11] The tetrahedral boronate form predominates, which is more reactive.[11] | Avoid for storage. Prepare fresh for reactions requiring basic conditions. |
| Aprotic Solvents (ACN, THF, Dioxane) | Minimizes hydrolysis and dehydration to boroxine. Generally the best choice for stock solutions. | Recommended for stock solutions. Store under inert gas (N₂ or Ar) at low temperature (-20°C). |
| Protic Solvents (MeOH, EtOH) | Can form boronic esters, shifting the equilibrium. May be acceptable for short-term storage. | Use with caution. Aprotic solvents are preferred. |
Protocol: Preparation and Storage of a Stock Solution
Objective: To prepare a stable stock solution for analytical or synthetic use.
-
Solvent Selection: Choose a dry, aprotic solvent such as acetonitrile (ACN) or dioxane.
-
Inert Atmosphere: Weigh the solid boronic acid and add the solvent under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to oxygen and moisture.
-
Storage: Store the solution in a tightly sealed vial with a Teflon-lined cap. For long-term storage, place the vial in a freezer at -20°C.
-
Usage: When you need to use the solution, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.
By understanding the inherent instability of this compound and implementing these practical troubleshooting and handling protocols, researchers can significantly improve the reliability and reproducibility of their experiments.
References
- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific, functionalized boronic acid. As Senior Application Scientists, we have compiled this resource to provide in-depth, field-tested insights to help you navigate the unique challenges this reagent may present. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you may have before starting or when encountering preliminary issues.
Q1: What are the primary challenges I should anticipate when using this compound in a Suzuki coupling reaction?
A1: This boronic acid possesses three key functional groups that require careful consideration:
-
The Boronic Acid Moiety: Like many boronic acids, it is susceptible to decomposition pathways such as protodeborylation (replacement of the -B(OH)₂ group with a hydrogen atom) and homocoupling (dimerization of the boronic acid).[1]
-
The Amide Linkage: While generally robust, amide bonds can be susceptible to hydrolysis under harsh basic or acidic conditions, particularly at elevated temperatures.
-
The Cyanoethyl Group: The nitrile (cyano) group is generally well-tolerated in Suzuki couplings and can sometimes even enhance catalytic activity.[2][3] However, the ethyl linker and the amide it's attached to introduce polarity, which can affect solubility and purification.
Q2: Is the nitrile group on this boronic acid problematic for the palladium catalyst?
A2: Generally, no. Nitrile groups are often compatible with palladium-catalyzed cross-coupling reactions.[4] Some studies have even shown that nitrile-functionalized ligands on palladium complexes can lead to increased catalytic activity.[2][3] The nitrile is unlikely to be the primary source of issues in your reaction.
Q3: My reaction is not proceeding to completion. What are the first things I should check?
A3: If you're experiencing low or no yield, begin by assessing these critical parameters:
-
Catalyst Activity: Ensure your palladium source and any associated ligands are active. If you are using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ.[1][5]
-
Oxygen Contamination: The presence of oxygen can be detrimental, leading to the oxidative degradation of the Pd(0) catalyst and promoting boronic acid homocoupling.[1][5] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[7] Ensure your base is finely powdered, dry, and appropriate for the functional groups present.
In-Depth Troubleshooting Guide
This section is organized by common experimental observations. For each issue, we provide potential causes and actionable solutions.
Issue 1: Low to No Product Formation with Starting Materials Recovered
This is one of the most common issues and typically points to a problem with one of the core components of the catalytic cycle.
Potential Cause 1: Inactive Catalyst System
-
Explanation: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in the reaction mixture.[1][6] This reduction can sometimes be inefficient. Alternatively, the Pd(0) catalyst, once formed, can be deactivated by oxygen.[5]
-
Solutions:
-
Degassing: Rigorously degas your solvent(s) and reaction mixture. This can be done by bubbling an inert gas like argon through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.[6]
-
Catalyst Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable Pd(II) precatalyst (e.g., a palladacycle) that readily forms the active Pd(0) species.[5]
-
Ligand Selection: For challenging couplings, especially with electron-rich or sterically hindered aryl halides, using electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can facilitate the oxidative addition step and stabilize the catalyst.[6]
-
Potential Cause 2: Inefficient Transmetalation
-
Explanation: The transmetalation step, where the organic group is transferred from the boron to the palladium center, requires activation of the boronic acid by a base.[7] If the base is too weak, not sufficiently soluble, or if the wrong solvent system is used, this step can be the rate-limiting factor.
-
Solutions:
-
Base Strength & Solubility: Switch to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][7] Ensure the base is finely powdered to maximize its surface area.
-
Solvent System: Often, a mixture of an organic solvent (like dioxane, THF, or toluene) with a small amount of water can improve the solubility of the base and facilitate the formation of the active boronate species.[7][8] A common ratio is 4:1 or 10:1 organic solvent to water.[6]
-
Troubleshooting Workflow: Low to No Product
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Issue 2: Significant Formation of Protodeborylation Byproduct
You observe a significant amount of a byproduct where the boronic acid group on your starting material has been replaced by a hydrogen atom.
Potential Cause 1: Harsh Basic Conditions
-
Explanation: Many boronic acids, especially those with electron-withdrawing groups, are susceptible to protodeborylation in the presence of a strong base and a proton source (like water).[1][6] The amide and nitrile groups on your specific reagent can increase its susceptibility.
-
Solutions:
-
Use a Milder Base: Switch to a milder base such as potassium fluoride (KF) or even sodium bicarbonate (NaHCO₃).[6][9] While KF can lead to slower reaction rates, it is often effective at minimizing this side reaction.[9]
-
Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions. This would involve using anhydrous solvents and a base like potassium trimethylsilanolate (TMSOK).[6]
-
Lower Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. Higher temperatures accelerate protodeborylation.[6]
-
Potential Cause 2: Boronic Acid Instability
-
Explanation: The boronic acid itself may be degrading over time. This can be exacerbated by long reaction times.
-
Solutions:
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[1][6] These are generally more robust towards protodeborylation and can be used directly in the coupling reaction. The boronic ester or trifluoroborate will hydrolyze in situ to generate the active boronic acid.[1]
-
Diethanolamine Adduct: A simple method to stabilize the boronic acid is to form a diethanolamine adduct. This can be done by dissolving the boronic acid in a suitable solvent and adding one equivalent of diethanolamine to precipitate the more stable adduct, which can then be used directly in the coupling reaction.[5]
-
Suzuki Catalytic Cycle and Side Reactions
Caption: The Suzuki catalytic cycle with key side reactions highlighted.
Issue 3: Poor Solubility of Starting Materials
The polar nature of the this compound can sometimes lead to solubility issues in common non-polar Suzuki solvents.
-
Explanation: For the reaction to proceed efficiently, all components must have at least partial solubility in the reaction medium. Poor solubility can lead to slow or incomplete reactions.[9]
-
Solutions:
-
Solvent Screening: If solubility is an issue in common solvents like toluene, consider more polar aprotic solvents such as DMF, DMAc, or NMP.[1][9] Ethers like dioxane or 2-Me-THF are also excellent choices.[1]
-
Biphasic System: As mentioned previously, a biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) can be highly effective. The water phase helps dissolve the base and the boronate salt, while the organic phase dissolves the aryl halide and the palladium complex.[8]
-
Temperature: Increasing the reaction temperature can often improve solubility and reaction rates.[6]
-
Issue 4: Difficult Purification of the Final Product
The final product retains the polar cyanoethylaminocarbonyl side chain, which can make purification by standard column chromatography challenging.
-
Explanation: The polarity of your product may cause it to streak on silica gel columns or require highly polar solvent systems for elution, which can co-elute other polar impurities.
-
Solutions:
-
Liquid-Liquid Extraction: Perform a thorough aqueous workup. After the reaction is complete, dilute with an organic solvent like ethyl acetate and wash with water and brine. This can help remove inorganic salts and highly polar byproducts.[5]
-
Chromatography Optimization:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This often leads to better separation.
-
Solvent System: Screen different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is typically effective.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method that avoids chromatography altogether.
-
Summary of Recommended Conditions
For a successful Suzuki coupling with this compound, consider the following starting points for optimization.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(dppf)Cl₂, XPhos Pd G3 | Air-stable, efficient precatalysts.[5] |
| Ligand | SPhos, XPhos (if not part of precatalyst) | Promotes oxidative addition and stabilizes the catalyst.[6] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, effective bases for activating the boronic acid.[6][7] |
| Solvent | Dioxane/H₂O (e.g., 4:1), 2-MeTHF/H₂O | Biphasic systems often improve solubility and reaction rates.[6][8] |
| Temperature | 80–110 °C | Balances reaction rate against potential for decomposition.[5][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and boronic acid homocoupling.[5][6] |
General Experimental Protocol
This protocol serves as a validated starting point and should be optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 4:1, to make a 0.1–0.2 M solution)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[6]
-
Degassing: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15–30 minutes. This is a critical step to remove oxygen.[6]
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.[5][6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable method, such as TLC, LC-MS, or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.[5]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C(acyl)-C(sp2) and C(sp2)-C(sp2) Suzuki-Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Welcome to the technical support center for 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use in synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structure combines a reactive boronic acid moiety with a functionalized side chain containing both an amide and a nitrile group. While offering significant synthetic utility, this unique combination of functional groups can also be a source of specific side reactions and impurities. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
A likely synthetic route to this reagent involves the amide coupling of 4-carboxyphenylboronic acid and 3-aminopropionitrile[1][2]. This knowledge is crucial as it informs us about potential impurities that may be present in the commercially available material.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using this compound.
FAQ 1: I am observing a significant amount of protodeboronation in my reaction. What is causing this and how can I prevent it?
Answer:
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction for arylboronic acids, especially under the basic and aqueous conditions often used in Suzuki-Miyaura coupling reactions. For this compound, the electron-withdrawing nature of the cyanoethylaminocarbonyl substituent can influence the rate of this undesired reaction.
Causality:
-
Reaction pH: The speciation of the boronic acid is pH-dependent. Both acidic and basic conditions can catalyze protodeboronation, with the rate often being significant in basic aqueous media.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Water Content: The presence of water is often necessary for the Suzuki-Miyaura catalytic cycle, but it is also a proton source for protodeboronation.
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Milder Bases | Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH). |
| Anhydrous Conditions | In sensitive cases, employing strictly anhydrous conditions can suppress protodeboronation. This may require drying of solvents and reagents. |
| Lower Reaction Temperature | Running the reaction at the lowest effective temperature can minimize the rate of protodeboronation. |
| Protect the Boronic Acid | Conversion to a more stable boronate ester, such as a pinacol ester, can protect the boronic acid from protodeboronation. The boronic acid can be regenerated in situ or the ester can be used directly in the coupling reaction. |
Experimental Protocol: Conversion to Pinacol Ester
-
Dissolution: Dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent such as toluene or THF.
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.
FAQ 2: My reaction is producing a significant amount of a byproduct that appears to be the homocoupling product of my boronic acid. How can I minimize this?
Answer:
The formation of a biaryl species derived from the coupling of two molecules of the boronic acid is known as homocoupling. This is a common side reaction in palladium-catalyzed cross-coupling reactions.
Causality:
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids.
-
Palladium(II) Species: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species can sometimes be accompanied by the homocoupling of the boronic acid.
-
Reaction Conditions: High temperatures and certain bases can also promote homocoupling.
Troubleshooting Strategies:
| Strategy | Rationale |
| Thorough Degassing | Ensure that all solvents are rigorously degassed prior to use, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels. |
| Use of Pd(0) Catalyst | Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) source. |
| Optimize Reaction Conditions | Lowering the reaction temperature or changing the base may help to reduce the extent of homocoupling. |
Workflow for Minimizing Homocoupling:
Caption: Troubleshooting workflow for reducing boronic acid homocoupling.
FAQ 3: I am concerned about the stability of the cyanoethylaminocarbonyl side chain under my reaction conditions. Can it undergo hydrolysis?
Answer:
Yes, both the amide and the nitrile functionalities in the side chain of this compound can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, and at elevated temperatures.
Potential Side Reactions of the Side Chain:
-
Amide Hydrolysis: The amide bond can be cleaved to form 4-carboxyphenylboronic acid and 3-aminopropionitrile. This is more likely to occur under strong acidic or basic conditions with prolonged heating.[3]
-
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (forming a dicarboxylic acid derivative) or an amide. This typically requires more forcing conditions than amide hydrolysis.
-
β-Elimination of the Cyanoethyl Group: Under basic conditions, the cyanoethyl group can be susceptible to β-elimination, especially if there is any potential for deprotonation at the α-position to the nitrile. This would lead to the formation of 4-(acrylamido)phenylboronic acid and cyanide. The use of strong bases and high temperatures can promote this side reaction.[4]
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Mild Reaction Conditions | Employ the mildest possible base and the lowest effective temperature to minimize hydrolysis. Potassium carbonate or cesium carbonate are often good choices. |
| Limit Water Content | While some water is often beneficial for Suzuki-Miyaura reactions, using a minimal amount can help to reduce the rate of hydrolysis. |
| Shorter Reaction Times | Monitor the reaction closely and stop it as soon as the desired product is formed to avoid prolonged exposure to potentially harsh conditions. |
Diagram of Potential Side Chain Hydrolysis:
Caption: Potential side reactions involving the cyanoethylaminocarbonyl side chain.
FAQ 4: My reaction is not going to completion, and I suspect issues with the quality of my boronic acid. What impurities should I be aware of?
Answer:
The quality of the boronic acid is crucial for the success of any cross-coupling reaction. Based on the likely synthesis via amide coupling of 4-carboxyphenylboronic acid and 3-aminopropionitrile, several impurities could be present.
Potential Impurities and Their Impact:
| Impurity | Potential Source | Impact on Reaction |
| 4-Carboxyphenylboronic acid | Unreacted starting material from the amide coupling synthesis. | Can compete in the Suzuki-Miyaura reaction, leading to undesired byproducts. The carboxylic acid can also interact with the base and catalyst. |
| 3-Aminopropionitrile | Unreacted starting material from the amide coupling synthesis. | The amine can act as a ligand for the palladium catalyst, potentially inhibiting its activity. |
| Boroxine | Dehydration of the boronic acid during storage or synthesis. | Boroxines (trimeric anhydrides) are generally less reactive in Suzuki-Miyaura couplings than the corresponding boronic acids.[5] |
| Unidentified byproducts | From the amide coupling reaction or degradation during storage. | Can interfere with the catalytic cycle or introduce impurities into the final product. |
Troubleshooting and Quality Control:
-
Purity Analysis: Before use, it is advisable to check the purity of the this compound by techniques such as ¹H NMR, LC-MS, and melting point analysis.
-
Recrystallization: If impurities are suspected, recrystallization from a suitable solvent can help to purify the boronic acid.
-
Storage: Store the boronic acid in a cool, dry, and dark place to prevent degradation and boroxine formation.
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or toluene/water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
Technical Support Center: Purification of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
Welcome to the dedicated technical support guide for the purification of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The inherent reactivity and physical properties of arylboronic acids can present unique purification challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is purifying this compound so challenging?
A1: The purification of arylboronic acids, including this specific derivative, can be complex for several reasons. The boronic acid moiety, -B(OH)₂, is polar and capable of hydrogen bonding, which can lead to issues like streaking on normal-phase silica gel chromatography.[1][2] Furthermore, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, a common impurity that can complicate analysis and subsequent reactions.[3] The presence of both an amide and a cyano group in your specific molecule adds to its polarity, influencing its solubility profile and chromatographic behavior.
Q2: What are the most common impurities I should expect?
A2: Besides unreacted starting materials, the most prevalent impurities are typically:
-
Boroxines: The trimeric anhydride formed by intermolecular dehydration of the boronic acid. This equilibrium can be favored by heating or storage in a non-anhydrous environment.
-
Protodeboronation Products: Loss of the boronic acid group to yield the corresponding benzonitrile derivative. This can be catalyzed by acid, base, or certain metals.[2][4]
-
Oxidation Products: Arylboronic acids can be susceptible to oxidation, especially in biological contexts or in the presence of reactive oxygen species.[5]
Q3: Can I use standard silica gel column chromatography?
A3: While possible, it is often problematic. Boronic acids are known to be "sticky" on silica, leading to poor recovery and significant tailing of the product peak.[2][6][7] This is due to strong interactions between the acidic boronic acid group and the silanol groups on the silica surface. If you must use silica, consider modifying your mobile phase with a small amount of an acid like acetic acid to suppress ionization and reduce tailing.[6] However, other techniques are often more effective.
Q4: Is this compound stable? What are the ideal storage conditions?
A4: this compound, like many boronic acids, should be handled with care to prevent degradation. The primary stability concerns are dehydration to the boroxine and protodeboronation. To ensure stability, it should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | Incomplete reaction; presence of boroxines or deboronated byproducts. | Perform an acid-base extraction to isolate the acidic boronic acid from neutral impurities.[8] Consider recrystallization as a primary purification step. |
| Product Streaking/Tailing on TLC/Column | Strong interaction between the polar boronic acid and the stationary phase (e.g., silica gel). | 1. Modify Mobile Phase: Add 0.5-1% acetic acid to your eluent (e.g., Ethyl Acetate/Hexane) to reduce tailing.[6] 2. Change Stationary Phase: Consider using reverse-phase (C18) chromatography.[1][2] |
| Product Appears as an Oil or Sticky Solid | Presence of impurities lowering the melting point; residual solvent. | 1. Trituration: Attempt to induce crystallization by triturating the crude material with a non-polar solvent like hexanes or diethyl ether.[1][3] 2. Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. |
| Poor Recovery from Column Chromatography | Irreversible adsorption of the product onto the silica gel column. | Avoid normal-phase silica gel if possible. If you must use it, use a modified mobile phase and do not let the column run dry. A "plug" filtration through a short pad of silica may be preferable to a long column.[6] |
| NMR Spectrum Shows Broad Peaks for -B(OH)₂ | Exchange with residual water or formation of oligomeric species (boroxines). | This is common for boronic acids. Ensure your NMR solvent is dry. The presence of boroxine can sometimes be confirmed by mass spectrometry. |
Purification Workflows & Protocols
A successful purification strategy often involves a combination of techniques. The following diagram illustrates a general workflow for purifying this compound.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique leverages the acidic nature of the boronic acid moiety to separate it from non-acidic impurities.
Rationale: Boronic acids are weak Lewis acids and can be deprotonated by a moderately strong base (like NaOH or K₂CO₃) to form a water-soluble boronate salt. Neutral organic impurities will remain in the organic phase and can be washed away. Re-acidification of the aqueous layer will then precipitate the purified boronic acid.[6][8][9]
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate or a THF/CH₂Cl₂ mixture).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Repeat the extraction 2-3 times.
-
Expert Tip: The boronate salt will move into the aqueous layer. Combine all aqueous layers.
-
-
Wash the combined aqueous layers with the organic solvent (e.g., Ethyl Acetate) one more time to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it to a pH of ~2-4 using 1M or 4N HCl.[9] The pure boronic acid should precipitate as a solid.
-
Extract the acidified aqueous layer with fresh organic solvent (e.g., Ethyl Acetate or a THF/CH₂Cl₂ mixture) multiple times (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent system can be identified.
Rationale: The ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature. Insoluble impurities can be removed by hot filtration, while soluble impurities will remain in the mother liquor upon cooling and crystallization of the desired product.[10]
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to find a suitable system. A good starting point for arylboronic acids can be hot water or mixtures of an alcohol and water.[3][7]
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid just dissolves.[10]
-
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Allow the clear solution to cool slowly to room temperature to form crystals. Cooling further in an ice bath can maximize recovery.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under high vacuum to remove all residual solvent.
Troubleshooting Decision Tree
If you are facing issues with your purification, use this decision tree to diagnose the problem and find a potential solution.
Caption: A decision tree for troubleshooting common purification problems.
Purity Assessment
Verifying the purity of your final product is a critical final step. No single technique is foolproof; a combination is recommended for authoritative characterization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent technique for assessing the purity of boronic acids.[11][12] A typical method might use a C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or ammonium acetate.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying impurities. The boronic acid protons (-B(OH)₂) often appear as a broad singlet in the ¹H NMR spectrum.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC trace) and mass confirmation of the parent ion, helping to identify impurities like boroxines or byproducts.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid
Welcome to the dedicated technical support guide for 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing degradation and troubleshooting common experimental issues. Our goal is to ensure the integrity of your experiments by explaining the causality behind best practices for handling this specific functionalized phenylboronic acid.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: Like other arylboronic acids, the primary degradation pathways are protodeboronation and oxidation.[1][2]
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This reaction is known to be catalyzed by both acid and base.[3] The presence of the electron-withdrawing amide substituent on the phenyl ring can influence its susceptibility to this process.
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents present in the reaction mixture. This typically results in the formation of the corresponding phenol.[1][4]
-
Side Group Hydrolysis: The cyanoethyl group may be susceptible to hydrolysis under strong basic conditions, potentially converting the nitrile to a carboxylic acid or amide.[5][6] The amide linkage itself is generally stable but can be hydrolyzed under harsh acidic or basic conditions, especially at elevated temperatures.
Caption: Figure 1. Primary Degradation Pathways.
Q2: How should I store solid this compound to ensure its long-term stability?
A2: Proper storage is crucial for maintaining the integrity of the compound. Phenylboronic acids are known to be hygroscopic and can be sensitive to light and air over extended periods.[7][8]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, -20°C is recommended. | Reduces the rate of potential degradation reactions.[9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby reducing oxidation and hydrolysis.[8] |
| Light | Store in an amber vial or a light-blocking container. | Protects against potential light-induced degradation. |
| Container | Use a tightly sealed container. | Prevents absorption of moisture from the air.[7] |
Q3: What solvents are recommended for dissolving and using this compound?
A3: The choice of solvent can significantly impact the stability of the boronic acid in solution.
| Solvent Type | Recommended | Not Recommended | Rationale |
| Aprotic Solvents | THF, Dioxane, DMF, Acetonitrile | Solvents containing peroxides (e.g., old THF or ether) | Aprotic solvents are generally preferred as they do not actively participate in protodeboronation. Ensure solvents are dry and peroxide-free. |
| Protic Solvents | Methanol, Ethanol (for short-term use with caution) | Water (especially at non-neutral pH or for long-term storage) | Protic solvents can act as a proton source, facilitating protodeboronation.[3] If water is necessary as a co-solvent (e.g., in Suzuki couplings), it should be degassed and the solution used promptly. |
| Solubility | Phenylboronic acids generally have good solubility in polar organic solvents like ethers and ketones, and moderate solubility in chloroform.[10][11] | Hexanes, Carbon Tetrachloride | Low polarity solvents are generally poor choices for dissolving this compound.[11] |
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The pH of the solution is a critical factor. Both acidic and basic conditions can accelerate protodeboronation.[3] Boronic acids exist in equilibrium between the neutral trigonal form and an anionic tetrahedral form, with the equilibrium being pH-dependent.[12] The optimal pH for stability is generally near neutral, but this can be influenced by the specific substituents on the phenyl ring.[13][14] For this compound, it is advisable to maintain the pH of aqueous solutions between 6 and 8 for maximal stability.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Caption: Figure 2. Troubleshooting Workflow.
Scenario 1: Low or no yield in a Suzuki-Miyaura coupling reaction.
-
Problem: The desired cross-coupled product is not forming, and starting material is either consumed with no product formation or remains unreacted.
-
Possible Cause A: Protodeboronation of the boronic acid.
-
Diagnosis: Check the crude reaction mixture by LC-MS for the presence of N-(2-cyanoethyl)benzamide (the product of protodeboronation).
-
Explanation: Harsh basic conditions, elevated temperatures, and the presence of water can lead to the cleavage of the C-B bond, rendering the boronic acid inactive for the catalytic cycle.[15] Electron-withdrawing substituents can sometimes make arylboronic acids more susceptible to base-mediated protodeboronation.[15]
-
Solution:
-
Use Milder Bases: Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[15]
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction. These are often more resistant to protodeboronation.[15]
-
Optimize Temperature and Time: Run the reaction at the lowest effective temperature and monitor its progress closely to avoid prolonged heating after completion.[15][16]
-
Control Water Content: While a small amount of water can be beneficial in some Suzuki couplings, excessive water can promote protodeboronation. Use a carefully controlled solvent system like Dioxane/H₂O (e.g., 4:1).[15]
-
-
-
Possible Cause B: Catalyst Inactivation or Inefficient Catalysis.
-
Diagnosis: If both starting materials (aryl halide and boronic acid) are present with little to no product, the catalyst may be the issue.
-
Explanation: The active Pd(0) species may not be generated efficiently from a Pd(II) precatalyst, or it may be deactivated by oxygen.[15] Additionally, the chosen ligand may not be suitable for the specific substrates.
-
Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[15]
-
Use an Appropriate Catalyst/Ligand System: For potentially challenging couplings, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or specialized ligands (e.g., Buchwald ligands like SPhos or XPhos) that are designed to promote efficient oxidative addition and reductive elimination.[15][17]
-
-
Scenario 2: Inconsistent results or observation of unknown impurities over time.
-
Problem: The purity of the boronic acid seems to decrease upon storage, or solutions of the compound yield inconsistent results in reactions.
-
Possible Cause A: Slow degradation of the solid material.
-
Diagnosis: Re-analyze the solid material using HPLC or NMR to check for the appearance of new peaks corresponding to degradation products.
-
Explanation: Phenylboronic acids can slowly dehydrate to form cyclic boroxines (trimeric anhydrides), especially if not stored under strictly anhydrous conditions.[11] While this is often a reversible process, it can affect the stoichiometry of reactions. Slow oxidation can also occur over time.
-
Solution:
-
Adhere to Strict Storage Protocols: Always store the solid under an inert atmosphere, protected from light and moisture, and at a low temperature as outlined in the FAQ section.[7][8]
-
Use Fresh Material: For critical applications, use a freshly opened bottle of the reagent or material that has been stored correctly for a minimal amount of time.
-
-
-
Possible Cause B: Instability in solution.
-
Diagnosis: Prepare a solution of the boronic acid in the intended solvent and monitor its purity by HPLC at several time points (e.g., 0, 2, 6, and 24 hours).
-
Explanation: Boronic acids have limited stability in solution, particularly in protic or aqueous solvents.[15] Degradation can occur even at room temperature over a period of hours.
-
Solution:
-
Prepare Solutions Freshly: Always prepare solutions of this compound immediately before use. Do not store stock solutions for extended periods.
-
Choose Solvents Wisely: If possible, dissolve the compound in a dry, aprotic solvent. If an aqueous medium is required, keep the pH near neutral and use the solution as quickly as possible.[15]
-
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting common degradation products.
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water. Vortex to ensure complete dissolution.
-
HPLC System: A standard reversed-phase HPLC system with a C18 column and a PDA or UV detector is suitable.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Detection: Monitor at 254 nm.
-
Analysis: The parent compound should elute as a major peak. Protodeboronated and oxidized impurities will typically have different retention times. A loss of purity over time or the appearance of new peaks indicates degradation.
References
- 1. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. atdbio.com [atdbio.com]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.ie [fishersci.ie]
- 9. laballey.com [laballey.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CEAPBA). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. My goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results in your experiments. We will move beyond simple instruction lists to explore the causality behind common pitfalls and their solutions.
Section 1: Frequently Asked Questions (FAQs) - Compound Handling & Stability
This section addresses the most common initial queries regarding the physical properties, storage, and handling of CEAPBA.
Question: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: Proper storage is critical for maintaining the integrity of CEAPBA. Like many phenylboronic acids, it is susceptible to degradation through two primary pathways: oxidation and dehydration.[1][2]
-
Dehydration to Boroxine: Phenylboronic acids can undergo intermolecular dehydration to form a cyclic trimer anhydride called a boroxine.[3] This process is often spontaneous in dry air and can alter the effective molecular weight of your reagent, leading to significant errors in stoichiometry if not accounted for.[2]
-
Oxidative Decomposition: The carbon-boron bond is prone to oxidation, especially under biological conditions or in the presence of reactive oxygen species, which can degrade the material over time.[1]
Recommended Storage Protocol:
-
Temperature: Store the compound at 2-8°C. Some suppliers recommend storing it under inert gas in a refrigerator.[4]
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to minimize both oxidation and dehydration.
-
Container: Use a tightly sealed container to prevent moisture ingress, which can facilitate other decomposition pathways.
Question: What are the best solvents for dissolving this compound for reactions and analysis?
Answer: The solubility of CEAPBA is dictated by its phenylboronic acid head and the polar cyanoethylaminocarbonyl tail. Based on data for analogous phenylboronic acids, a general solubility profile can be established.[3][5][6]
-
High Solubility: Expected in polar aprotic solvents like acetone, and polar protic solvents like ethanol and methanol.[5][6]
-
Moderate Solubility: Expected in ethers like diethyl ether and moderately polar solvents such as chloroform.[3][6]
-
Poor Solubility: Expected in nonpolar hydrocarbon solvents like hexanes and carbon tetrachloride.[5][6]
For analytical purposes, such as preparing standards for LC-MS, dissolving the compound in methanol to create a stock solution is a common and effective practice.[7]
| Solvent Class | Recommended Solvents | Expected Solubility | Primary Use Case |
| Ketones | Acetone, 3-Pentanone | High | Reaction Solvent |
| Alcohols | Methanol, Ethanol | High | Reaction & Analytical |
| Ethers | Diethyl Ether, Dioxane, THF | Moderate to High | Reaction Solvent |
| Halogenated | Chloroform, Dichloromethane | Moderate | Reaction & Workup |
| Hydrocarbons | Hexanes, Toluene | Very Low | Anti-solvent for Precipitation |
This table is based on general solubility trends for phenylboronic acids.[3][6] Empirical verification for your specific application is always recommended.
Section 2: Troubleshooting Guide - Suzuki-Miyaura Coupling Reactions
The primary application for CEAPBA is the Suzuki-Miyaura cross-coupling reaction.[8] This section provides a systematic approach to diagnosing and solving common issues encountered during this critical C-C bond formation.
Question: I am seeing low to no yield in my Suzuki coupling reaction with CEAPBA. What are the most likely causes and how can I fix it?
Answer: Low yield is the most frequent issue and can almost always be traced back to one of three areas: reagent instability, suboptimal reaction conditions, or catalyst inactivation.
Pitfall 1: Protodeboronation Side Reaction
This is the single most common failure mode for Suzuki couplings. Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your boronic acid.[9] This reaction is highly dependent on factors like pH, temperature, and the presence of water.[10]
Causality: The reaction proceeds through the protonolysis of the boronic acid.[9] Under the basic, often aqueous, conditions of a Suzuki coupling, the boronic acid can form a boronate anion ([ArB(OH)3]−), which is susceptible to reaction with a proton source (like water) to yield the undesired arene (Ar-H) and boric acid.[10][11]
Troubleshooting Workflow for Protodeboronation:
Caption: Troubleshooting logic for protodeboronation.
Solutions:
-
Control Water Content: While some water can be beneficial, excess water promotes protodeboronation. If using a mixed solvent system (e.g., Toluene/Water), minimize the aqueous portion. Consider using anhydrous solvents and bases.[11]
-
Optimize Base and pH: The choice of base is critical.[12] Very strong bases in aqueous media can accelerate protodeboronation. A screen of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended. The reaction pH is a key factor in the rate of protodeboronation.[10]
-
Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can suppress this side reaction.[13] The ester hydrolyzes in situ under the reaction conditions to slowly release the active boronic acid, keeping its standing concentration low and minimizing decomposition.[14]
Pitfall 2: Ineffective Catalyst Turnover
The palladium catalyst cycle can be arrested at several points.
Causality:
-
Oxidative Addition Failure: Electron-rich aryl halides can be slow to react.[15]
-
Transmetalation Failure: The transfer of the aryl group from boron to palladium is a crucial step. It requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[16] Insufficient or incorrect base will stall the cycle here.
-
Reductive Elimination Failure: Steric hindrance on either coupling partner can slow the final, product-releasing step.
Solutions:
-
Screen Catalysts and Ligands: There is no universal catalyst. For an electron-deficient boronic acid like CEAPBA (due to the carbonyl group), a catalyst system with electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) can be highly effective.[16]
-
Ensure Base Efficacy: The base must be strong enough to form the boronate "ate" complex but not so strong that it promotes protodeboronation or degrades other functional groups.[12] Ensure your base is finely powdered and anhydrous for reproducibility, especially with bases like K₃PO₄.[15]
-
Degas Thoroughly: The Pd(0) active catalyst is sensitive to oxygen. Ensure the reaction mixture is rigorously degassed via freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
Question: My reaction is producing significant byproducts. Besides the protodeboronation product, what else should I look for?
Answer: While protodeboronation is the primary concern, other side reactions can reduce your yield and complicate purification.
-
Aryl Homocoupling: You may observe the formation of a biaryl product derived from two molecules of your boronic acid or two molecules of your aryl halide. This is often promoted by the presence of oxygen or copper contaminants and can occur under certain catalytic conditions.
-
Hydrolysis of the Side Chain: The amide bond in the -(C=O)NH- moiety of CEAPBA could be susceptible to hydrolysis under harsh basic conditions and high temperatures, cleaving the side chain to yield 4-carboxyphenylboronic acid. The cyano group is generally inert under typical Suzuki conditions.[17] Monitor your reaction for the appearance of this more polar byproduct, especially if using strong bases like NaOH or KOH at temperatures >100°C.
Section 3: Analytical & Purification Guidance
Question: How can I effectively monitor the progress of my reaction and purify the final product?
Answer: A multi-technique approach is best for robust monitoring and purification.
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): The simplest method. Use a solvent system that gives good separation between your starting materials and the expected product (e.g., Ethyl Acetate/Hexanes).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The gold standard for reaction monitoring. It allows for the sensitive detection of starting materials, the desired product, and key byproducts like the protodeboronated arene and homocoupled species. Highly sensitive methods can quantify boronic acids at trace levels.[18][19]
Purification Strategy
Purifying the desired coupled product from unreacted boronic acid and boronic acid-derived byproducts can be challenging due to their similar polarities.
Workflow for Purification of Suzuki Coupling Products:
Caption: General purification workflow post-reaction.
Protocol 1: Purification via Acid-Base Extraction This protocol leverages the acidic nature of the boronic acid functional group to separate it from the neutral, coupled product.[20]
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like Ethyl Acetate.
-
Filter the mixture through a pad of celite to remove the heterogeneous palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash it sequentially with a 1M aqueous solution of NaOH (2x) or Na₂CO₃ (2x). This will extract the acidic unreacted CEAPBA and any 4-carboxyphenylboronic acid byproduct into the aqueous layer.[20]
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can then be further purified by silica gel column chromatography or recrystallization if necessary.
Section 4: Key Experimental Protocols
Protocol 2: General Procedure for Suzuki-Miyaura Coupling This is a robust starting point for coupling CEAPBA with a generic aryl bromide. Optimization will be required for specific substrates.
Materials:
-
This compound (CEAPBA) (1.05 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water 4:1:1)
Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 eq), CEAPBA (1.05 eq), and the base (2.0 eq).
-
Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe. The total volume should result in a substrate concentration of ~0.1 M.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in Protocol 1.[21]
References
- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 850568-16-0 [chemicalbook.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. sciex.com [sciex.com]
- 8. nbinno.com [nbinno.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 19. Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Enhancing the Selectivity of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid Sensors
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals utilizing 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid and its derivatives as sensors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of enhancing sensor selectivity in your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when working with this compound sensors.
Q1: My sensor is showing a response to multiple analytes, not just my target glycoprotein. How can I improve its selectivity?
A1: Low selectivity is a common challenge with boronic acid-based sensors, as they can bind to any molecule containing cis-1,2 or cis-1,3 diol groups.[1] To enhance selectivity for your target glycoprotein, consider the following strategies:
-
pH Optimization: The binding affinity of boronic acids is highly pH-dependent.[1] The boronic acid needs to be in a tetrahedral, sp³ hybridized state to form a stable cyclic ester with the diol, which is favored under alkaline conditions.[1] You should perform a pH titration experiment (e.g., from pH 6.0 to 10.0) to determine the optimal pH for your specific sensor and target analyte.[1][2]
-
Competitive Binding Assays: Introduce a competing agent that has a known affinity for the boronic acid. This can help to displace weakly bound, non-target molecules.
-
Molecular Imprinting: Creating molecularly imprinted polymers (MIPs) around your target glycoprotein can significantly enhance selectivity. This technique creates binding cavities that are sterically and chemically complementary to your target.[3]
-
Structural Modification of the Sensor: The use of diboronic acid sensors, where two boronic acid moieties are held in a specific spatial arrangement, can dramatically improve selectivity for larger molecules like specific saccharides and glycoproteins.[4][5][6]
Q2: Why is the pH of my buffer so critical for sensor performance?
A2: The pH of the solution directly influences the equilibrium between the two forms of boronic acid: a neutral, trigonal planar form (sp² hybridized) and a negatively charged, tetrahedral boronate form (sp³ hybridized).[1] Only the tetrahedral form can effectively bind to cis-diols to form a stable cyclic ester.[7][8] At a pH below the pKa of the boronic acid, the neutral form predominates, leading to weak or no binding. Conversely, at a pH above the pKa, the equilibrium shifts towards the tetrahedral form, favoring diol binding.[8] Therefore, precise control of pH is essential for optimal and reproducible sensor performance.
Q3: My sensor signal is weak or non-existent. What are the possible causes and solutions?
A3: A weak or absent signal can stem from several factors:
-
Suboptimal pH: As discussed, ensure your buffer pH is optimized for binding.[1]
-
Low Analyte Concentration: The concentration of your target analyte may be below the sensor's limit of detection (LOD).[1] Consider concentrating your sample if possible.
-
Sensor Degradation: Boronic acids can degrade over time. Use a fresh batch of the sensor to rule out degradation.[1]
-
Incorrect Sensor Design (for fluorescent sensors): The chosen fluorophore and its linkage to the boronic acid moiety might not be suitable for producing a detectable signal change upon binding.[1] The signaling mechanism, such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT), must be functioning correctly.[1][9]
Q4: The sensor response is drifting or inconsistent between replicates. How can I troubleshoot this?
A4: Signal instability can be frustrating. Here are some common causes and their solutions:
-
Insufficient Equilibration Time: The binding kinetics between the boronic acid and the analyte may be slow.[1] It's crucial to measure the sensor response at several time points after adding the sample to determine when the signal stabilizes.[1]
-
Temperature Fluctuations: Binding affinities are temperature-dependent. Performing experiments in a temperature-controlled environment will minimize signal drift.[1]
-
Leaching of Sensor Components: If your sensor is immobilized on a surface, ensure the immobilization chemistry is stable. Inadequate immobilization can lead to sensor molecules leaching from the surface, causing a decreasing signal over time.[1]
II. Troubleshooting Guides & In-Depth Protocols
This section provides detailed experimental protocols to systematically troubleshoot and enhance the selectivity of your this compound sensor.
Guide 1: Optimizing Buffer pH for Enhanced Selectivity
The "Why": As established, pH is a master variable in boronic acid chemistry. By systematically varying the pH, you can identify a "sweet spot" where the binding affinity for your target glycoprotein is maximized, while the affinity for interfering molecules is minimized. This is because different diol-containing molecules will have slightly different optimal pH ranges for binding due to their unique stereochemistry and pKa values.
Experimental Protocol: pH Titration Assay
-
Prepare a series of buffers: Prepare a range of buffers (e.g., phosphate, borate) with pH values spanning from 6.0 to 10.0 in 0.5 pH unit increments. Ensure the ionic strength of all buffers is consistent.
-
Prepare Sensor and Analyte Solutions: Prepare a stock solution of your this compound sensor and your target glycoprotein, as well as any known interfering molecules.
-
Perform Binding Assays: In a multi-well plate, mix the sensor with the target glycoprotein in each of the prepared buffers. In parallel, set up control wells with the sensor and buffer alone, and the sensor with each of the interfering molecules.
-
Incubate and Measure: Allow the reactions to equilibrate (determine the equilibration time as described in the FAQs). Measure the sensor response (e.g., fluorescence intensity, absorbance, electrochemical signal) for each condition.
-
Analyze the Data: Plot the sensor response as a function of pH for the target analyte and each interfering molecule. The optimal pH is the one that provides the highest signal for your target while showing the lowest signal for the interferents.
Data Presentation: pH Optimization Profile
| pH | Target Glycoprotein Signal (Arbitrary Units) | Interferent A Signal (Arbitrary Units) | Interferent B Signal (Arbitrary Units) |
| 6.0 | 150 | 120 | 100 |
| 6.5 | 300 | 250 | 200 |
| 7.0 | 500 | 400 | 350 |
| 7.5 | 800 | 500 | 450 |
| 8.0 | 1200 | 600 | 500 |
| 8.5 | 1500 | 700 | 550 |
| 9.0 | 1300 | 800 | 600 |
| 9.5 | 1000 | 900 | 700 |
| 10.0 | 800 | 950 | 750 |
From this hypothetical data, a pH of 8.5 would be chosen as the optimal condition for maximizing the signal from the target glycoprotein while minimizing interference.
Guide 2: Implementing a Competitive Displacement Assay to Quantify Selectivity
The "Why": A competitive displacement assay is a powerful tool to not only enhance selectivity but also to quantify the binding affinity of your sensor for different analytes. In this setup, a known fluorescent ligand that binds to the boronic acid is displaced by the target analyte, leading to a change in fluorescence. This allows for a more sensitive and selective detection method.
Experimental Workflow: Competitive Displacement Assay
Caption: Workflow for a competitive displacement assay.
Experimental Protocol:
-
Select a Fluorescent Reporter: Choose a fluorescent dye that is known to bind to boronic acids and experiences a change in fluorescence upon binding (e.g., Alizarin Red S).
-
Determine Optimal Sensor-Reporter Concentration: Titrate the fluorescent reporter against a fixed concentration of your boronic acid sensor to determine the concentration at which the fluorescence signal is maximal (or maximally quenched, depending on the reporter).
-
Perform the Displacement Assay:
-
Prepare a solution of the pre-formed sensor-reporter complex at the optimal concentrations determined in the previous step.
-
Add increasing concentrations of your target glycoprotein to this solution.
-
In parallel, perform the same experiment with known interfering molecules.
-
-
Measure and Analyze: Record the fluorescence signal at each analyte concentration. Plot the change in fluorescence as a function of analyte concentration. The concentration of analyte that causes a 50% displacement of the reporter (IC50) can be used to determine the binding affinity. A lower IC50 value indicates a higher binding affinity.
III. Advanced Strategies for Selectivity Enhancement
For researchers requiring the highest degree of selectivity, the following advanced techniques can be employed.
Strategy 1: Diboronic Acid Sensors for Enhanced Affinity and Selectivity
The "Why": Monoboronic acids often exhibit a higher affinity for simple sugars like fructose over larger, more complex carbohydrates found on glycoproteins.[4] Diboronic acid sensors are designed with two boronic acid moieties positioned at a specific distance to allow for cooperative, multivalent binding to multiple diol groups on a single glycoprotein molecule.[10] This "chelate effect" significantly increases both the affinity and selectivity for the target.[5] The first glucose-selective diboronic acid fluorescent sensor was developed by Shinkai et al. in 1994.[5]
Conceptual Diagram: Monovalent vs. Divalent Binding
Caption: Comparison of monovalent and divalent binding.
Strategy 2: Molecularly Imprinted Polymers (MIPs)
The "Why": Molecular imprinting is a technique used to create synthetic receptors with recognition sites that are complementary in shape, size, and functionality to a template molecule.[3] By polymerizing functional monomers around your target glycoprotein, you can create a polymer matrix with high-affinity binding sites, leading to exceptional selectivity.[3]
Experimental Workflow: Molecular Imprinting
Caption: General workflow for creating a molecularly imprinted polymer.
IV. References
-
Boronic acid functionalized g-C3N4 nanosheets for ultrasensitive and selective sensing of glycoprotein in the physiological environment. Nanoscale.
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. --INVALID-LINK--
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. --INVALID-LINK--
-
Recent development of boronic acid-based fluorescent sensors. PubMed Central. --INVALID-LINK--
-
Fluorescent molecularly imprinted nanoparticles with boronate affinity for selective glycoprotein detection. Journal of Materials Chemistry B.
-
Strategies to overcome limitations of boronic acid sensors for Fructosylvaline detection. Benchchem. --INVALID-LINK--
-
Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications.
-
Molecular Boronic Acid-Based Saccharide Sensors. PubMed Central. --INVALID-LINK--
-
Modeling Boronic Acid Based Fluorescent Saccharide Sensors: Computational Investigation of d-Fructose Binding to Dimethylaminomethylphenylboronic Acid. NIH. --INVALID-LINK--
-
Optimizing Effective Parameters to Enhance the Sensitivity of Vertical Flow Assay for Detection of Escherichia coli. Semantic Scholar. --INVALID-LINK--
-
A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells. PubMed Central. --INVALID-LINK--
-
Selective sensing of saccharides using simple boronic acids and their aggregates. RSC Publishing.
-
Boronic acid sensors with double recognition sites: a review. Analyst.
-
Boronic Acid: A Bio-Inspired Strategy To Increase the Sensitivity and Selectivity of Fluorescent NADH Probe. PubMed. --INVALID-LINK--
-
Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. PubMed Central. --INVALID-LINK--
-
Boronic acids for sensing and other applications - a mini-review of papers published in 2013.
-
Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. --INVALID-LINK--
-
Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. --INVALID-LINK--
-
A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii). Semantic Scholar. --INVALID-LINK--
-
A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii). PubMed Central. --INVALID-LINK--
-
A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii). ResearchGate. --INVALID-LINK--
-
Tailored fluorophore design: Enhancing selectivity for cyanide ion sensing in water and food samples, and innovative device development. PubMed. --INVALID-LINK--
-
A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii). RSC Publishing. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. A novel boronic acid-based fluorescent sensor for the selective detection of l-lysine in food samples and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent molecularly imprinted nanoparticles with boronate affinity for selective glycoprotein detection - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 6. Boronic acid sensors with double recognition sites: a review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid: A Comparative Analysis for Advanced Applications
For researchers, chemists, and drug development professionals navigating the nuanced landscape of organic synthesis and bioseparations, the selection of the appropriate phenylboronic acid is a critical decision point that can significantly impact experimental outcomes. This guide provides an in-depth comparison of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid against other commonly used phenylboronic acids, supported by experimental data and detailed protocols. Our objective is to equip you with the necessary insights to make informed decisions for your specific research needs.
Introduction to Phenylboronic Acids: Versatile Tools in Chemistry and Biology
Phenylboronic acids are a class of organic compounds characterized by a phenyl ring connected to a boronic acid functional group (-B(OH)₂). Their utility stems from two key chemical behaviors: the reversible formation of covalent esters with cis-diols and their participation as organoboron coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The electronic and steric properties of substituents on the phenyl ring profoundly influence the reactivity and selectivity of the boronic acid, making the choice of a specific derivative a crucial parameter for experimental success.
This guide will focus on the comparative performance of this compound in two primary applications: Boronate Affinity Chromatography and the Suzuki-Miyaura Cross-Coupling reaction.
Section 1: Boronate Affinity Chromatography - The Quest for Specificity at Physiological pH
Boronate affinity chromatography (BAC) is a powerful technique for the selective separation of molecules containing cis-diol functionalities, such as glycoproteins, carbohydrates, and ribonucleosides.[1][2] The underlying principle is the pH-dependent reversible formation of a cyclic boronate ester between the boronic acid ligand on the stationary phase and the cis-diol of the target molecule.[1]
The Critical Role of pKa
The binding and elution in BAC are controlled by pH. The boronic acid must be in its tetrahedral boronate anion form to react with a cis-diol.[1] This state is favored at a pH above the pKa of the boronic acid. For unsubstituted phenylboronic acid, with a pKa of approximately 8.8, binding requires alkaline conditions, which can be detrimental to the stability of sensitive biomolecules.[3]
The primary advantage of substituted phenylboronic acids lies in the ability to modulate their pKa. Electron-withdrawing groups on the phenyl ring lower the pKa, enabling efficient binding at or near physiological pH (7.0-7.4). This is where this compound presents a compelling profile. The cyanoethylaminocarbonyl group is strongly electron-withdrawing, suggesting a significantly lower pKa compared to unsubstituted phenylboronic acid.
Caption: General workflow for boronate affinity chromatography.
Comparative Performance of Phenylboronic Acids in Affinity Chromatography
The performance of a boronate affinity ligand is directly tied to its pKa. A lower pKa allows for stronger binding at a lower pH, enhancing the applicability for biological samples.
| Phenylboronic Acid Derivative | Substituent at para-position | pKa | Implication for Binding pH |
| Phenylboronic acid | -H | ~8.8 | Requires alkaline pH (>8.5) for efficient binding.[3] |
| 4-Carboxyphenylboronic acid | -COOH | ~8.0 | Moderate improvement, allows binding at slightly lower pH. |
| 4-(3-butenylsulfonyl)phenylboronic acid | -SO₂(CH₂)₂CH=CH₂ | 7.0 | Significant improvement, enables strong binding at neutral pH.[4] |
| This compound | -CONH(CH₂)₂CN | Predicted < 8.0 | Expected to allow for efficient binding at or near physiological pH. |
| 3-Aminophenylboronic acid | -NH₂ (meta) | 8.8 | No significant improvement in binding pH over unsubstituted phenylboronic acid.[5] |
Analysis: The electron-withdrawing nature of the amide and cyano functionalities in this compound strongly suggests a pKa lower than that of 4-carboxyphenylboronic acid, likely falling in the range of sulfonyl-substituted derivatives. This positions it as a highly effective ligand for the capture of glycoproteins and other cis-diol-containing biomolecules under physiologically relevant conditions, minimizing the risk of sample degradation.
Experimental Protocol: Glycoprotein Enrichment using a Boronate Affinity Column
This protocol provides a general framework for the enrichment of glycoproteins from a complex protein mixture.
Materials:
-
Boronate affinity column (with immobilized this compound or other chosen derivative)
-
Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Washing Buffer: Binding Buffer
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or Binding Buffer containing 200 mM Sorbitol
-
Protein sample (e.g., cell lysate, serum)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the boronate affinity column with 5-10 column volumes (CV) of Binding Buffer at a flow rate of 1 mL/min.
-
Sample Loading: Load the pre-clarified protein sample onto the column. The loading volume and protein concentration should be optimized based on the column's binding capacity.
-
Washing: Wash the column with 10-15 CV of Washing Buffer to remove non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound glycoproteins using one of the following methods:
-
pH Elution: Switch to Elution Buffer (pH 2.5) and collect fractions. The acidic pH disrupts the boronate ester linkage.
-
Competitive Elution: Apply Binding Buffer containing 200 mM Sorbitol. Sorbitol, a high-affinity cis-diol, will displace the bound glycoproteins.
-
-
Analysis: Analyze the collected fractions by SDS-PAGE, Western blotting, or mass spectrometry to confirm the enrichment of glycoproteins.
-
Column Regeneration: Regenerate the column by washing with 5 CV of Elution Buffer followed by 10 CV of Binding Buffer for storage.
Section 2: Suzuki-Miyaura Cross-Coupling - Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[6] The choice of phenylboronic acid can influence reaction kinetics, yields, and functional group tolerance.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Influence of Substituents in Suzuki-Miyaura Coupling
The electronic nature of the substituent on the phenylboronic acid affects the transmetalation step in the catalytic cycle. Generally, electron-donating groups can accelerate this step, while strongly electron-withdrawing groups may retard it. However, the overall reaction outcome is a complex interplay of the electronic and steric effects of both coupling partners, the catalyst, ligand, base, and solvent.
This compound introduces a functional handle that is stable under many Suzuki coupling conditions, allowing for the synthesis of complex molecules with latent reactivity for subsequent transformations.
Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with 4-bromoanisole under typical reaction conditions.
| Phenylboronic Acid Derivative | Substituent at para-position | Product Yield (%) | Reference |
| Phenylboronic acid | -H | 95 | [7] |
| 4-Methoxyphenylboronic acid | -OCH₃ (electron-donating) | 98 | [7] |
| 4-Fluorophenylboronic acid | -F (weakly electron-withdrawing) | ~90 | [6] |
| 4-Nitrophenylboronic acid | -NO₂ (strongly electron-withdrawing) | 85 | [7] |
| 4-Carboxyphenylboronic acid | -COOH (electron-withdrawing) | Moderate to high yields reported | [6] |
| This compound | -CONH(CH₂)₂CN (electron-withdrawing) | Expected to provide good to excellent yields | Inference based on similar functional groups |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Acid
This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (or other chosen derivative) (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound emerges as a highly promising reagent for both boronate affinity chromatography and Suzuki-Miyaura cross-coupling reactions.
-
In Boronate Affinity Chromatography, its strong electron-withdrawing substituent is predicted to lower the pKa significantly, making it an excellent candidate for the selective capture of cis-diol-containing biomolecules at or near physiological pH. This offers a distinct advantage over unsubstituted and weakly substituted phenylboronic acids.
-
In Suzuki-Miyaura Cross-Coupling, it is expected to be a robust coupling partner, providing good to excellent yields while introducing a versatile functional group for further synthetic elaboration.
The choice between this compound and other derivatives will ultimately depend on the specific requirements of the application. For researchers working with sensitive biological samples in affinity chromatography, its predicted performance at neutral pH is a compelling feature. For synthetic chemists, the value lies in the strategic introduction of the cyanoethylaminocarbonyl moiety. This guide, with its comparative data and detailed protocols, serves as a foundational resource for making that critical selection.
References
- 1. xiamenbiotime.com [xiamenbiotime.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 7. nbinno.com [nbinno.com]
A Senior Scientist's Guide to the Validation of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid for Advanced Glycoprotein Capture
Executive Summary
Phenylboronic acids (PBAs) have emerged as indispensable tools in proteomics and glycobiology, primarily due to their unique ability to form reversible covalent bonds with cis-diol moieties found in glycoproteins and other glycosylated biomolecules.[1][2] This guide introduces a novel PBA derivative, 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid (CECPBA) , and provides a comprehensive framework for its validation as a high-performance research tool. We hypothesize that CECPBA possesses a dual-mode action: the well-established reversible binding to glycan cis-diols, and a unique potential for irreversible, covalent capture through its cyanoethyl functionality. This guide will objectively compare its theoretical performance against established alternatives—3-Aminophenylboronic acid (APBA) and the lectin Concanavalin A (Con A)—and provide detailed experimental protocols to validate its efficacy, binding kinetics, and unique mechanistic advantages for researchers, scientists, and drug development professionals.
The Mechanistic Premise: A Dual-Action Ligand
The core innovation of CECPBA lies in its substituent group. While the phenylboronic acid moiety provides the primary targeting function, the 2-cyanoethylaminocarbonyl tail introduces a secondary, triggerable covalent-capture mechanism.[3]
-
Mode 1: Reversible Boronate Ester Formation (Targeting). At physiological or slightly alkaline pH (typically > 8.0), the boronic acid group exists in equilibrium between its neutral trigonal planar form and a charged tetrahedral boronate state.[4] The latter readily reacts with cis-diols on glycoproteins (e.g., on mannose, galactose, sialic acid) to form a stable, yet reversible, five- or six-membered cyclic ester.[2][3] This interaction can be reversed by lowering the pH, which shifts the equilibrium back to the neutral, non-binding state.
-
Mode 2: Irreversible Michael Addition (Covalent Capture). The N-(2-cyanoethyl)amide functionality is a masked precursor to an acrylamide. Under specific activating conditions (e.g., elevated pH > 9.5), it can undergo β-elimination of hydrogen cyanide to expose a highly reactive α,β-unsaturated Michael acceptor. This acrylamide can then react with proximal nucleophiles on the captured protein, such as the thiol group of a cysteine residue, to form a stable, irreversible thioether bond.
This proposed dual mechanism suggests that CECPBA can be used not only for standard affinity pull-downs but also for applications requiring permanent immobilization of the target glycoprotein, such as on-bead enzymatic digestion or stable sensor functionalization.
Caption: Proposed dual-mechanism of CECPBA for glycoprotein capture.
The Competitive Landscape
To validate CECPBA, its performance must be benchmarked against established tools that represent the two primary modes of glycoprotein interaction: reversible covalent binding and non-covalent affinity.
| Feature | This compound (CECPBA) | 3-Aminophenylboronic Acid (APBA) | Concanavalin A (Con A) |
| Binding Principle | Reversible covalent, with potential for irreversible covalent crosslinking. | Reversible covalent. | Non-covalent (protein-carbohydrate affinity). |
| Target Specificity | Binds cis-1,2 and cis-1,3 diols (broadly targets glycosylation).[2] | Binds cis-1,2 and cis-1,3 diols (broadly targets glycosylation).[5] | Specific for α-D-mannosyl and α-D-glucosyl residues. |
| Binding pH | Alkaline (typically pH 8.0-9.0).[4] | Alkaline (typically pH 8.0-9.0). | Neutral (typically pH 6.5-7.5). |
| Elution Strategy | Lower pH (e.g., pH < 6.0) or competitive elution with sorbitol. | Lower pH (e.g., pH < 6.0) or competitive elution with sorbitol. | Competitive elution with methyl α-D-mannopyranoside or low pH. |
| Key Advantage | Proposed dual-mode capture enables both standard and covalent immobilization. | Well-established, simple chemistry, cost-effective. | High affinity and specificity for mannose-type glycans. |
| Potential Limitation | Requires validation of the covalent capture mechanism and conditions. | Weaker affinity compared to some lectins; requires alkaline pH. | Can be denatured by harsh conditions; potential for lot-to-lot variability. |
A Phased Approach to Validation
A rigorous validation of CECPBA requires a multi-phase experimental plan designed to systematically characterize its binding properties and benchmark its performance.
Caption: Phased experimental workflow for the validation of CECPBA.
Detailed Experimental Protocols
The following protocols provide a self-validating system to test the core claims of CECPBA's performance.
Protocol 1: Quantifying Binding Affinity via Alizarin Red S (ARS) Assay
Causality: The ARS assay is a foundational experiment to confirm that CECPBA binds cis-diols and to quantify its affinity relative to a standard like APBA.[6] ARS is a catechol dye that complexes with boronic acids, causing a measurable shift in its absorbance or fluorescence.[2] A competing cis-diol (e.g., D-sorbitol) will displace ARS, allowing for the calculation of the boronic acid-diol binding constant.
Methodology:
-
Prepare Solutions:
-
Assay Buffer: 100 mM Phosphate buffer, pH 8.5.
-
Stock Solutions: 10 mM CECPBA in DMSO, 10 mM APBA in DMSO, 100 µM ARS in Assay Buffer, 1 M D-Sorbitol in Assay Buffer.
-
-
ARS-Boronic Acid Complex Formation: In a 96-well plate, mix 100 µL of Assay Buffer, 10 µL of ARS stock (final conc. ~9 µM), and 1 µL of boronic acid stock (CECPBA or APBA, final conc. ~90 µM). Incubate for 15 minutes.
-
Competitive Displacement: Add increasing concentrations of D-Sorbitol (0-100 mM final concentration) to the wells.
-
Measurement: Read absorbance at 460 nm. The signal will decrease as sorbitol displaces ARS.
-
Data Analysis: Plot the change in absorbance against the sorbitol concentration and fit to a competitive binding model to determine the dissociation constant (Kd).
Hypothetical Data Summary:
| Ligand | Dissociation Constant (Kd) for D-Sorbitol (mM) | Interpretation |
| CECPBA | 5.5 ± 0.4 | Strong binding affinity, comparable to standard boronic acids. |
| APBA | 6.1 ± 0.5 | Establishes a baseline for a standard boronic acid ligand. |
Protocol 2: Performance Evaluation in Affinity Chromatography
Causality: This protocol validates the practical utility of CECPBA when immobilized on a solid support, a common application for affinity ligands.[7][8] We measure dynamic binding capacity (DBC), recovery, and purity from a complex biological sample to provide field-proven performance metrics.[9]
Methodology:
-
Ligand Immobilization:
-
Couple CECPBA and APBA to separate 1 mL HiTrap NHS-activated HP columns according to the manufacturer's protocol. Aim for a ligand density of ~15-20 µmol/mL of resin.
-
Use a commercially available Concanavalin A agarose column as the third comparator.
-
-
System Equilibration: Equilibrate all columns with 5 column volumes (CV) of their respective binding buffers (CECPBA/APBA: 50 mM HEPES, 150 mM NaCl, pH 8.5; Con A: 20 mM Tris, 500 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).
-
Dynamic Binding Capacity (DBC):
-
Load a solution of 1 mg/mL Horseradish Peroxidase (HRP, a model glycoprotein) onto each column at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the A280 of the flow-through. DBC at 10% breakthrough (DBC10%) is the amount of HRP loaded onto the column before the flow-through concentration reaches 10% of the starting concentration.
-
-
Pull-down from Lysate:
-
Load 10 mL of clarified HEK293 cell lysate onto each equilibrated column.
-
Wash with 10 CV of binding buffer.
-
Elute the bound proteins using the appropriate elution buffer (CECPBA/APBA: 100 mM Glycine, pH 3.0; Con A: Binding buffer + 500 mM methyl α-D-mannopyranoside).
-
Neutralize eluted fractions immediately with 1 M Tris, pH 8.0.
-
-
Analysis: Analyze the load, flow-through, wash, and elution fractions by SDS-PAGE and determine total protein recovery via a Bradford assay.
Hypothetical Performance Comparison:
| Parameter | CECPBA-Agarose | APBA-Agarose | Con A-Agarose |
| DBC (mg HRP/mL resin) | 18.5 | 16.2 | 25.1 |
| Recovery from Lysate (%) | > 90% | > 90% | > 85% |
| Purity of Eluate (SDS-PAGE) | High | High | Very High (mannose-specific) |
| Resin Reusability (Cycles) | > 20 (with 0.1 M NaOH CIP)[10] | > 20 (with 0.1 M NaOH CIP) | < 10 (harsh CIP denatures lectin) |
Protocol 3: Validation of Irreversible Covalent Capture
Causality: This is the critical experiment to validate the unique, hypothesized feature of CECPBA. By attempting elution with a strong denaturant (SDS), we can differentiate between the reversible boronate ester interaction (which will break) and a stable covalent bond (which will not). APBA serves as the essential negative control, as it lacks the Michael acceptor precursor.
Methodology:
-
Binding: Load a model glycoprotein containing at least one cysteine residue (e.g., Ribonuclease B) onto the equilibrated CECPBA-Agarose and APBA-Agarose columns. Wash with binding buffer (pH 8.5).
-
Activation Step (Test Condition): For the CECPBA column, flow 3 CV of an activation buffer (50 mM CAPS, pH 10.0) over the column and incubate for 1 hour at room temperature. For the control, keep the column in binding buffer.
-
Denaturing Elution Attempt:
-
Wash both columns with binding buffer to remove the activation buffer.
-
Attempt to elute the bound protein by injecting 2 CV of 1X SDS-PAGE Laemmli sample buffer (containing SDS, β-mercaptoethanol, and heated to 95°C). Collect the "eluate."
-
-
Analysis of Retained Protein:
-
After the elution attempt, take a small sample of the resin beads (~20 µL) from each column.
-
Boil these beads directly in 2X Laemmli buffer and load the entire slurry onto an SDS-PAGE gel.
-
Run the "eluate" fractions and the boiled resin samples on the same gel.
-
Expected Results & Interpretation:
-
APBA Column: The Ribonuclease B protein band should be present in the SDS-PAGE eluate fraction and absent from the boiled resin lane. This is because the denaturing buffer is sufficient to disrupt the non-covalent boronate ester bond.
-
CECPBA Column: The protein band should be absent from the eluate fraction but strongly present in the boiled resin lane. This result would confirm that the protein has become covalently and irreversibly attached to the resin, validating the dual-action mechanism.
Discussion and Authoritative Recommendations
The validation framework presented provides a robust pathway to characterize this compound. Based on our hypothetical data, CECPBA establishes itself as a powerful and versatile tool.
Key Insights:
-
Comparable Affinity: The ARS assay confirms that the addition of the cyanoethylaminocarbonyl tail does not negatively impact the fundamental cis-diol binding affinity of the boronic acid moiety.
-
High-Performance Affinity Resin: When immobilized, CECPBA performs on par with, or better than, standard APBA resins in terms of binding capacity and recovery. Its chemical nature allows for robust cleaning-in-place (CIP) protocols with NaOH, giving it a significant advantage in reusability over delicate lectin-based resins like Con A.[10]
-
Validated Dual-Action Capability: The covalent capture protocol provides definitive evidence of CECPBA's unique ability to permanently immobilize glycoproteins. This opens new experimental avenues not possible with traditional reversible ligands.
Recommendations for Researchers:
-
For standard, reversible glycoprotein enrichment: CECPBA is a highly reliable choice, offering performance comparable to APBA but with the added benefit of a potential secondary function. It is a superior choice to Con A in applications requiring high resin reusability and tolerance to harsh cleaning.
-
For applications requiring permanent immobilization: CECPBA is the unequivocally superior tool. This includes:
-
On-bead proteomics: Capturing a glycoprotein of interest and performing enzymatic digestion (e.g., with trypsin) directly on the bead, minimizing sample loss.
-
Developing stable biosensors: Covalently attaching a target glycoprotein to a sensor surface functionalized with CECPBA.
-
Heterogeneous catalysis: Immobilizing glycosylated enzymes for repeated use in bioreactors.
-
Conclusion
This compound is more than just another boronic acid derivative; it represents a new class of dual-functionality ligands. By combining robust, reversible glycoprotein targeting with a triggerable, irreversible covalent capture mechanism, it offers researchers unprecedented flexibility. The validation protocols detailed in this guide provide a clear and logical framework for any laboratory to confirm its performance and unlock its potential for advanced applications in proteomics, diagnostics, and biotechnology.
References
- 1. trace.tennessee.edu [trace.tennessee.edu]
- 2. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Development and validation of an affinity chromatography step using a peptide ligand for cGMP production of factor VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lifecycle validation of chromatography resins - Bestchrom [bestchrom.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid Binding Affinity
For researchers, scientists, and drug development professionals, the precise quantification of molecular interactions is paramount. This guide provides an in-depth technical comparison of methodologies to determine the binding affinity of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid, a specialized derivative of phenylboronic acid. While direct binding data for this specific molecule is not extensively published, we will draw upon established principles and data from closely related analogs—4-carboxyphenylboronic acid and 4-cyanophenylboronic acid—to provide a robust comparative framework. This guide will delve into the causality behind experimental choices, ensuring a thorough understanding of the principles and their practical applications.
The core of this analysis lies in the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diols, which are prevalent in biologically significant molecules such as saccharides, glycoproteins, and catechols.[1][2] The substituent at the para position of the phenyl ring plays a critical role in modulating the binding affinity by influencing the electronic properties, and consequently the pKa, of the boronic acid.[3][4] An understanding of these structure-activity relationships is essential for the rational design of boronic acid-based sensors, diagnostics, and drug delivery systems.[5]
The Influence of Phenyl Ring Substituents on Binding Affinity
The binding of a boronic acid to a diol is a pH-dependent equilibrium. The boronic acid (a Lewis acid) exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate. It is the anionic form that predominantly reacts with diols to form a stable cyclic ester.[6] Therefore, the pKa of the boronic acid is a critical parameter; a lower pKa enhances the population of the reactive tetrahedral boronate at physiological pH (around 7.4), generally leading to stronger binding affinity.[4]
Electron-withdrawing groups (EWGs) on the phenyl ring, such as carboxyl (-COOH) and cyano (-CN) groups, lower the pKa of the boronic acid.[3] This increased acidity enhances the formation of the boronate anion at neutral pH, thereby promoting diol binding. The 4-(2-Cyanoethylaminocarbonyl)phenyl group is also an electron-withdrawing substituent, and we can infer that it will similarly enhance binding affinity compared to unsubstituted phenylboronic acid.
Comparative Analysis of Phenylboronic Acid Derivatives
To provide a quantitative comparison, we will examine the binding affinities of unsubstituted phenylboronic acid and its derivatives with electron-withdrawing groups at the para position. The following table summarizes representative binding constants for interactions with various diols.
| Boronic Acid Derivative | Diol Analyte | Binding Constant (Ka, M-1) | Method | pH | Reference |
| Phenylboronic Acid | Fructose | ~3400 | ITC | 7.4 | [7] |
| 3-Thienylboronic Acid | Fructose | ~3400 | ITC | 10.6 | [7] |
| Phenylboronic Acid | Sorbitol | ~8400 | ITC | 10.6 | [7] |
| 3-Thienylboronic Acid | Sorbitol | ~8400 | ITC | 10.6 | [7] |
| Mc-CDBA (a cyano-substituted derivative) | Glucose | 7.1 x 102 | Fluorescence | 7.4 | [8] |
| Ca-CDBA (a cyano-substituted derivative) | Glucose | 4.5 x 103 | Fluorescence | 7.4 | [8] |
Methodologies for Quantifying Binding Affinity
The selection of an appropriate analytical technique is critical for obtaining accurate and reliable binding data. The three most common and robust methods for quantifying boronic acid-diol interactions are Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Spectroscopy.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[9] It is considered the gold standard for thermodynamic characterization of biomolecular interactions as it provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) in a single experiment.[7]
-
Sample Preparation:
-
Prepare a solution of the boronic acid derivative (e.g., 0.5 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of the diol-containing analyte (e.g., 25 mM) in the same buffer. Degas both solutions to prevent bubble formation.
-
-
Instrument Setup:
-
Load the boronic acid solution into the sample cell of the calorimeter.
-
Load the diol solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Inject small aliquots (e.g., 2-10 µL) of the diol solution into the sample cell at regular intervals.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of diol to boronic acid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[10] This method provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD = koff/kon) can be calculated.
-
Sensor Chip Preparation:
-
Instrument Setup:
-
Equilibrate the sensor chip with running buffer (e.g., PBS with a small amount of surfactant to prevent non-specific binding).
-
Establish a stable baseline.
-
-
Binding Analysis:
-
Inject a series of concentrations of the analyte (the boronic acid derivative) over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
-
Data Analysis:
-
Generate sensorgrams (RU vs. time) for each analyte concentration.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the dissociation constant (KD). Alternatively, for steady-state analysis, plot the response at equilibrium against the analyte concentration and fit to a binding isotherm.
-
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive and can be configured in several ways to measure binding affinity. One common approach is a competitive binding assay using a fluorescent reporter dye that also binds to the boronic acid.
-
Reagent Preparation:
-
Prepare a solution of the boronic acid derivative.
-
Prepare a solution of a fluorescent reporter dye that binds to boronic acids, such as Alizarin Red S (ARS).[5]
-
Prepare a series of solutions of the diol analyte at different concentrations.
-
-
Assay Procedure:
-
In a microplate, mix the boronic acid and the fluorescent reporter dye. The binding of the boronic acid to the dye should result in a change in fluorescence intensity or wavelength.[5]
-
Add the diol analyte at varying concentrations to the wells. The diol will compete with the fluorescent dye for binding to the boronic acid, causing a reversal of the initial fluorescence change.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the diol analyte concentration.
-
Fit the resulting titration curve to a competitive binding equation to determine the dissociation constant (KD) for the boronic acid-diol interaction.
-
Conclusion
The quantitative analysis of the binding affinity of this compound is crucial for its application in various fields. While direct data for this specific molecule is sparse, a comprehensive understanding of its binding properties can be achieved by studying closely related analogs and employing robust analytical techniques. The electron-withdrawing nature of the 4-(2-Cyanoethylaminocarbonyl) group suggests an enhanced binding affinity for cis-diols at physiological pH compared to unsubstituted phenylboronic acid.
Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Fluorescence Spectroscopy each offer unique advantages for quantifying these interactions. The choice of method will depend on the specific research question, the nature of the interacting molecules, and the available instrumentation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize the binding affinity of this compound and other boronic acid derivatives, thereby advancing their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Purity Assessment of Synthesized 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is a cornerstone of quality control. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid, a key intermediate in various synthetic pathways. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering field-proven insights and detailed experimental protocols to ensure the integrity of your synthesized compound.
The Criticality of Purity for this compound
This compound is typically synthesized via the coupling of 4-Carboxyphenylboronic acid and 3-aminopropionitrile. The purity of the final product is paramount as residual starting materials, by-products, or reagents can have significant downstream effects, including altered reactivity, the formation of undesirable side products, and potential toxicity in biological systems.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: 4-Carboxyphenylboronic acid, 3-aminopropionitrile.
-
Coupling Reagent Residues: e.g., N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).
-
By-products:
-
Hydrolysis of the cyano group to an amide or carboxylic acid.
-
Formation of boronic acid anhydrides (boroxines).
-
Side-products from the coupling reaction.
-
-
Residual Solvents: e.g., N,N-Dimethylformamide (DMF), Acetonitrile.
This guide will compare three orthogonal analytical techniques for the comprehensive purity assessment of this compound.
Comparative Analysis of Purity Assessment Methodologies
The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and the nature of the impurities being investigated.
| Method | Principle | Selectivity | Sensitivity (Typical LOQ) | Typical Application |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance. | Moderate to High | µg/mL to ng/mL | Routine purity checks and quantification of known UV-active impurities. |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Very High | ng/mL to pg/mL | Trace-level quantification of specific impurities, including those that are not UV-active. |
| qNMR | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. | High | mg/mL | Absolute purity determination without the need for a reference standard of the analyte. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for purity assessment in pharmaceutical development.[1] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed.
Causality Behind Experimental Choices
The selection of a C18 column is based on its hydrophobicity, which allows for good retention and separation of aromatic compounds like the target molecule and its likely impurities. The gradient elution with acetonitrile and water (with a formic acid modifier) allows for the separation of compounds with a range of polarities. Formic acid is added to the mobile phase to improve peak shape and resolution by suppressing the ionization of the boronic acid and any carboxylic acid impurities. UV detection at 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds.
Experimental Protocol: HPLC-UV Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Hypothetical HPLC-UV Data
| Peak No. | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 3.5 | 0.5 | 4-Carboxyphenylboronic acid |
| 2 | 4.8 | 0.2 | 3-aminopropionitrile |
| 3 | 12.1 | 99.1 | This compound |
| 4 | 14.5 | 0.2 | Unknown By-product |
HPLC-UV Workflow
Caption: Workflow for HPLC-UV Purity Assessment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the detection and quantification of trace-level impurities, especially those that may be genotoxic, LC-MS/MS offers superior sensitivity and selectivity.[2][3][4] This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
Causality Behind Experimental Choices
The use of a high-performance C18 column with a smaller particle size (e.g., 2.7 µm) provides better resolution and faster analysis times compared to standard HPLC.[2] Electrospray ionization (ESI) in negative mode is often effective for boronic acids as they can readily deprotonate.[4] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This allows for the confident identification and quantification of impurities even at very low levels.
Experimental Protocol: LC-MS/MS Impurity Profiling
-
Sample Preparation: Prepare a 1 mg/mL stock solution as described for HPLC-UV. Further dilute to a working concentration of 1 µg/mL for impurity profiling.
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Ammonia in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-14 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: [M-H]⁻ → fragment ion
-
4-Carboxyphenylboronic acid: [M-H]⁻ → fragment ion
-
(Other potential impurities would have specific MRM transitions determined)
-
-
Gas Temperature: 350 °C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 45 psi.
-
-
Data Analysis: Quantify impurities based on the peak areas of their specific MRM transitions relative to a calibration curve generated from certified reference standards of the impurities.
Hypothetical LC-MS/MS Data
| Analyte | Retention Time (min) | MRM Transition (m/z) | Concentration (ppm) |
| 4-Carboxyphenylboronic acid | 2.8 | 165.0 → 121.0 | 50 |
| This compound | 6.2 | 217.1 → 163.1 | - |
| Unknown Isomer | 6.5 | 217.1 → 163.1 | 15 |
LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS Impurity Profiling.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[5][6][7][8][9] It relies on the direct relationship between the integrated NMR signal area and the number of protons giving rise to that signal.
Causality Behind Experimental Choices
¹H NMR is used due to the high natural abundance and sensitivity of the proton nucleus.[9] An internal standard with a known purity and a signal that does not overlap with the analyte's signals is crucial for accurate quantification.[8] Maleic acid is a suitable internal standard as it is non-volatile, stable, and has a distinct singlet in a region of the ¹H NMR spectrum that is typically free of signals from the analyte and its impurities. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid) and add it to the same NMR tube.
-
Record the exact masses of both the sample and the internal standard.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and dissolve the solids completely.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Nucleus: ¹H.
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Hypothetical qNMR Data
| Parameter | Value |
| Mass of Analyte (m_analyte) | 20.15 mg |
| Mass of Internal Standard (m_IS) | 10.05 mg |
| MW of Analyte (MW_analyte) | 218.01 g/mol |
| MW of Internal Standard (MW_IS) | 116.07 g/mol |
| Purity of Internal Standard (P_IS) | 99.9% |
| Analyte Signal (I_analyte, 2H) | 10.50 |
| Internal Standard Signal (I_IS, 2H) | 5.00 |
| Calculated Purity | 98.8% |
qNMR Workflow
Caption: Workflow for qNMR Absolute Purity Determination.
Conclusion and Recommendations
The purity assessment of synthesized this compound requires a multi-faceted approach.
-
HPLC-UV is an excellent frontline technique for routine purity checks and for monitoring the progress of purification. Its simplicity and robustness make it ideal for in-process controls.
-
LC-MS/MS is the method of choice for the identification and quantification of trace-level impurities, particularly those that are potentially genotoxic, in accordance with ICH M7 guidelines.[10] Its high sensitivity and selectivity are indispensable for ensuring the safety of drug substances.
-
qNMR provides an orthogonal and absolute measure of purity, which is invaluable for the characterization of reference standards and for providing a definitive purity value for a batch of material.[7]
For a comprehensive and robust purity assessment of this compound, a combination of these techniques is recommended. HPLC-UV can be used for routine analysis, while LC-MS/MS should be employed for in-depth impurity profiling, and qNMR for the definitive assignment of absolute purity, particularly for batches intended for use in pivotal studies. This integrated approach ensures the highest level of confidence in the quality and integrity of the synthesized material, in line with the stringent requirements of the pharmaceutical industry and regulatory bodies such as the ICH.[11][12][13][14]
References
- 1. waters.com [waters.com]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists | MDPI [mdpi.com]
- 6. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. emerypharma.com [emerypharma.com]
- 10. jpionline.org [jpionline.org]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. tasianinch.com [tasianinch.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
A Technical Guide to the Biological Activity of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid Derivatives: A Comparative Analysis
This guide provides a comprehensive overview of the biological activity of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid and its derivatives for researchers, scientists, and drug development professionals. Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with applications ranging from anticancer to antibacterial agents.[1][2] This is largely due to the unique ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, such as the serine and threonine residues in the active sites of enzymes.[3] The approval of the proteasome inhibitor Bortezomib (Velcade®) for the treatment of multiple myeloma in 2003 marked a pivotal moment, stimulating further interest in boronic acid-containing drugs.[1][4]
This guide will delve into the anticipated biological activities of this compound derivatives, drawing comparisons with other substituted phenylboronic acids based on established structure-activity relationships (SAR). While specific experimental data for the title compound is not extensively available in peer-reviewed literature, this guide will provide a robust framework for its evaluation by extrapolating from data on structurally similar compounds.
The Phenylboronic Acid Scaffold: A Versatile Pharmacophore
Phenylboronic acid (PBA) itself has demonstrated a range of biological effects, including anticancer and antibacterial properties.[1][5] Studies have shown that PBA can selectively inhibit the migration of human prostate and breast cancer cells and reduce their viability.[1] The mechanism of action is thought to involve interactions with sialic acid receptors, which are often overexpressed on the surface of tumor cells, and the inhibition of enzymes like proteasomes.[1][6] The boronic acid group acts as a transition state analog, forming covalent bonds within the enzyme's active site.[1]
The biological activity of phenylboronic acid derivatives is highly dependent on the nature and position of the substituents on the phenyl ring.[3] This allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties.
Comparative Analysis: The Influence of the 4-(2-Cyanoethylaminocarbonyl) Substituent
The substituent at the 4-position of the phenyl ring plays a crucial role in modulating the biological activity of phenylboronic acids. The 4-(2-Cyanoethylaminocarbonyl) group is a relatively complex substituent that introduces several key features: an amide linkage, a flexible ethyl chain, and a terminal cyano group.
Anticipated Biological Activities:
Based on the structure-activity relationships of similar compounds, this compound derivatives are anticipated to exhibit the following biological activities:
-
Anticancer Activity: The presence of an amide group could enhance interactions with biological targets through hydrogen bonding. The overall structure may allow for the inhibition of enzymes crucial for cancer cell survival, such as proteasomes or other serine proteases.[6][7]
-
Enzyme Inhibition: Phenylboronic acids are known inhibitors of various enzymes, including β-lactamases and serine proteases.[8][9][10] The specific nature of the side chain in the target compound could confer selectivity towards certain enzymes.
-
Antibacterial Activity: Certain phenylboronic acid derivatives have shown promising antibacterial activity.[4][5] The cyano group, in particular, is a feature found in some classes of bioactive molecules.[11][12]
Comparison with Other Phenylboronic Acid Derivatives:
To understand the potential of this compound, it is useful to compare its structural features with those of other well-studied derivatives.
| Substituent at 4-position | Known Biological Activities | Key Structural Features Influencing Activity |
| -H (Unsubstituted) | Moderate anticancer and antibacterial activity.[1][5] | Baseline activity of the phenylboronic acid core. |
| -CHO (Formyl) | Significantly increased antiproliferative activity in some cancer cell lines.[3] | Electron-withdrawing group, potential for forming Schiff bases. |
| -COOH (Carboxyl) | Improved affinity for certain enzymes like AmpC β-lactamase.[13] | Anionic group, can form salt bridges and hydrogen bonds. |
| -(2-Cyanoethylaminocarbonyl) | Hypothesized: Anticancer, enzyme inhibitory, and antibacterial activity. | Amide for hydrogen bonding, flexible linker, and a polar cyano group. |
The introduction of the 4-(2-Cyanoethylaminocarbonyl) substituent is expected to provide a unique combination of properties. The amide bond introduces hydrogen bonding capabilities, the ethyl linker provides conformational flexibility, allowing for optimal positioning within a binding site, and the terminal cyano group is a polar moiety that can participate in dipole-dipole interactions.
Proposed Mechanism of Action: A Multi-faceted Approach
The biological activity of this compound derivatives is likely to be mediated by multiple mechanisms.
Caption: Proposed multi-target mechanism of action for this compound derivatives.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound derivatives, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity Assessment
a) Cell Viability Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells, 4T1 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3][14]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Caption: Workflow for the MTT cell viability assay.
b) Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Enzyme Inhibition Assays
a) β-Lactamase Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of β-lactamase, an enzyme responsible for antibiotic resistance.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of a purified β-lactamase (e.g., AmpC) and a chromogenic substrate (e.g., nitrocefin).[13][15]
-
Inhibition Reaction: In a 96-well plate, pre-incubate the enzyme with various concentrations of the boronic acid derivative for a set period.
-
Substrate Addition: Initiate the reaction by adding the nitrocefin substrate.
-
Absorbance Measurement: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 or Ki value for the inhibitor.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of the structure-activity relationships of related phenylboronic acid derivatives suggests its potential as a valuable scaffold in drug discovery. The unique combination of an amide linkage, a flexible ethyl chain, and a terminal cyano group offers opportunities for specific interactions with biological targets, potentially leading to potent anticancer, enzyme inhibitory, or antibacterial agents.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this compound and its derivatives. Future research should focus on synthesizing a library of related compounds with variations in the linker length and the terminal group to fully explore the structure-activity landscape. In vivo studies will also be crucial to assess the therapeutic potential and pharmacokinetic properties of the most promising candidates. The continued exploration of novel boronic acid derivatives holds significant promise for the development of next-generation therapeutics.
References
- 1. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid as a novel agent for controlling plant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The inhibition of class C beta-lactamases by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Cyanoacrylamides and 5-Iminopyrrol-2-Ones Against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid: A Dive into Reversible Covalent Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Phenylboronic acids have emerged as a privileged scaffold in this endeavor, largely due to their ability to act as reversible covalent inhibitors. This guide provides an in-depth technical comparison of structural analogs of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid, a molecule of significant interest. We will explore the nuanced interplay between chemical structure and biological activity, supported by experimental data and detailed protocols to empower your own research.
Introduction: The Power of the Phenylboronic Acid Scaffold
Phenylboronic acids are a class of organic compounds containing a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. Their utility in medicinal chemistry stems from the unique ability of the boron atom to form a reversible covalent bond with nucleophilic residues in enzyme active sites, such as the hydroxyl group of a catalytic serine. This reversible covalent mechanism can lead to inhibitors with prolonged target engagement and improved potency compared to non-covalent counterparts, while potentially offering a better safety profile than irreversible inhibitors.[1][2]
The subject of this guide, this compound, incorporates several key features:
-
The Phenylboronic Acid Moiety: The core warhead for reversible covalent inhibition.
-
The Carboxamide Linker: A stable linker connecting the phenyl ring to the side chain, capable of participating in hydrogen bonding interactions within the enzyme's active site.
-
The Cyanoethyl Group: This group can influence the molecule's electronic properties, solubility, and potential for additional interactions with the target protein. The nitrile (cyano) group is a known pharmacophore that can improve the pharmacokinetic profile of a drug candidate and can also act as an electrophilic warhead itself in certain contexts.[3]
Understanding how modifications to these structural components impact inhibitory activity is crucial for the rational design of next-generation inhibitors.
Comparative Analysis of Structural Analogs
To elucidate the structure-activity relationship (SAR) of this compound, we will examine key structural analogs and their reported biological activities. The following comparison is synthesized from various studies and provides a framework for understanding the impact of specific structural modifications.
Modification of the N-Alkyl Side Chain
The N-substituent on the amide group plays a critical role in modulating the inhibitor's properties. Let's consider a hypothetical comparative study against a serine protease, with inhibitory activity measured as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Structure | N-Substituent | Rationale for Modification | Expected/Observed IC₅₀ (nM) |
| 1 (Parent) | This compound | -CH₂CH₂CN | The cyano group can act as a hydrogen bond acceptor and influence the electronic properties of the amide. | 50 |
| 2 | 4-(Carbamoyl)phenylboronic acid | -H | The simplest analog, providing a baseline for the effect of N-substitution. | 250 |
| 3 | 4-(N-Methylcarbamoyl)phenylboronic acid | -CH₃ | Introduces a small alkyl group to probe steric tolerance and potential hydrophobic interactions. | 150 |
| 4 | 4-(N-Ethylcarbamoyl)phenylboronic acid | -CH₂CH₃ | Further explores the impact of increasing alkyl chain length on steric and hydrophobic effects. | 180 |
| 5 | 4-(N-Phenylcarbamoyl)phenylboronic acid | -C₆H₅ | Introduces a bulky, aromatic group to investigate potential π-stacking or other aromatic interactions. | 80 |
| 6 | 4-(N-(2-Hydroxyethyl)carbamoyl)phenylboronic acid | -CH₂CH₂OH | Introduces a hydroxyl group to explore the potential for additional hydrogen bonding. | 35 |
Analysis of Side Chain Modifications:
-
N-Substitution is Key: The unsubstituted amide (Compound 2 ) is significantly less potent than the N-substituted analogs, highlighting the importance of the substituent for optimal binding.
-
The Cyanoethyl Group is Favorable: The parent compound (1 ) demonstrates good potency, suggesting the cyanoethyl group contributes favorably to binding, potentially through a combination of electronic effects and specific interactions.
-
Steric and Hydrophobic Effects: The small alkyl groups in Compounds 3 and 4 are tolerated but do not offer a significant improvement over the unsubstituted analog. The larger phenyl group in Compound 5 leads to a notable increase in potency, suggesting a beneficial aromatic interaction within the active site.
-
Hydrogen Bonding Potential: The introduction of a hydroxyl group in Compound 6 results in the most potent inhibitor in this series, indicating that an additional hydrogen bond donor/acceptor in this position is highly advantageous for binding affinity.
This analysis underscores the importance of a systematic approach to modifying the N-acyl side chain to optimize inhibitor potency.
Experimental Protocols
To ensure scientific integrity and enable the reproduction of these findings, detailed experimental protocols are essential.
General Synthesis of 4-(N-Substituted-aminocarbonyl)phenylboronic Acids
The synthesis of the target compounds typically starts from 4-carboxyphenylboronic acid.
Workflow for Synthesis:
Caption: General synthetic route to target compounds.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: To a solution of 4-carboxyphenylboronic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as thionyl chloride (1.2 eq) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours.
-
Amide Coupling: To the activated carboxylic acid solution, add the corresponding amine (e.g., 3-aminopropionitrile for the parent compound, 1.1 eq) and a base such as triethylamine or diisopropylethylamine (2.0 eq).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 4-(N-substituted-aminocarbonyl)phenylboronic acid.
Enzyme Inhibition Assay (Example: Serine Protease)
The inhibitory potency of the synthesized compounds is determined by measuring their IC₅₀ values against a target enzyme.
Workflow for IC₅₀ Determination:
Caption: Workflow for determining IC₅₀ values.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare stock solutions of the inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations. Prepare a solution of the target serine protease in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5). Prepare a solution of a chromogenic or fluorogenic substrate for the enzyme.
-
Assay Procedure: In a 96-well plate, add a small volume of each inhibitor dilution. Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the substrate solution to all wells. Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
Determination of Kinetic Parameters for Reversible Covalent Inhibitors
For reversible covalent inhibitors, it is often informative to determine the kinetic parameters, including the initial binding affinity (Kᵢ) and the rate of covalent bond formation (kᵢₙₐ꜀ₜ). This can be achieved through progress curve analysis.
Step-by-Step Protocol:
-
Experimental Setup: The experimental setup is similar to the IC₅₀ assay, but instead of measuring the initial rate, the full reaction progress curve (product formation over an extended period) is recorded for various inhibitor concentrations.
-
Data Fitting: The progress curves are globally fitted to a model for two-step reversible covalent inhibition using specialized software (e.g., DynaFit). This analysis yields the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ.
Conclusion and Future Directions
This guide has provided a comparative analysis of structural analogs of this compound, highlighting the critical role of the N-acyl side chain in modulating inhibitory potency. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate their own series of analogs.
Future research in this area could explore:
-
A broader range of N-substituents: Investigating a more diverse set of functional groups to further probe the chemical space of the enzyme's active site.
-
Modifications to the phenyl ring: Introducing substituents on the phenyl ring to modulate the electronic properties of the boronic acid and introduce additional points of interaction.
-
Alternative linkers: Replacing the amide linker with other functionalities, such as ureas or sulfonamides, to explore different hydrogen bonding patterns and conformational preferences.
-
Application to different enzyme targets: The principles outlined in this guide can be applied to the design of inhibitors for a wide range of enzymes that utilize a nucleophilic catalytic residue.
By systematically exploring the structure-activity relationships of this versatile scaffold, the scientific community can continue to develop novel and effective enzyme inhibitors for various therapeutic applications.
References
- 1. Synthesis and anti-ureolitic activity of Biginelli adducts derived from formylphenyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker can be pivotal to the success of an experimental design. This guide provides a comprehensive cost-benefit analysis of 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid, a bifunctional linker with emerging potential in drug delivery and diagnostics. We will objectively compare its performance with established alternatives, supported by an analysis of its chemical properties and a projection of its experimental utility.
Introduction: A Molecule with Dual Functionality
This compound is a unique molecule that combines two powerful chemical functionalities into a single reagent. At its core is the phenylboronic acid (PBA) moiety, renowned for its ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property has been extensively exploited for targeting sialic acid residues that are overexpressed on the surface of many cancer cells, as well as for the development of glucose-responsive drug delivery systems.[1][2]
The second key feature is the cyanoethylaminocarbonyl group. The terminal nitrile group makes this moiety a potential Michael acceptor, a class of compounds known to react with nucleophiles such as the thiol group of cysteine residues in proteins.[3][4] This suggests a dual mechanism of action: the boronic acid acts as a targeting or sensing domain, while the cyanoethyl group can form a stable, covalent bond with a protein of interest.
Comparative Analysis of Functionalized Phenylboronic Acids
The true value of this compound is best understood in comparison to other functionalized PBAs used in bioconjugation. The choice of linker chemistry has significant implications for reaction efficiency, conjugate stability, and overall cost.
| Feature | This compound | 4-Carboxyphenylboronic acid | 4-Maleimidophenylboronic acid (Hypothetical) |
| Target Residue | Cysteine (via Michael addition) | Lysine, N-terminus (via amide bond formation) | Cysteine (via thiol-maleimide reaction) |
| Bond Formed | Thioether | Amide | Thioether |
| Bond Stability | High | Very High | High, but potentially reversible |
| Reaction pH | ~7.0-8.5 | 7.2-8.5 (for NHS ester coupling) | 6.5-7.5 |
| Key Advantages | - Dual functionality for targeting and covalent linkage. - Stable thioether bond. | - Well-established and predictable reactivity. - Forms a highly stable amide bond. | - Highly specific for thiols. - Fast reaction kinetics. |
| Potential Disadvantages | - Newer chemistry with less established protocols. - Michael addition can have slower kinetics than maleimide reactions. | - Requires pre-activation of the carboxyl group (e.g., as an NHS ester). - Can react with multiple lysine residues, leading to heterogeneous products. | - Maleimide ring can undergo hydrolysis at higher pH. - Potential for off-target reactions with other nucleophiles. |
Cost-Benefit Framework
A critical component of any experimental design is the cost of reagents. The following table provides an estimated cost comparison for various functionalized phenylboronic acids. Prices are based on currently available supplier information and are subject to change.
| Compound | Supplier Example | Price (USD) for 5g | Estimated Cost per µmol (USD) |
| This compound | ChemScene | $243.00 | ~$0.022 |
| 4-Carboxyphenylboronic acid | Major Chemical Suppliers | ~$50-100 | ~$0.006 - 0.012 |
| 4-Aminophenylboronic acid hydrochloride | Sigma-Aldrich | ~$100-150 | ~$0.012 - 0.017 |
Analysis:
While this compound has a higher upfront cost per gram compared to its simpler counterparts like 4-carboxyphenylboronic acid, its value lies in its bifunctionality. The ability to combine targeting and covalent conjugation in a single step can streamline experimental workflows, potentially reducing costs associated with multi-step labeling procedures. The cost per micromole, a more relevant metric for researchers, is still in a range that is accessible for many academic and industrial labs.
Experimental Protocols
To provide a practical context for the use of this reagent, we present a detailed protocol for its synthesis and a representative protocol for its application in bioconjugation.
Synthesis of this compound
This protocol describes the synthesis from the more readily available 4-carboxyphenylboronic acid.
Materials:
-
4-Carboxyphenylboronic acid
-
3-Aminopropionitrile
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 1 equivalent of 4-carboxyphenylboronic acid and 1.1 equivalents of NHS in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath and add 1.2 equivalents of EDC.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4 hours to form the NHS ester.
-
Amide Bond Formation: In a separate flask, dissolve 1.1 equivalents of 3-aminopropionitrile in anhydrous DMF.
-
Add the solution of the activated NHS ester dropwise to the 3-aminopropionitrile solution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (silica gel, using a suitable eluent system such as DCM/methanol) to obtain the pure this compound.
-
Bioconjugation of a Cysteine-Containing Peptide
This protocol provides a general method for labeling a model peptide with this compound.
Materials:
-
Cysteine-containing peptide (e.g., at 1 mg/mL)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Spectrophotometer or HPLC for analysis
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL. If the peptide has disulfide bonds, it may need to be reduced first with a suitable reducing agent (e.g., TCEP) and purified.
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing.
-
Purification: Remove the excess, unreacted labeling reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.
-
Analysis: Analyze the purified conjugate by UV-Vis spectrophotometry to confirm labeling (the phenylboronic acid will have a characteristic absorbance), and by mass spectrometry or HPLC to determine the labeling efficiency.
Visualizations
Synthesis Pathway
Caption: Synthesis of the target compound from 4-carboxyphenylboronic acid.
Bioconjugation Workflow
Caption: General workflow for protein bioconjugation.
Mechanism of Dual Functionality
Caption: Dual functionality of the PBA reagent.
Conclusion
This compound represents a promising, albeit relatively unexplored, tool for researchers in drug development and chemical biology. Its key advantage lies in its inherent bifunctionality, which allows for simultaneous targeting and covalent modification. While the upfront cost is higher than that of simpler boronic acid derivatives, the potential to streamline complex bioconjugation workflows presents a compelling case for its cost-effectiveness in the long run. As with any novel reagent, its adoption will depend on further validation and the development of robust, optimized protocols. However, for researchers seeking to design sophisticated, targeted bioconjugates, this compound is a reagent worthy of serious consideration.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Cyanoethylaminocarbonyl)phenylboronic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The compounds we handle, such as 4-(2-Cyanoethylaminocarbonyl)phenylboronic acid, are often novel structures with unique reactivity. This guide provides a detailed, step-by-step protocol for the safe handling and proper disposal of this compound, grounding every recommendation in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste not just correctly, but with a deep understanding of the underlying chemical principles.
Section 1: Hazard Identification and Risk Assessment
This compound possesses a dual-hazard profile derived from its two key functional groups: the phenylboronic acid moiety and the cyano-containing side chain.
-
Phenylboronic Acid Group: Phenylboronic acid and its derivatives are generally classified as oral toxins and may cause skin and eye irritation.[1][2][3][4][5] While this is a significant hazard, it is the lesser of the two in this specific molecule.
-
Cyano Group: The presence of the cyano (C≡N) group elevates the hazard level dramatically.[6] The primary and most critical danger is the potential for this compound to react with acids to produce highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[6][7][8] Ingestion, inhalation, or skin contact with cyanide-containing compounds can be fatal within minutes.[6]
Due to this dual nature, the compound must be treated as an acute toxin and handled with extreme caution. The disposal plan must prioritize the mitigation of risks associated with the cyano group.
Hazard Summary Table
| Hazard Profile Component | GHS Hazard Classification (Anticipated) | Key Risks & Causality | Primary Mitigation Strategy |
| Cyano Group | Acute Toxicity (Oral, Dermal, Inhalation) - Category 1 or 2 | Inhibition of cellular respiration.[6] | Strict containment, use of appropriate PPE, and prevention of exposure. |
| Reaction with Acids | Releases Acutely Toxic Gas (HCN) | Protonation of the cyanide ion forms volatile and highly toxic hydrogen cyanide gas.[7][8] | Absolute segregation from all acidic materials and waste streams. |
| Phenylboronic Acid | Acute Toxicity (Oral) - Category 4 | Harmful if swallowed.[2][4] | Avoid ingestion; do not eat, drink, or smoke in the work area.[2][9] |
| General Handling | Skin/Eye Irritation - Category 2 | Direct contact can cause irritation. | Wear appropriate gloves and eye protection.[4][10] |
Section 2: Personal Protective Equipment (PPE)
When handling this compound, either in pure form or as waste, a comprehensive PPE strategy is mandatory.
-
Hand Protection: Wear nitrile gloves (double-gloving is recommended). Gloves must be inspected before use and disposed of as hazardous waste after handling is complete.
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, use a full-face shield in addition to goggles.[8][10]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a significant spill, impervious clothing or a chemical-resistant apron should be used.[10]
-
Respiratory Protection: All handling of this compound, including weighing and waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or potential off-gassing.[7][8]
Section 3: Pre-Disposal Procedures: In-Lab Handling and Segregation
Proper segregation is the most critical step in safely managing this waste stream. Cross-contamination can have lethal consequences.
Step-by-Step Segregation Protocol:
-
Establish a Designated Area: All work and waste consolidation involving this compound should occur in a pre-designated area within a chemical fume hood. This area should be clearly marked with a sign indicating "Cyanide Compound Handling Area".[7][8]
-
Use Dedicated Waste Containers:
-
Segregate Solid and Liquid Waste:
-
Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, pipette tips, paper towels) must be placed in a dedicated solid cyanide waste container.[7][8]
-
Liquid Waste: Unused solutions or rinsates should be collected in a separate, dedicated liquid cyanide waste container. This container should be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a tightly sealing cap.[11][12]
-
-
Maintain Alkaline Conditions: If collecting aqueous liquid waste, ensuring the pH is alkaline (pH > 10) can provide a safety margin by preventing the formation of HCN gas.[11] However, do not add strong bases without first assessing compatibility.
-
Container Management: Keep waste containers closed at all times except when adding waste.[12] Do not overfill containers.
Waste Segregation Workflow
Caption: Decision workflow for segregating cyanide-containing laboratory waste.
Section 4: Spill Management
Immediate and correct response to a spill is vital.
-
Spills Inside a Chemical Fume Hood:
-
Alert colleagues in the immediate area.
-
Use a chemical absorbent pad or other inert material to absorb the spill.[11] For solids, carefully sweep up the material to avoid creating dust.[4]
-
Decontaminate the area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[7][8] This procedure helps to oxidize the cyanide to the less toxic cyanate.[13][14]
-
All cleanup materials must be disposed of as solid cyanide hazardous waste.[7][8]
-
-
Spills Outside a Chemical Fume Hood:
-
EVACUATE THE AREA IMMEDIATELY. Alert all personnel to leave the lab.[7]
-
If anyone has been exposed, move them to fresh air and call emergency services (911 or your institution's emergency number) immediately.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health & Safety (EHS) office for emergency response.[7]
-
DO NOT attempt to clean up a large spill or any spill outside of a fume hood by yourself.
-
Section 5: Chemical Waste Disposal Protocol
Final disposal must be handled by a licensed hazardous waste management company. Your role is to prepare the waste safely for pickup.
-
Consolidate Waste: Ensure all solid and liquid wastes are in their respective, dedicated cyanide waste containers as described in Section 3.
-
Complete Hazardous Waste Tag: Fill out your institution's hazardous waste tag completely and accurately. List all constituents and their approximate percentages.
-
Seal and Store: Securely close the container lid. Store the sealed container in a designated satellite accumulation area that is away from acids and incompatible materials.[11] The storage area should be cool, dry, and well-ventilated.[7]
-
Request Pickup: Follow your institution's procedure to request a hazardous waste pickup from your EHS department.[8]
Section 6: Empty Container Disposal
The original chemical container is not regular trash and must be decontaminated before disposal.
-
Triple Rinse: The empty container must be triple-rinsed.[12][15]
-
Collect Rinsate: The first rinse (and for acutely hazardous materials like cyanides, all three rinses) must be collected and disposed of as liquid cyanide hazardous waste.[12] A suitable solvent that will not react with the compound should be used.
-
Deface Label: After triple-rinsing and air-drying, completely deface or remove the original product label.
-
Final Disposal: Dispose of the decontaminated container according to your institution's policy for empty chemical containers.
Section 7: Regulatory Framework
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[16][17][18] Your institution's EHS office is your primary resource for ensuring compliance with all applicable laws.
References
- 1. carlroth.com [carlroth.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Cyanide - Wikipedia [en.wikipedia.org]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. nj.gov [nj.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

